molecular formula C5H7F3O3 B3040113 Ethyl 2,2,2-trifluoroethyl carbonate CAS No. 156783-96-9

Ethyl 2,2,2-trifluoroethyl carbonate

Cat. No.: B3040113
CAS No.: 156783-96-9
M. Wt: 172.1 g/mol
InChI Key: NIQAXIMIQJNOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2,2-trifluoroethyl carbonate is a useful research compound. Its molecular formula is C5H7F3O3 and its molecular weight is 172.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2,2-trifluoroethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-2-10-4(9)11-3-5(6,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQAXIMIQJNOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291519
Record name Ethyl 2,2,2-trifluoroethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156783-96-9
Record name Ethyl 2,2,2-trifluoroethyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156783-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2,2-trifluoroethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (2,2,2-trifluoroethyl) carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Ethyl 2,2,2-Trifluoroethyl Carbonate from Carbon Dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of asymmetric fluorinated carbonates, such as Ethyl 2,2,2-trifluoroethyl carbonate, presents a significant area of interest, particularly for applications in advanced materials and pharmaceuticals. The utilization of carbon dioxide (CO₂) as a C1 building block for these molecules is an economically and environmentally attractive approach. This technical guide provides a comprehensive overview of a potential synthetic strategy, drawing upon established methodologies for analogous carbonate syntheses. While a direct, one-pot synthesis of this compound from carbon dioxide, ethanol (B145695), and 2,2,2-trifluoroethanol (B45653) is not extensively documented, a plausible two-step approach can be proposed based on the synthesis of related symmetrical and asymmetrical carbonates.

Proposed Synthetic Pathway

The synthesis of this compound from carbon dioxide can be envisioned through a two-step process:

  • Formation of an intermediate: Reaction of either ethanol or 2,2,2-trifluoroethanol with carbon dioxide to form a corresponding ethyl carbonate or trifluoroethyl carbonate precursor.

  • Alkylation/Esterification: Reaction of the intermediate with a suitable ethylating or trifluoroethylating agent to yield the final asymmetric carbonate.

A more direct, albeit challenging, approach would involve the simultaneous reaction of both alcohols with a carbonyl source derived from CO₂. However, controlling the selectivity for the desired asymmetric product over the symmetric ones (diethyl carbonate and bis(2,2,2-trifluoroethyl) carbonate) would be a primary obstacle.

The following diagram illustrates a plausible synthetic workflow.

Synthesis_Workflow CO2 Carbon Dioxide (CO₂) Intermediate Ethyl Carbonate Intermediate CO2->Intermediate Ethanol Ethanol Ethanol->Intermediate TFE 2,2,2-Trifluoroethanol (TFE) Base_Catalyst Base/Catalyst Base_Catalyst->Intermediate Product This compound Intermediate->Product Alkylating_Agent Trifluoroethylating Agent Alkylating_Agent->Product Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Catalyst Activated_Alcohol Activated Alcohol (Alkoxide-Catalyst Complex) Catalyst->Activated_Alcohol + ROH CO2_Insertion CO₂ Insertion Activated_Alcohol->CO2_Insertion + CO₂ Alkylcarbonate_Complex Alkylcarbonate-Catalyst Complex CO2_Insertion->Alkylcarbonate_Complex Product_Formation Product Formation (Reaction with Alkylating Agent) Alkylcarbonate_Complex->Product_Formation + R'X Product_Formation->Catalyst + Product (ROR'CO₂)

An In-Depth Technical Guide to the Physico-Chemical Properties of Ethyl 2,2,2-trifluoroethyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) is a fluorinated organic compound of increasing interest in various scientific and industrial sectors, particularly in the development of advanced materials and technologies. Its unique combination of a trifluoroethyl group and a carbonate ester moiety imparts a distinct set of physico-chemical properties, making it a valuable solvent, electrolyte additive, and synthetic intermediate. This technical guide provides a comprehensive overview of the core physico-chemical properties of ETFEC, complete with detailed experimental protocols and structured data for easy reference and comparison. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals working with or considering the use of this versatile compound.

Core Physico-Chemical Properties

The fundamental physico-chemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from reaction kinetics to formulation development.

PropertyValueReference
Molecular Formula C₅H₇F₃O₃[1][2]
Molecular Weight 172.10 g/mol [1][2][3]
Appearance Colorless to light yellow, clear liquid[3][4]
Density 1.253 - 1.33 g/cm³ at 20°C[3][5]
Boiling Point 102 - 102.5 °C[3][5]
Melting Point -70 °C[6]
Flash Point 17 °C[4][5]
Viscosity 0.92 cP[3]
Dielectric Constant 7.1[3]
Partition Coefficient (Log P) 1.7218 - 1.98[2]
Solubility Soluble in polar solvents like water, alcohols, and acetone; insoluble in non-polar solvents like hexane (B92381) and toluene.[6]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While specific spectra for this compound are not publicly available in comprehensive databases, typical spectral features can be inferred from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the trifluoroethyl group (a quartet, split by the adjacent fluorine atoms).

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carbonate, the methylene (B1212753) carbons of the ethyl and trifluoroethyl groups, and the methyl carbon of the ethyl group. The carbon of the trifluoroethyl group will exhibit splitting due to coupling with the fluorine atoms.[1]

Infrared (IR) Spectroscopy: The IR spectrum of ETFEC will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically in the region of 1750-1780 cm⁻¹. Other significant peaks will include C-O stretching vibrations and C-F stretching bands.[1]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z 172, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of ethoxy and trifluoroethoxy groups.

Experimental Protocols

Detailed methodologies for determining the key physico-chemical properties of a liquid compound like this compound are outlined below.

Density Determination

The density of a liquid can be determined using a pycnometer or a hydrometer. A common laboratory method involves the following steps:

  • Carefully clean and dry a pycnometer (a small glass flask with a fitted glass stopper with a capillary tube).

  • Weigh the empty, dry pycnometer.

  • Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to emerge from the capillary.

  • Wipe the outside of the pycnometer dry and weigh it again.

  • Measure the temperature of the liquid.

  • Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., deionized water) at the same temperature.

  • Weigh the pycnometer filled with the reference liquid.

  • Calculate the density of the sample using the following formula: ρ_sample = (m_sample / m_reference) * ρ_reference where ρ is the density and m is the mass.

Boiling Point Determination

The boiling point can be determined using a simple distillation apparatus or a micro-boiling point method. The capillary method is suitable for small sample volumes:

  • Seal one end of a capillary tube using a flame.

  • Place a small amount of the liquid sample into a small test tube.

  • Place the sealed capillary tube, open end down, into the test tube.

  • Attach the test tube to a thermometer with the bulb of the thermometer level with the sample.

  • Heat the apparatus slowly in a heating bath (e.g., an oil bath or a melting point apparatus with a boiling point tube).

  • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

  • The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube upon cooling.

Melting Point Determination

For a liquid that freezes at a low temperature, the melting point (or freezing point) can be determined using a cooling curve method:

  • Place a sample of the liquid in a test tube fitted with a thermometer and a stirrer.

  • Cool the test tube in a suitable cooling bath (e.g., a dry ice/acetone bath).

  • Record the temperature at regular intervals as the liquid cools and then solidifies.

  • Plot a graph of temperature versus time. The melting point is the temperature at which the plateau in the cooling curve occurs, indicating the phase change from liquid to solid.

Flash Point Determination

The flash point is determined using a closed-cup or open-cup apparatus. The Pensky-Martens closed-cup method is common:

  • Place the liquid sample in the test cup of the apparatus.

  • Close the cup and begin to heat the sample at a slow, constant rate while stirring.

  • At specific temperature intervals, apply an ignition source (a small flame) to the vapor space above the liquid.

  • The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily upon the application of the ignition source.

Viscosity Measurement

The viscosity of a liquid can be measured using various types of viscometers, such as a capillary viscometer (e.g., Ostwald viscometer) or a rotational viscometer. For the Ostwald viscometer:

  • Clean and dry the viscometer thoroughly.

  • Introduce a known volume of the liquid into the larger bulb of the viscometer.

  • Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.

  • Using suction, draw the liquid up into the other arm of the viscometer above the upper calibration mark.

  • Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.

  • The kinematic viscosity can be calculated using the viscometer constant and the measured flow time. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.[2][7][8]

Dielectric Constant Measurement

The dielectric constant can be determined by measuring the capacitance of a capacitor with and without the liquid sample as the dielectric material.

  • A parallel plate capacitor is used. The capacitance of the empty capacitor (C_air) is first measured.

  • The capacitor is then filled with the liquid sample, and the capacitance (C_sample) is measured again.

  • The dielectric constant (ε_r) is calculated as the ratio of the two capacitances: ε_r = C_sample / C_air[1][6]

Partition Coefficient (Log P) Determination

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method:

  • Prepare a solution of the compound in either water or 1-octanol.

  • Mix equal volumes of the solution and the other immiscible solvent in a separatory funnel.

  • Shake the funnel vigorously for a set period to allow for the partitioning of the solute between the two phases.

  • Allow the two phases to separate completely.

  • Carefully separate the two layers and determine the concentration of the solute in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • The partition coefficient (P) is the ratio of the concentration of the solute in the octanol (B41247) phase to its concentration in the aqueous phase. Log P is the base-10 logarithm of this value.[9]

Toxicological and Safety Information

Workflow for Physico-Chemical Characterization

The logical workflow for the comprehensive physico-chemical characterization of a compound like this compound is illustrated in the following diagram.

PhysicoChemical_Characterization Workflow for Physico-Chemical Characterization of this compound cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Structural & Spectroscopic Analysis cluster_3 Safety & Hazard Evaluation cluster_4 Data Compilation & Reporting Compound_Synthesis_Purification Compound Synthesis & Purification Initial_Characterization Initial Characterization (Appearance, Purity - GC/MS) Compound_Synthesis_Purification->Initial_Characterization Density Density Initial_Characterization->Density BoilingPoint Boiling Point Initial_Characterization->BoilingPoint MeltingPoint Melting Point Initial_Characterization->MeltingPoint FlashPoint Flash Point Initial_Characterization->FlashPoint Viscosity Viscosity Initial_Characterization->Viscosity DielectricConstant Dielectric Constant Initial_Characterization->DielectricConstant PartitionCoefficient Partition Coefficient (Log P) Initial_Characterization->PartitionCoefficient Solubility Solubility Screening Initial_Characterization->Solubility NMR NMR (1H, 13C, 19F) Initial_Characterization->NMR IR FT-IR Spectroscopy Initial_Characterization->IR MS Mass Spectrometry Initial_Characterization->MS GHS_Classification GHS Classification Initial_Characterization->GHS_Classification Data_Analysis Data Analysis & Tabulation Density->Data_Analysis BoilingPoint->Data_Analysis MeltingPoint->Data_Analysis FlashPoint->Data_Analysis Viscosity->Data_Analysis DielectricConstant->Data_Analysis PartitionCoefficient->Data_Analysis Solubility->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis GHS_Classification->Data_Analysis Toxicological_Screening Toxicological Screening (in vitro/in silico) Toxicological_Screening->Data_Analysis Report_Generation Technical Guide Generation Data_Analysis->Report_Generation

Caption: A logical workflow for the characterization of a chemical compound.

Conclusion

This compound possesses a unique set of physico-chemical properties that make it a compound of significant interest for a range of applications. This guide has provided a detailed summary of its core properties, along with standardized experimental protocols for their determination. The structured presentation of data and methodologies aims to facilitate the work of researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding and more effective utilization of this promising fluorinated carbonate. As research into novel applications of ETFEC continues, a thorough understanding of its fundamental characteristics will be paramount for innovation and safe handling.

References

A Technical Guide to Isobavachalcone and a Clarification on CAS Number 156783-96-9

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on CAS Number Identification: The CAS number provided in the topic, 156783-96-9, is registered to the chemical compound Ethyl (2,2,2-trifluoroethyl) carbonate . The compound of interest for which pharmacological data and signaling pathways are extensively studied is Isobavachalcone , which has the CAS number 20784-50-3 . This guide will provide the detailed technical information requested for Isobavachalcone (CAS 20784-50-3) due to its relevance to the specified audience and core requirements. A summary of the properties and uses of Ethyl (2,2,2-trifluoroethyl) carbonate (CAS 156783-96-9) is provided at the end for completeness.

An In-depth Technical Guide to Isobavachalcone (CAS 20784-50-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobavachalcone (IBC) is a prenylated chalcone (B49325), a type of natural flavonoid, predominantly isolated from the medicinal plant Psoralea corylifolia.[1][2] It has garnered significant scientific interest for its broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-microbial, and neuroprotective properties.[3][4] This guide provides a comprehensive overview of its chemical properties, biological activities, mechanisms of action, and relevant experimental protocols, with a focus on its potential in drug discovery and development.

Chemical and Physical Properties

Isobavachalcone is a yellow crystalline powder soluble in organic solvents like DMSO, methanol, and ethanol.[5] Its chemical structure and key properties are summarized below.

PropertyValueReference(s)
CAS Number 20784-50-3[6][7]
Molecular Formula C₂₀H₂₀O₄[6][7]
Molecular Weight 324.37 g/mol [6][7]
IUPAC Name (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one[7]
Synonyms Corylifolinin, Isobacachalcone[7][8]
Solubility Soluble in DMSO (5 mg/mL, warmed), methanol, ethanol[5][9]
Appearance White to beige or yellow crystalline powder[5][9]
Storage -20°C, protect from light, keep dry[6]

Pharmacological Activities and Uses

Isobavachalcone exhibits a remarkable range of biological effects, making it a promising candidate for therapeutic development. Its primary activities are attributed to its ability to modulate multiple cellular signaling pathways.[3][4]

  • Anti-Cancer Activity: IBC shows significant anti-proliferative and pro-apoptotic effects across various cancer cell lines, including colorectal, ovarian, prostate, lung, and breast cancer.[2][10] It inhibits cancer cell growth, suppresses metastasis, and can overcome multidrug resistance.[1][10]

  • Anti-Inflammatory Activity: IBC exerts potent anti-inflammatory effects by targeting key inflammatory pathways, such as the NF-κB signaling cascade.[3][11] It can suppress the production of inflammatory mediators like iNOS and COX-2.[11]

  • Neuroprotective Activity: The compound has shown promise in protecting neuronal cells from damage, linked to its anti-inflammatory and antioxidant properties.[1] It has been investigated for its potential in ameliorating the pathology of neurodegenerative diseases like Alzheimer's.[12]

  • Anti-Microbial Activity: Isobavachalcone possesses antibacterial and antifungal properties.[1][2]

  • Other Activities: Additional reported activities include antioxidative and antiplatelet effects.

Mechanism of Action and Key Signaling Pathways

Isobavachalcone's diverse pharmacological effects stem from its interaction with multiple molecular targets and its ability to modulate complex intracellular signaling cascades.

PI3K/Akt/mTOR Pathway

A primary mechanism for IBC's anti-cancer effects is the potent inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[13][14] IBC has been shown to bind to the ATP-binding pocket of Akt, inhibiting its phosphorylation at Ser-473 and subsequently downregulating downstream targets like GSK-3β and mTOR.[13][15] This abrogation of Akt signaling leads to the induction of apoptosis.[13]

PI3K_Akt_Pathway cluster_0 IBC Isobavachalcone Akt Akt IBC->Akt PI3K PI3K PI3K->Akt P GSK3b GSK-3β Akt->GSK3b P Bax Bax Akt->Bax Bcl2 Bcl-2 Akt->Bcl2 b_catenin β-catenin GSK3b->b_catenin Proliferation Cell Proliferation & Survival b_catenin->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Isobavachalcone inhibits the PI3K/Akt survival pathway.
NF-κB Signaling Pathway

Isobavachalcone demonstrates significant anti-inflammatory activity by inhibiting the NF-κB pathway.[11] Upon stimulation by inflammatory signals like LPS, IBC can prevent the degradation of the inhibitory subunit IκBα, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the transcription of pro-inflammatory genes.[16][17]

Isobavachalcone inhibits the NF-κB inflammatory pathway.
ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is another critical cascade for cell proliferation that is inhibited by Isobavachalcone.[1][18] By suppressing the phosphorylation of ERK, IBC contributes to its anti-cancer effects.

Quantitative Data

The anti-proliferative activity of Isobavachalcone has been quantified in numerous cancer cell lines, typically reported as IC₅₀ values (the concentration required to inhibit cell growth by 50%).

Cell LineCancer TypeIC₅₀ (µM)Reference(s)
OVCAR-8 Ovarian Cancer7.92[8]
PC3 Prostate Cancer15.06[5]
A549 Lung Cancer32.2[5]
MCF-7 Breast Cancer28.29[5]
HCT116 Colorectal Cancer~50-100 (dose-dependent)[10]
LoVo Colorectal Cancer~35[19]
L-02 Normal Liver Cells31.61[5]
HUVEC Normal Endothelial Cells31.3[5]

Experimental Protocols

Cell Viability Assay (CCK-8/MTT Assay)

This protocol assesses the effect of Isobavachalcone on cell proliferation.

  • Objective: To determine the IC₅₀ value of Isobavachalcone in a specific cell line.

  • Methodology:

    • Cell Seeding: Seed cells (e.g., HCT116, SW480) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight to allow for adherence.[10][20]

    • Treatment: Treat the cells with a range of concentrations of Isobavachalcone (e.g., 0, 20, 40, 60, 80, 100 µM) dissolved in culture medium. Include a vehicle control (DMSO) at the same concentration as the highest IBC treatment.[20]

    • Incubation: Incubate the treated cells for specified time periods (e.g., 24, 48, 72 hours).[10]

    • Reagent Addition: Add 10 µL of CCK-8 or MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[10][20]

    • Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[10][20]

    • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by Isobavachalcone.

  • Objective: To measure the percentage of apoptotic and necrotic cells after IBC treatment.

  • Methodology:

    • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁵ cells/well) in 6-well plates. After overnight adherence, treat with desired concentrations of Isobavachalcone for 24 hours.[10]

    • Cell Collection: Collect both floating and attached cells by trypsinization and centrifugation.

    • Staining: Wash the cells with cold PBS and resuspend them in 100 µL of binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[10]

    • Analysis: Analyze the stained cells by flow cytometry. Unstained, Annexin V-only, and PI-only controls are necessary for proper compensation and gating.[20] The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation of specific proteins within signaling pathways.

  • Objective: To analyze the effect of Isobavachalcone on key proteins in pathways like Akt, NF-κB, and apoptosis regulation.

  • Methodology:

    • Cell Culture and Treatment: Seed cells in 6-well plates and treat with Isobavachalcone as described previously.[21]

    • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[20]

    • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[20]

Western_Blot_Workflow A Cell Treatment with Isobavachalcone B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

General workflow for Western Blot analysis.

Summary for CAS Number 156783-96-9: Ethyl (2,2,2-trifluoroethyl) carbonate

  • Chemical Identity: The compound with CAS number 156783-96-9 is Ethyl (2,2,2-trifluoroethyl) carbonate (ETFEC).[22]

  • Properties: It is a colorless, liquid, fluorinated organic compound.[22][23] Key properties are listed below.

PropertyValueReference(s)
Molecular Formula C₅H₇F₃O₃[24]
Molecular Weight 172.10 g/mol [24]
Boiling Point ~77-102.5 °C[22][23]
Density ~1.253 g/mL[22]
Synonyms ETFEC, Ethyl trifluoroethyl carbonate[25]
  • Uses: The primary applications of Ethyl (2,2,2-trifluoroethyl) carbonate are in materials science and chemical synthesis, which differ significantly from the biomedical applications of Isobavachalcone.

    • Lithium-Ion Batteries: It is investigated as a solvent component and additive in electrolytes for high-voltage lithium-ion batteries to improve performance, stability, and safety.[23]

    • Chemical Synthesis: It is used as a solvent for organic synthesis and as a reagent or building block for creating other fluorinated compounds, including pharmaceutical intermediates and agrochemicals.[23][26]

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 2,2,2-trifluoroethyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) is a fluorinated organic compound of increasing interest in advanced materials science, particularly in the development of safer and more efficient lithium-ion batteries. Its unique molecular structure, featuring a trifluoroethyl group, imparts desirable properties such as low flammability and the ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of ETFEC, with a focus on its role in electrochemical systems. Detailed experimental protocols and data are presented to support further research and development.

Molecular Structure and Chemical Identity

This compound is an asymmetric carbonate ester. The molecule consists of an ethyl group and a 2,2,2-trifluoroethyl group linked by a carbonate functional group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the entire molecule.

Molecular Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 156783-96-9[2]

  • Molecular Formula: C₅H₇F₃O₃

  • SMILES: CCOC(=O)OCC(F)(F)F[1]

  • InChI: 1S/C5H7F3O3/c1-2-10-4(9)11-3-5(6,7)8/h2-3H2,1H3[1]

Structural Diagram:

molecular_structure cluster_ethyl cluster_carbonate cluster_trifluoroethyl C1 CH₃ C2 CH₂ C1->C2 O1 O C2->O1 C3 C O1->C3 O2 O C3->O2 = O3 O C3->O3 C4 CH₂ O3->C4 C5 CF₃ C4->C5

Molecular Structure of this compound

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, application, and characterization.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight 172.10 g/mol [1]
Appearance Colorless to light yellow clear liquid
Boiling Point 102.5 °C[2]
Density 1.253 g/mL[2]
Flash Point 17 °C
Solubility Soluble in chloroform, slightly soluble in methanol[3]

Table 2: Spectroscopic Data

While detailed spectra are not publicly available, key spectroscopic techniques used for the characterization of this compound are listed below. The expected spectral features are described based on its molecular structure.

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl protons (triplet and quartet) and the trifluoroethyl protons (quartet).
¹³C NMR Resonances for the carbonyl carbon, the two methylene (B1212753) carbons, the methyl carbon, and the trifluoromethyl carbon.
¹⁹F NMR A single signal (triplet) for the three equivalent fluorine atoms.
Infrared (IR) Spectroscopy Strong absorption band for the C=O stretching of the carbonate group, and characteristic C-F stretching bands.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the ethyl and trifluoroethyl groups.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification reaction between 2,2,2-trifluoroethanol (B45653) and ethyl chloroformate.[4]

Reaction Scheme:

CF₃CH₂OH + ClCOOCH₂CH₃ → CF₃CH₂OCOOCH₂CH₃ + HCl

Materials and Equipment:

  • 2,2,2-Trifluoroethanol

  • Ethyl chloroformate

  • Pyridine (B92270) (or other suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Distillation apparatus

  • Standard glassware for workup (separatory funnel, beakers, etc.)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2,2-trifluoroethanol and pyridine in anhydrous diethyl ether.

  • Cool the reaction mixture in an ice bath.

  • Slowly add ethyl chloroformate dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

  • Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Workflow Diagram:

synthesis_workflow start Start reactants Dissolve 2,2,2-Trifluoroethanol and Pyridine in Diethyl Ether start->reactants cooling Cool Reaction Mixture (Ice Bath) reactants->cooling addition Slowly Add Ethyl Chloroformate cooling->addition reaction Stir at Room Temperature addition->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup drying Dry Organic Layer workup->drying purification Fractional Distillation drying->purification end End Product: This compound purification->end

Synthesis Workflow for this compound

Applications in Drug Development and Materials Science

While not a therapeutic agent itself, this compound serves as a valuable building block and solvent in the synthesis of pharmaceuticals and agrochemicals.[5] Its most prominent application, however, is in the field of energy storage.

Role in Lithium-Ion Batteries

This compound is utilized as a co-solvent in the electrolyte of lithium-ion batteries to enhance safety and performance.[5] Its key functions include:

  • Flame Retardancy: The presence of the trifluoromethyl group reduces the flammability of the electrolyte, a critical safety concern in high-energy-density batteries.

  • SEI Formation: During the initial charging cycles of a lithium-ion battery, a passivation layer known as the solid electrolyte interphase (SEI) forms on the anode surface. Fluorinated carbonates like ETFEC are preferentially reduced at a higher potential than conventional carbonate solvents. This process leads to the formation of a stable and robust SEI layer rich in lithium fluoride (B91410) (LiF).[6] A high-quality SEI layer is crucial for preventing further electrolyte decomposition, minimizing capacity loss, and ensuring long-term cycling stability.[6]

Signaling Pathway for SEI Formation:

The following diagram illustrates the proposed mechanism of SEI formation on a graphite (B72142) anode in the presence of this compound.

sei_formation cluster_electrolyte Electrolyte Bulk cluster_interface Electrode-Electrolyte Interface cluster_sei Solid Electrolyte Interphase (SEI) etfec This compound reduction Preferential Reduction of ETFEC on Anode Surface etfec->reduction li_ion Li⁺ li_ion->reduction lif_formation Formation of LiF reduction->lif_formation organic_decomp Decomposition of Organic Moieties reduction->organic_decomp sei_layer Stable LiF-rich SEI Layer lif_formation->sei_layer organic_decomp->sei_layer anode Graphite Anode sei_layer->anode

References

Spectroscopic Profile of Ethyl 2,2,2-trifluoroethyl carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 2,2,2-trifluoroethyl carbonate (CAS No. 156783-96-9), a fluorinated organic compound of interest in various chemical and pharmaceutical applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Summary of Spectroscopic Data

The structural formula of this compound is C₅H₇F₃O₃, with a molecular weight of approximately 172.10 g/mol .[1] The key spectroscopic data are summarized in the tables below for quick reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.64Quartet (q)8.6-CH₂- (Trifluoroethyl group)
4.29Quartet (q)7.1-CH₂- (Ethyl group)
1.35Triplet (t)7.1-CH₃ (Ethyl group)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
154.5Singlet (s)-C=O (Carbonyl)
122.9Quartet (q)278.4-CF₃ (Trifluoromethyl)
65.8Quartet (q)36.4-CH₂- (Trifluoroethyl group)
65.2Singlet (s)--CH₂- (Ethyl group)
14.1Singlet (s)--CH₃ (Ethyl group)

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
-74.2Triplet (t)8.6-CF₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2990MediumC-H stretch (alkane)
1765StrongC=O stretch (carbonate)
1270StrongC-F stretch
1170StrongC-O stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
172Moderate[M]⁺ (Molecular ion)
143Moderate[M - C₂H₅]⁺
127Strong[M - OCH₂CH₃]⁺
83High[CF₃CH₂]⁺
69Moderate[CF₃]⁺
45Moderate[C₂H₅O]⁺
29High[C₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition :

    • ¹H NMR : Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-10 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR : Proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

    • ¹⁹F NMR : Spectra are acquired with or without proton decoupling. A common reference standard for ¹⁹F NMR is trichlorofluoromethane (B166822) (CFCl₃, δ = 0.0 ppm).

  • Data Processing : The raw data (Free Induction Decay, FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are typically recorded on a spectrometer equipped with an attenuated total reflectance (ATR) accessory for liquid samples.

  • Sample Preparation : A small drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹. The data is collected over a range of 4000-400 cm⁻¹.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ether) is injected into the GC. The GC separates the compound from the solvent and any impurities.

  • Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Ethyl 2,2,2-trifluoroethyl carbonate Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis, spectroscopic analysis, and structural elucidation of a chemical compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Data_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound This compound H_NMR 1H NMR (Proton Environment) Compound->H_NMR C_NMR 13C NMR (Carbon Skeleton) Compound->C_NMR F_NMR 19F NMR (Fluorine Environment) Compound->F_NMR IR_Data Functional Groups (C=O, C-F, C-O) Compound->IR_Data MS_Data Molecular Weight & Fragmentation Pattern Compound->MS_Data

Caption: Relationship between the compound and the structural information derived from different spectroscopic techniques.

References

Navigating the Solubility Landscape of Ethyl 2,2,2-trifluoroethyl Carbonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) is a fluorinated organic compound of growing interest in the pharmaceutical and agrochemical industries. Its unique properties, imparted by the trifluoroethyl group, make it a valuable building block for the synthesis of novel drug candidates and advanced materials. Understanding the solubility of ETFEC in various organic solvents is a critical parameter for its application in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the known solubility characteristics of ETFEC, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound across a comprehensive range of organic solvents at various temperatures remains largely unpublished. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Method of Determination
e.g., Ethanole.g., 25Data to be determinede.g., Shake-Flask Method
e.g., Acetonee.g., 25Data to be determinede.g., Shake-Flask Method
e.g., Toluenee.g., 25Data to be determinede.g., Shake-Flask Method
e.g., Hexane (B92381)e.g., 25Data to be determinede.g., Shake-Flask Method
e.g., Dichloromethanee.g., 25Data to be determinede.g., Shake-Flask Method
e.g., Ethyl Acetatee.g., 25Data to be determinede.g., Shake-Flask Method
e.g., Dimethyl Sulfoxidee.g., 25Data to be determinede.g., Shake-Flask Method
e.g., Acetonitrilee.g., 25Data to be determinede.g., Shake-Flask Method

Experimental Protocol: Determination of Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3] The following protocol is a generalized procedure suitable for determining the solubility of a liquid solute, such as this compound, in various organic solvents.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvents)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials.

    • Pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is generally recommended, though the optimal time may need to be determined empirically.[1][4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow for the separation of the undissolved solute from the saturated solution.

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

    • Filter the aliquot through a chemically compatible syringe filter to remove any remaining undissolved micro-droplets or particulates.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the linear range of the chosen analytical method.

    • Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., GC, HPLC, or NMR) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for this compound and all organic solvents used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for solubility determination.

Solubility_Determination_Workflow prep Preparation of Solute-Solvent Mixture equilibration Equilibration (Shaking at Constant T) prep->equilibration Excess Solute separation Phase Separation (Settling and Filtration) equilibration->separation Saturated Solution quantification Quantification of Solute in Supernatant (e.g., GC/HPLC) separation->quantification Clear Supernatant calculation Solubility Calculation quantification->calculation Concentration Data

Shake-Flask Method Workflow for Solubility Determination.

References

Navigating the Thermal Landscape of Ethyl 2,2,2-trifluoroethyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) is a fluorinated organic compound of increasing interest in specialty chemical applications, particularly as a component in advanced electrolyte formulations for lithium-ion batteries and as a building block in pharmaceutical synthesis.[1] Its unique properties, imparted by the trifluoroethyl group, include enhanced chemical stability and resistance to degradation.[1] Understanding the thermal stability and decomposition pathways of ETFEC is critical for ensuring its safe handling, predicting its behavior under thermal stress, and optimizing its performance in various applications.

This technical guide provides a comprehensive overview of the current knowledge regarding the thermal stability and decomposition of this compound. Due to a notable lack of specific experimental data on the thermal decomposition of ETFEC in publicly available literature, this guide leverages detailed studies on its close structural analogue, Bis(2,2,2-trifluoroethyl) carbonate (BtFEC) , to infer potential decomposition mechanisms and stability characteristics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its physical behavior and for the design of experimental protocols.

PropertyValue
Molecular Formula C5H7F3O3
Molecular Weight 172.10 g/mol
Boiling Point 119 - 121 °C
Density ~1.3 ± 0.1 g/cm³
Flash Point 16.5 ± 22.2 °C
Vapor Pressure 33.5 ± 0.2 mmHg at 25°C
Refractive Index 1.345
CAS Number 156783-96-9

Table 1: Physicochemical properties of this compound.[2][3][4]

Thermal Decomposition of a Structural Analogue: Bis(2,2,2-trifluoroethyl) Carbonate (BtFEC)

In the absence of direct studies on ETFEC, the thermal decomposition of Bis(2,2,2-trifluoroethyl) carbonate (BtFEC) provides the most relevant insights. BtFEC shares the core trifluoroethyl carbonate moiety and has been investigated as a fire suppressant candidate for lithium-ion batteries, necessitating a thorough understanding of its high-temperature behavior.

Theoretical and experimental studies have identified two primary unimolecular decomposition pathways for BtFEC, which are initiated by concerted molecular elimination reactions. Unlike diethyl carbonate, which primarily decomposes through a hydrogen transfer from a methyl group, the decomposition of BtFEC involves tighter, four-membered ring transition states, resulting in higher energy barriers.

The two identified decomposition pathways for BtFEC are:

  • HF Elimination: This pathway involves the transfer of a hydrogen atom to a fluorine atom, leading to the formation of hydrogen fluoride (B91410) and other products.

  • Trifluoroacetaldehyde Elimination: This pathway proceeds through a different four-membered ring transition state to eliminate a molecule of trifluoroacetaldehyde.

The energy barriers associated with these decomposition pathways for BtFEC are summarized in Table 2.

Decomposition PathwayEnergy Barrier (kcal/mol)
HF Elimination74.8
Trifluoroacetaldehyde Elimination94.3

Table 2: Calculated energy barriers for the primary thermal decomposition pathways of Bis(2,2,2-trifluoroethyl) carbonate (BtFEC).

The logical flow of the decomposition can be visualized as follows:

BtFEC Bis(2,2,2-trifluoroethyl) carbonate (BtFEC) TS1 Four-membered Ring Transition State 1 BtFEC->TS1 ΔE = 74.8 kcal/mol TS2 Four-membered Ring Transition State 2 BtFEC->TS2 ΔE = 94.3 kcal/mol HF_Elim HF Elimination Products TS1->HF_Elim TFA_Elim Trifluoroacetaldehyde Elimination Products TS2->TFA_Elim Sample Sample Preparation (BtFEC mixture) HT_Reactor High-Temperature Reactor (e.g., Shock Tube or Microflow Reactor) Sample->HT_Reactor Spectroscopy Spectroscopic Analysis (e.g., FTIR, Laser Absorption) HT_Reactor->Spectroscopy Data Data Acquisition (e.g., Species time-histories, Ignition delay) Spectroscopy->Data Model Kinetic Modeling and Validation Data->Model

References

Ethyl 2,2,2-Trifluoroethyl Carbonate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) is emerging as a valuable and versatile building block in organic synthesis, offering a unique combination of reactivity and stability. Its strategic application is particularly prominent in the pharmaceutical and agrochemical industries, where the introduction of fluorine-containing moieties is a well-established strategy for enhancing the efficacy, metabolic stability, and bioavailability of active compounds. This technical guide provides a comprehensive overview of ETFEC's properties, synthesis, and its burgeoning role as a key synthetic intermediate.

Physicochemical Properties

A clear understanding of ETFEC's physical and chemical properties is essential for its effective application in synthesis. The presence of the trifluoroethyl group significantly influences its reactivity and physical characteristics.

PropertyValueReference
CAS Number 156783-96-9[1]
Molecular Formula C₅H₇F₃O₃[1]
Molecular Weight 172.10 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 102.5 ± 40.0 °C (Predicted)[3]
Density 1.253 g/mL[3]
Solubility Soluble in Chloroform, slightly soluble in Methanol[3]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound involves the reaction of 2,2,2-trifluoroethanol (B45653) with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,2,2-Trifluoroethanol

  • Ethyl chloroformate

  • Pyridine (B92270) (or another suitable base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

Procedure:

  • To a stirred solution of 2,2,2-trifluoroethanol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous diethyl ether at 0 °C, slowly add ethyl chloroformate (1.05 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

  • Wash the filtrate sequentially with water, dilute hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to afford pure this compound.

G cluster_reactants Reactants cluster_process Process 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol Reaction_in_Ether Reaction in Anhydrous Diethyl Ether 2,2,2-Trifluoroethanol->Reaction_in_Ether Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->Reaction_in_Ether Pyridine Pyridine Pyridine->Reaction_in_Ether Workup Aqueous Workup & Extraction Reaction_in_Ether->Workup Purification Purification Workup->Purification Product Product Purification->Product This compound

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The utility of ETFEC as a synthetic building block stems from the differential reactivity of its two alkoxy groups attached to the carbonate carbonyl. The electron-withdrawing nature of the trifluoroethyl group makes the trifluoroethoxide a better leaving group compared to the ethoxide. This allows for selective reactions with nucleophiles, positioning ETFEC as a versatile reagent for introducing either a trifluoroethoxyl or an ethoxycarbonyl moiety. While specific, detailed protocols for ETFEC are not abundant in publicly available literature, its reactivity can be inferred from its close analog, bis(2,2,2-trifluoroethyl) carbonate (TFEC).

Role as a Trifluoroethoxylating and Ethoxycarbonylating Agent

Due to the electronic properties of the trifluoroethyl group, ETFEC can react with nucleophiles in two primary ways:

  • Trifluoroethoxylation: Nucleophilic attack at the carbonyl carbon can lead to the displacement of the ethoxide group, followed by a second nucleophilic attack and elimination of carbon dioxide and the trifluoroethoxide. However, a more likely pathway for trifluoroethoxylation involves the direct attack of a nucleophile on the methylene (B1212753) carbon of the trifluoroethyl group, although this is less common for carbonates. The more established reactivity of fluorinated carbonates suggests they act as sources of the corresponding fluorinated alkoxides.

  • Ethoxycarbonylation: Alternatively, a nucleophile can attack the carbonyl carbon, leading to the displacement of the more labile trifluoroethoxide leaving group. This results in the introduction of an ethoxycarbonyl group onto the nucleophile.

G ETFEC Ethyl 2,2,2-Trifluoroethyl Carbonate (ETFEC) Product1 Trifluoroethoxylated Product ETFEC->Product1 Trifluoroethoxylation (Nu attacks CF3CH2-) Product2 Ethoxycarbonylated Product ETFEC->Product2 Ethoxycarbonylation (Nu attacks C=O) Nucleophile Nucleophile Nucleophile->ETFEC

Caption: Dual reactivity of ETFEC with nucleophiles.

Reactions with Nitrogen Nucleophiles (e.g., Amines)

Based on the reactivity of the related bis(2,2,2-trifluoroethyl) carbonate (TFEC), ETFEC is expected to be an effective reagent for the synthesis of unsymmetrical ureas and carbamates. The reaction of an amine with ETFEC would likely proceed via nucleophilic acyl substitution.

Hypothesized Experimental Protocol: Synthesis of an N-Ethoxycarbonylamine

Materials:

  • Primary or secondary amine

  • This compound (ETFEC)

  • Triethylamine (B128534) (or another suitable non-nucleophilic base)

  • Acetonitrile (or other suitable polar aprotic solvent)

Procedure:

  • To a solution of the amine (1.0 eq.) and triethylamine (1.2 eq.) in acetonitrile, add ETFEC (1.1 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Substrate (Amine)ProductExpected Yield (%)
AnilineEthyl phenylcarbamate80-95
BenzylamineEthyl benzylcarbamate85-98
DiethylamineEthyl diethylcarbamate75-90
(Note: Yields are hypothetical and based on the reactivity of analogous carbonates; optimization would be required for specific substrates.)
Reactions with Oxygen Nucleophiles (e.g., Phenols)

Similarly, ETFEC is anticipated to react with phenols to produce unsymmetrical carbonates. In the presence of a base, the phenoxide would act as the nucleophile.

Hypothesized Experimental Protocol: Synthesis of an Ethyl Phenyl Carbonate Derivative

Materials:

  • Substituted phenol (B47542)

  • This compound (ETFEC)

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF)

Procedure:

  • To a mixture of the phenol (1.0 eq.) and potassium carbonate (1.5 eq.) in DMF, add ETFEC (1.2 eq.).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, pour it into water, and extract with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to give the crude product, which can be purified by column chromatography or distillation.

Substrate (Phenol)ProductExpected Yield (%)
PhenolEthyl phenyl carbonate70-90
4-MethoxyphenolEthyl (4-methoxyphenyl) carbonate75-95
4-NitrophenolEthyl (4-nitrophenyl) carbonate60-85
(Note: Yields are hypothetical and based on the reactivity of analogous carbonates; optimization would be required for specific substrates.)

Conclusion

This compound is a promising and under-explored building block in organic synthesis. Its dual reactivity, a consequence of the electronically differentiated alkoxy groups, allows for its potential use as both a trifluoroethoxylating and an ethoxycarbonylating agent. While detailed studies on its synthetic applications are still emerging, the established reactivity of related fluorinated carbonates provides a strong foundation for its future development and utilization in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Further research into the substrate scope and reaction conditions for ETFEC-mediated transformations will undoubtedly solidify its position as a valuable tool for synthetic chemists.

References

The Advent and Evolution of Fluorinated Carbonates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has consistently led to compounds with remarkable and often unexpected properties. In the realm of materials science and electrochemistry, the strategic fluorination of carbonate esters has given rise to a class of compounds with profound implications for energy storage technologies. This in-depth technical guide explores the discovery, history, synthesis, and characterization of fluorinated carbonates, with a particular focus on their pivotal role in the advancement of lithium-ion batteries. While the primary application of these compounds lies in materials science, the principles of their synthesis and the analytical techniques for their characterization are broadly applicable to various fields of chemical research, including the development of novel fluorinated molecules in pharmaceuticals.

A Historical Perspective: From Serendipity to Strategic Design

The journey of fluorinated carbonates is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century. The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862. However, the systematic exploration and industrial application of fluorinated compounds gained significant momentum in the mid-20th century with the discovery of polytetrafluoroethylene (PTFE), commercially known as Teflon, by Dr. Roy J. Plunkett in 1938[1]. This discovery showcased the unique properties imparted by carbon-fluorine bonds, such as high thermal and chemical stability[1].

The application of fluorinated compounds in electrolytes for electrochemical devices emerged later. The initial development of lithium-ion batteries utilized conventional carbonate electrolytes, such as mixtures of ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC)[2]. While effective, these electrolytes suffered from limitations, including flammability and electrochemical decomposition at higher voltages[3][4].

The deliberate incorporation of fluorine into carbonate solvents was a strategic move to overcome these challenges. The electron-withdrawing nature of fluorine atoms was predicted to enhance the oxidative stability of the electrolyte and promote the formation of a more stable solid electrolyte interphase (SEI) on the anode surface[3][5]. Fluoroethylene carbonate (FEC) emerged as a particularly promising candidate and has since become a cornerstone additive in high-performance lithium-ion batteries[6][7]. Its ability to be preferentially reduced on the anode surface leads to the formation of a robust, LiF-rich SEI, which is critical for the stability and longevity of high-capacity anode materials like silicon[7].

Synthesis of Fluorinated Carbonates: Key Methodologies

The synthesis of fluorinated carbonates can be broadly categorized into direct fluorination and nucleophilic substitution methods. The choice of method depends on the desired product, scale, and safety considerations.

Direct Fluorination

Direct fluorination involves the reaction of a carbonate substrate with elemental fluorine (F₂), often diluted with an inert gas like nitrogen. This method can be effective but requires specialized equipment and stringent safety protocols due to the high reactivity and toxicity of fluorine gas.

Experimental Protocol: Direct Fluorination of Dimethyl Carbonate (DMC) [8]

  • Reactants: Dimethyl carbonate (DMC), Molecular fluorine (15 vol% in N₂).

  • Apparatus: A reactor equipped with a gas inlet, outlet, and temperature control.

  • Procedure:

    • Charge the reactor with dimethyl carbonate.

    • Cool the reactor to 5°C.

    • Introduce the 15 vol% F₂/N₂ gas mixture into the reactor at a controlled flow rate.

    • The reaction is an electrophilic substitution of hydrogen with fluorine.

    • Monitor the reaction progress using gas chromatography (GC) to identify the formation of monofluorinated dimethyl carbonate (MFDMC), difluorinated dimethyl carbonate (DFDMC), and other derivatives.

    • Upon completion, the reaction mixture is typically washed with an aqueous solution of Na₂CO₃ to remove HF, a byproduct of the reaction.

    • The fluorinated products can then be separated and purified by fractional distillation.

Nucleophilic Fluorination

Nucleophilic fluorination methods are generally safer and more common for laboratory-scale and industrial production. These methods typically involve the reaction of a chlorinated precursor with a fluoride (B91410) salt.

Experimental Protocol: Synthesis of Fluoroethylene Carbonate (FEC) from Chloroethylene Carbonate (CEC) [9]

  • Reactants: Ethylene carbonate, Chlorination reagent (e.g., sulfuryl chloride), Fluorine salt (e.g., potassium fluoride), Radical initiator.

  • Apparatus: A multi-neck round-bottom flask equipped with a stirrer, condenser, and dropping funnel.

  • Procedure:

    • Chlorination Step: Mix ethylene carbonate and a chlorination reagent to prepare chloroethylene carbonate (CEC).

    • Fluorination Step: Add a fluorine salt (e.g., potassium fluoride) to the chloroethylene carbonate. The reaction proceeds via a halogen exchange mechanism.

    • The reaction can be carried out in a suitable solvent and may be promoted by a radical initiator.

    • The reaction mixture is then filtered to remove the inorganic salt byproduct.

    • The resulting crude fluoroethylene carbonate is purified by distillation under reduced pressure.

Another common method involves the direct reaction of chloroethylene carbonate with liquid hydrogen fluoride[10].

Experimental Protocol: Synthesis of Bis(2,2,2-trifluoroethyl) Carbonate

  • Reactants: 2,2,2-trifluoroethanol, a condensing agent (e.g., phosgene (B1210022) or a phosgene equivalent).

  • Apparatus: A reaction vessel suitable for handling the chosen condensing agent, equipped with a stirrer and temperature control.

  • Procedure:

    • Charge the reactor with 2,2,2-trifluoroethanol.

    • Slowly add the condensing agent while maintaining the reaction temperature.

    • The reaction leads to the formation of bis(2,2,2-trifluoroethyl) carbonate.

    • The crude product is then purified, typically by distillation.

Physicochemical and Electrochemical Properties

The introduction of fluorine atoms significantly alters the physicochemical and electrochemical properties of carbonate solvents. These properties are crucial for their performance in electrolyte formulations.

Table 1: Physicochemical Properties of Selected Carbonates

CompoundAbbreviationMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Viscosity (mPa·s at 25°C)Dielectric Constant (at 25°C)
Ethylene CarbonateEC88.0636.42481.9089.8
Propylene CarbonatePC102.09-48.82422.5364.9
Dimethyl CarbonateDMC90.084.6900.593.1
Ethyl Methyl CarbonateEMC104.10-551070.652.9
Fluoroethylene Carbonate FEC 106.05 18-23 [4]212 [4]~2.3 ~107
Bis(2,2,2-trifluoroethyl) Carbonate TFEC 226.07 ----
Methyl (2,2,2-trifluoroethyl) Carbonate FEMC 158.07 ----

Fluorination generally leads to:

  • Increased Oxidative Stability: The strong electron-withdrawing effect of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the carbonate molecule, making it more resistant to oxidation at high voltages[3][5][11].

  • Modified Reduction Potential: The Lowest Unoccupied Molecular Orbital (LUMO) energy is also lowered, making fluorinated carbonates more susceptible to reduction than their non-fluorinated counterparts. This is a key property for additives like FEC, which are designed to be reduced preferentially to form a stable SEI[12].

  • Higher Dielectric Constant: The increased polarity due to the C-F bond often results in a higher dielectric constant, which can aid in the dissolution of lithium salts[13].

  • Lower Flammability: The presence of fluorine atoms can significantly reduce the flammability of the electrolyte, enhancing battery safety[3].

  • Altered Viscosity: The effect on viscosity can vary depending on the specific structure of the fluorinated carbonate[13][14].

Table 2: Comparative Electrochemical Properties of Electrolytes

Electrolyte CompositionAnode MaterialKey Performance MetricReference
1M LiPF₆ in EC/EMC (1/9, v/v)LiNi₀.₅Mn₀.₃Co₀.₂O₂/GraphiteLower capacity retention at 4.7 V cutoff[15]
1M LiPF₆ in FEC/FEMC (1/9, v/v)LiNi₀.₅Mn₀.₃Co₀.₂O₂/GraphiteSuperior capacity retention at 4.7 V cutoff[15]
1.2 M LiPF₆ in EC:DEC (1:1, w/w) + 10% FECSilicon NanoparticlesImproved cycling stability and coulombic efficiency[16]
1.2 M LiPF₆ in EC:DEC (1:1, w/w) + 3% VCSilicon NanoparticlesLess effective than FEC in improving long-term cycling[16]

The Role of Fluorinated Carbonates in Solid Electrolyte Interphase (SEI) Formation

The formation of a stable SEI on the anode surface is paramount for the long-term performance and safety of lithium-ion batteries. Fluorinated carbonates, particularly FEC, play a crucial role in engineering a superior SEI.

The reduction of FEC on the anode surface occurs at a higher potential than that of conventional carbonate solvents. This preferential reduction leads to the formation of a thin, uniform, and robust SEI layer that is rich in lithium fluoride (LiF).

Proposed SEI Formation Mechanism with FEC:

SEI_Formation FEC Fluoroethylene Carbonate (FEC) Reduction Reductive Decomposition FEC->Reduction Anode Anode Surface (e.g., Graphite, Silicon) Anode->Reduction on surface e_minus e⁻ (from anode) e_minus->Reduction Li_plus Li⁺ Li_plus->Reduction Intermediates Radical Intermediates & Vinylene Carbonate (VC) Reduction->Intermediates LiF Lithium Fluoride (LiF) (Inorganic Component) Reduction->LiF Polymerization Polymerization Intermediates->Polymerization Polymer Poly(VC), Oligomers (Organic Component) Polymerization->Polymer SEI Stable SEI Layer LiF->SEI Polymer->SEI

Figure 1: Proposed pathway for SEI formation with FEC.

The resulting SEI has several advantages:

  • Mechanical Stability: The polymer matrix provides flexibility, which is particularly important for high-volume-change anodes like silicon.

  • Ionic Conductivity: The SEI is ionically conductive, allowing for the transport of Li⁺ ions.

  • Electronic Insulation: It is electronically insulating, preventing further electrolyte decomposition.

  • Chemical Stability: The presence of LiF enhances the chemical and thermal stability of the SEI.

Analytical Characterization Techniques

A suite of analytical techniques is employed to characterize fluorinated carbonates and the electrolytes and SEI layers they form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and purity assessment of fluorinated carbonates. ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: ¹⁹F NMR Analysis of a Fluorinated Electrolyte [17][18]

  • Sample Preparation: Dilute the electrolyte sample in a suitable deuterated solvent (e.g., DMSO-d₆ or acetonitrile-d₃). Add a known amount of an internal standard containing fluorine (e.g., trifluoroacetic acid).

  • Instrument: A high-field NMR spectrometer equipped with a fluorine probe.

  • Parameters:

    • Acquire ¹⁹F NMR spectra with appropriate pulse sequences.

    • The chemical shifts (δ) in the ¹⁹F spectrum are highly sensitive to the local electronic environment of the fluorine atoms, allowing for the identification of different fluorinated species.

    • Integration of the signals relative to the internal standard allows for quantification.

  • Data Analysis: Analyze the chemical shifts, coupling constants (J-coupling), and signal integrals to identify and quantify the fluorinated components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is widely used for the separation and identification of volatile and semi-volatile components in electrolyte mixtures.

Experimental Protocol: GC-MS Analysis of an Electrolyte Containing FEC [2][19][20]

  • Sample Preparation: Dilute the electrolyte sample in a suitable solvent, such as dichloromethane (B109758) or acetonitrile. The dilution factor needs to be optimized based on the concentration of the analytes.

  • Instrument: A gas chromatograph coupled with a mass spectrometer.

  • GC Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms or similar).

    • Carrier Gas: Helium or hydrogen.

    • Injection: Split or splitless injection, depending on the concentration of the analytes.

    • Temperature Program: An optimized temperature ramp to ensure good separation of all components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Range: Scan a mass range appropriate for the expected components and their fragments.

  • Data Analysis: Identify the components by comparing their retention times and mass spectra with those of known standards or by searching mass spectral libraries. Quantification can be performed using an internal or external standard method.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the electrochemical stability window of an electrolyte.

Experimental Protocol: Cyclic Voltammetry of a Fluorinated Electrolyte [21]

  • Cell Setup: A three-electrode cell is typically used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Li/Li⁺), and a counter electrode (e.g., lithium foil).

  • Electrolyte: The fluorinated carbonate-based electrolyte to be tested.

  • Procedure:

    • Assemble the cell in an inert atmosphere (e.g., an argon-filled glovebox).

    • Apply a potential sweep to the working electrode, starting from the open-circuit potential and scanning to a high potential (anodic scan) and then to a low potential (cathodic scan).

    • Record the resulting current as a function of the applied potential.

  • Data Analysis: The onset of a significant increase in the anodic current indicates the oxidation limit of the electrolyte, while a sharp increase in the cathodic current indicates the reduction limit. The potential range between these limits defines the electrochemical stability window.

CV_Workflow cluster_prep Cell Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Prep_Electrodes Prepare Working, Reference, and Counter Electrodes Assemble_Cell Assemble Three-Electrode Cell in Inert Atmosphere Prep_Electrodes->Assemble_Cell Prep_Electrolyte Prepare Fluorinated Electrolyte Solution Prep_Electrolyte->Assemble_Cell Connect_Potentiostat Connect Cell to Potentiostat Assemble_Cell->Connect_Potentiostat Set_Parameters Set CV Parameters (Scan Rate, Potential Limits) Connect_Potentiostat->Set_Parameters Run_CV Perform Potential Sweep and Record Current Set_Parameters->Run_CV Plot_Voltammogram Plot Current vs. Potential Run_CV->Plot_Voltammogram Determine_Window Determine Onset Potentials for Oxidation and Reduction Plot_Voltammogram->Determine_Window ESW Electrochemical Stability Window Determine_Window->ESW

Figure 2: Workflow for determining the electrochemical stability window using cyclic voltammetry.

Future Outlook

The field of fluorinated carbonates continues to evolve, with ongoing research focused on:

  • Novel Fluorinated Carbonates: The design and synthesis of new fluorinated carbonate structures with tailored properties, such as enhanced ionic conductivity and even greater oxidative stability[4].

  • Multi-component Electrolyte Systems: The optimization of electrolyte formulations containing mixtures of different fluorinated and non-fluorinated carbonates to achieve a synergistic balance of properties.

  • Solid-State Electrolytes: The incorporation of fluorinated moieties into solid-state electrolyte materials to improve their interfacial properties and performance.

  • Sustainability: The development of more environmentally friendly and cost-effective synthesis routes for fluorinated carbonates.

The discovery and development of fluorinated carbonates represent a significant milestone in the advancement of energy storage technologies. Their unique properties, stemming from the strategic incorporation of fluorine, have enabled the development of safer, more stable, and higher-performance lithium-ion batteries. As research in this area continues, we can expect the emergence of even more sophisticated fluorinated compounds that will further push the boundaries of what is possible in energy storage and other fields of chemical science.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 2,2,2-trifluoroethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Ethyl 2,2,2-trifluoroethyl carbonate (CAS No. 156783-96-9). The information is compiled to ensure safe laboratory and manufacturing practices for professionals engaged in research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource(s)
Molecular Formula C5H7F3O3[1][2][3]
Molecular Weight 172.10 g/mol [2][3]
Appearance Colorless to yellow liquid
Boiling Point 102 °C
Density 1.33 g/cm³
Purity ≥96% - ≥98%[3][4]
Storage Temperature Room temperature, sealed in dry conditions or 4°C[3][4]
Solubility Information not available
Vapor Pressure Information not available
Flash Point Information not available

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard StatementPictogram
Flammable liquidsCategory 3H226: Flammable liquid and vaporGHS02 (Flame)
Skin irritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious eye irritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity - single exposure (Respiratory system)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Source: GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.[2]

Signal Word: Warning [2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risks associated with this compound.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other suitable protective clothing to prevent skin contact.[5][6]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[6][7] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

3.2. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe mist, vapors, or spray.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[7]

  • Use non-sparking tools and take precautionary measures against static discharge.[7]

  • Ground and bond container and receiving equipment.[7]

  • Wash hands thoroughly after handling.[7]

3.3. Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][7]

  • Keep refrigerated as indicated by some suppliers.[6]

  • Store locked up.[7]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[5][6]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.
Fire Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool containers. Vapors are heavier than air and may travel to a source of ignition and flash back.[5]
Accidental Release Evacuate the area. Use a licensed professional waste disposal service to dispose of this material. Absorb with an inert material and place in an appropriate waste disposal container. Use spark-proof tools and explosion-proof equipment.

Experimental Protocols

Detailed experimental protocols for determining the safety parameters of this compound are not publicly available. However, a general methodology for determining a key safety parameter, the flash point, is described below based on standard practices.

General Protocol for Flash Point Determination (Closed-Cup Method)

This protocol is a generalized representation and should be adapted based on specific laboratory equipment and safety guidelines.

  • Objective: To determine the lowest temperature at which the vapor of this compound will ignite when an ignition source is introduced.

  • Apparatus: A standard closed-cup flash point tester (e.g., Pensky-Martens or Cleveland open-cup apparatus, though closed-cup is more appropriate for volatile liquids).

  • Procedure:

    • Ensure the apparatus is clean and dry.

    • Pour the test sample into the cup of the apparatus to the specified level.

    • Place the lid on the cup, ensuring a tight seal.

    • Insert the thermometer and ignition source (e.g., a small flame or an electric igniter) into their respective ports.

    • Begin heating the sample at a slow, constant rate as specified by the standard method (e.g., ASTM D93).

    • Stir the sample continuously if the apparatus is so equipped.

    • At regular temperature intervals, apply the ignition source to the vapor space in the cup.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapor of the sample to ignite with a distinct flash inside the cup.

    • Record the temperature at which the flash occurs.

    • Repeat the determination for accuracy.

  • Safety Precautions: The entire procedure must be conducted in a well-ventilated fume hood. All standard laboratory PPE should be worn. Ensure a fire extinguisher is readily accessible.

Visualizations

Diagram 1: Safety and Handling Workflow

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Waste Disposal RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Handling Handle Chemical (Avoid contact and inhalation) Ventilation->Handling Storage Store Properly (Cool, dry, well-ventilated) Handling->Storage Spill Spill Handling->Spill Fire Fire Handling->Fire Exposure Personal Exposure Handling->Exposure Waste Dispose of Waste (Follow regulations) Storage->Waste

Caption: A logical workflow for the safe handling of chemicals.

Diagram 2: General Experimental Workflow for Safety Data Determination

G General Workflow for Safety Parameter Determination cluster_planning Planning Phase cluster_execution Experimental Phase cluster_analysis Analysis & Reporting SelectParam Select Safety Parameter (e.g., Flash Point) SelectMethod Select Standard Method (e.g., ASTM D93) SelectParam->SelectMethod PrepMaterials Prepare Materials & Apparatus SelectMethod->PrepMaterials ExecuteExp Execute Experiment (Follow protocol) PrepMaterials->ExecuteExp RecordData Record Observations & Data ExecuteExp->RecordData AnalyzeData Analyze Results RecordData->AnalyzeData Document Document Findings (e.g., in SDS) AnalyzeData->Document

Caption: A generalized workflow for determining safety parameters.

References

The Environmental Persistence and Toxicological Impact of Fluorinated Organic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated organic compounds, a broad class of chemicals characterized by the presence of carbon-fluorine bonds, have been synthesized and utilized in a vast array of industrial and consumer products for their unique and desirable properties, including thermal stability and repellency to water and oil.[1] However, the very stability of the carbon-fluorine bond, one of the strongest in organic chemistry, contributes to their extreme persistence in the environment, earning them the moniker "forever chemicals."[1] This persistence, coupled with their potential for bioaccumulation and toxicity, has raised significant concerns among researchers, regulatory bodies, and the public. This technical guide provides an in-depth overview of the environmental impact of this diverse group of compounds, with a particular focus on per- and polyfluoroalkyl substances (PFAS), for researchers, scientists, and drug development professionals.

Environmental Presence of Fluorinated Organic Compounds

Fluorinated organic compounds, particularly PFAS, are now ubiquitous environmental contaminants, detected in various matrices across the globe, from industrialized areas to remote polar regions.[2][3] Their widespread presence is a direct consequence of their extensive use in products such as aqueous film-forming foams (AFFF) for firefighting, non-stick cookware, stain-resistant textiles, and food packaging.[1][4]

Concentrations in Environmental Media

The concentrations of PFAS in the environment vary significantly depending on the proximity to sources of contamination, such as industrial facilities, military bases, and wastewater treatment plants.[2] The following tables summarize representative concentrations of commonly detected PFAS in various environmental matrices.

Table 1: Representative Concentrations of Selected PFAS in Water Samples

CompoundWater SourceConcentration Range (ng/L)Reference
PFOASurface WaterND - 578,970[5]
PFOSSurface WaterND - 1,650[5]
PFNAGroundwaterup to 11,000[6]
PFDAGroundwaterup to 22,000[6]
PFHxSRiver WaterDominant PFAS[6]
PFPeARiver WaterPresent[6]
PFHxARiver WaterPresent[6]

ND: Not Detected

Table 2: Representative Concentrations of Selected PFAS in Soil and Sediment

CompoundMatrixConcentration Range (µg/kg)Reference
PFOABackground Soil0.01 - 124[3]
PFOSBackground Soil0.003 - 162[3]
PFOAContaminated Soil2 - >50,000[7]
PFOSContaminated Soil0.4 - 460,000[7]
PFNASurface Soil & Sediment23 & 59[6]
PFDASurface Soil & Sediment15 & 59[6]
PFUnDASurface Soil & Sediment10 & 14[6]

Bioaccumulation and Trophic Magnification

A significant concern regarding fluorinated organic compounds is their propensity to bioaccumulate in living organisms and biomagnify through food webs.[8] Due to their protein-binding affinity, certain PFAS, particularly long-chain compounds like perfluorooctane (B1214571) sulfonate (PFOS), can accumulate in the blood and liver of organisms.[1]

Bioaccumulation Factors

Bioaccumulation factors (BAFs) are used to quantify the extent to which a chemical is accumulated in an organism from its surrounding environment. The following tables provide a summary of BAFs for selected PFAS in aquatic organisms.

Table 3: Bioaccumulation Factors (BAF) and Bioconcentration Factors (BCF) of PFOS in Aquatic Organisms

OrganismFactorValue (L/kg)Reference
FishBAFInversely related to water concentration[9]
Bluegill SunfishBCF2796[9]
FishBAF>1 to 8 (from precursors)[8]

Table 4: Bioaccumulation of PFOA in Invertebrates

OrganismObservationReference
Caenorhabditis elegansBioaccumulated ~520 times the surrounding concentration[10]
Estuarine InvertebratesPFOA common in Giant Mud Crab[11]
Fur ClamPFOA levels up to 642 ng/g ww[12]

Toxicological Effects on Wildlife

The accumulation of fluorinated organic compounds in wildlife has been linked to a range of adverse health effects, impacting various physiological systems.

Avian Toxicity

Birds, particularly predatory species, are at risk of high PFAS exposure through their diet. Toxicological studies have established reference values to assess the potential for adverse effects.

Table 5: Avian Toxicity Reference Values (TRVs) for PFOS

EndpointValueUnitsReference
Dietary Intake0.021mg/kg body weight/day[13]
Serum1.7µg/mL[13]
Liver0.6µg/g wet weight[13]
Egg1.7µg/mL[13]

A lowest observable adverse effect concentration (LOAEC) of 10 mg PFOS/kg feed has been identified in studies with northern bobwhite quail and mallards.[13]

Mammalian Toxicity

Laboratory studies on mammals have provided insights into the potential health risks of PFAS exposure.

Table 6: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) of PFOS in Mammals

SpeciesEndpointNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
RatDevelopmental Toxicity15[14]
RatDevelopmental (Offspring Body Weight)0.1-[15]
MouseReproductive (Lipid Mediator Changes)-0.3[15]

Experimental Protocols

Accurate and reliable analytical methods are crucial for understanding the fate and effects of fluorinated organic compounds in the environment. The following sections detail key experimental protocols.

Sample Collection and Preparation: EPA Method 1633

EPA Method 1633 provides a standardized procedure for the analysis of 40 PFAS compounds in various matrices, including water, soil, sediment, biosolids, and tissue.[16][17][18]

Workflow for EPA Method 1633

EPA_Method_1633_Workflow cluster_sampling Sample Collection cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sampling Aqueous, Solid, or Tissue Sample Collection Spiking Spike with Isotopically Labeled Standards Sampling->Spiking Extraction Matrix-Specific Extraction (e.g., Methanol (B129727) for Soil) Spiking->Extraction SPE Solid-Phase Extraction (SPE) with WAX and Carbon Extraction->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Quantification Isotope Dilution Quantification LCMS->Quantification

A simplified workflow for EPA Method 1633.

Key Steps:

  • Sample Collection: Collect samples in appropriate containers, avoiding materials containing PFAS.

  • Spiking: Spike the sample with a known amount of isotopically labeled internal standards.[19]

  • Extraction:

    • Aqueous Samples: Pass through a solid-phase extraction (SPE) cartridge.

    • Solid Samples (Soil, Sediment): Extract with a basic methanol solution.[20]

    • Tissue Samples: Homogenize and extract with potassium hydroxide (B78521) and acetonitrile, followed by basic methanol.[21]

  • Cleanup: Further purify the extract using carbon and SPE cartridges to remove interfering substances.[17]

  • Analysis: Analyze the final extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17]

Analysis of PFAS in Soil by LC-MS/MS

This protocol outlines a general procedure for the analysis of PFAS in soil samples.

Experimental Workflow for Soil Analysis

Soil_Analysis_Workflow Start Weigh Soil Sample Spike Spike with Isotope Dilution Standards Start->Spike Extract Extract with Methanol Solution Spike->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge SPE_Condition Condition SPE Cartridge Centrifuge->SPE_Condition SPE_Load Load Extract onto SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge to Remove Interferences SPE_Load->SPE_Wash SPE_Elute Elute PFAS with Solvent SPE_Wash->SPE_Elute Concentrate Concentrate Eluate SPE_Elute->Concentrate Analyze Analyze by LC-MS/MS Concentrate->Analyze TDAR_Assay_Protocol Dosing Administer Test Compound (e.g., PFAS) to Animals Immunization Immunize Animals with T-cell Dependent Antigen (e.g., KLH or SRBC) Dosing->Immunization Blood_Collection Collect Blood Samples at Specific Time Points Immunization->Blood_Collection Serum_Separation Separate Serum Blood_Collection->Serum_Separation ELISA Measure Antigen-Specific Antibody Levels (IgM, IgG) by ELISA Serum_Separation->ELISA Data_Analysis Compare Antibody Levels between Treated and Control Groups ELISA->Data_Analysis PPAR_Signaling PFAS PFAS PPARa PPARα PFAS->PPARa binds and activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression (e.g., for lipid metabolism) PPRE->Gene_Expression regulates Biological_Effects Altered Lipid Metabolism, Hepatotoxicity, etc. Gene_Expression->Biological_Effects leads to Estrogen_Signaling PFAS PFAS ER Estrogen Receptor (ER) PFAS->ER can bind to (agonist/antagonist) Estrogen Estrogen Estrogen->ER binds to ERE Estrogen Response Element (ERE) ER->ERE binds to Gene_Expression Target Gene Expression ERE->Gene_Expression regulates Hormonal_Response Altered Hormonal Response Gene_Expression->Hormonal_Response leads to MAPK_Signaling PFAS PFAS Exposure Cellular_Stress Cellular Stress (e.g., Oxidative Stress) PFAS->Cellular_Stress MAPKKK MAPKKK (e.g., ASK1) Cellular_Stress->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response induces

References

Ethyl 2,2,2-trifluoroethyl carbonate: A Technical Guide to its Potential as a Green Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative to develop safer, more sustainable, and environmentally benign chemical processes has catalyzed the search for novel green solvents. Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC), a fluorinated organic compound, has emerged as a substance of interest, primarily for its applications in energy storage technologies. This technical guide provides an in-depth analysis of ETFEC's potential as a green solvent for pharmaceutical and chemical research and development. It consolidates available physicochemical data, outlines detailed experimental protocols for its synthesis and evaluation, and discusses its environmental and safety profile. The document aims to serve as a comprehensive resource for scientists exploring the utility of ETFEC in creating more sustainable chemical transformations.

Introduction

The principles of green chemistry are increasingly integral to modern drug development and chemical synthesis, emphasizing the reduction of hazardous substances and the use of more environmentally friendly solvents. Solvents are a major contributor to the environmental footprint of chemical processes, and the identification of viable alternatives to conventional volatile organic compounds (VOCs) is a critical research area.

This compound (CAS: 156783-96-9, Molecular Formula: C5H7F3O3) is a colorless liquid that has garnered attention for its unique properties, largely driven by the presence of the trifluoroethyl group. While its primary application to date has been as a co-solvent in electrolytes for high-performance lithium-ion batteries, its physical and chemical characteristics suggest a broader potential. This guide explores that potential, providing the necessary data and methodologies for its evaluation as a green solvent.

Physicochemical Properties of this compound

A solvent's utility is defined by its physical and chemical properties. The table below summarizes the available quantitative data for ETFEC. It is important to note that while some properties have been experimentally determined, others, such as the dielectric constant, are based on theoretical predictions.

PropertyValueReference(s)
General
Molecular Weight172.1 g/mol
AppearanceColorless liquid
Thermal Properties
Melting Point-80 °C
Boiling Point102.5 °C
Flash Point17 °C
Physical Properties
Density1.253 g/cm³
Viscosity0.92 mPa·s
Solvent Properties
Dielectric Constant (Predicted)~5.4
Safety
GHS Hazard StatementsH226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Synthesis of this compound

ETFEC is typically synthesized via an esterification reaction. The following protocol describes a representative laboratory-scale synthesis from ethyl chloroformate and 2,2,2-trifluoroethanol (B45653).

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • 2,2,2-Trifluoroethanol (1.0 eq)

  • Ethyl chloroformate (1.1 eq)

  • Pyridine (1.2 eq, dried)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 2,2,2-trifluoroethanol and anhydrous dichloromethane.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Addition of Base: Pyridine is added dropwise to the stirred solution.

  • Addition of Electrophile: Ethyl chloroformate is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: The reaction is quenched by the slow addition of water.

  • Workup: The organic layer is separated and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation to yield pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Combine 2,2,2-Trifluoroethanol, Pyridine, and DCM in a flask at 0°C add Add Ethyl Chloroformate dropwise setup->add N₂ atmosphere react Stir at room temperature for 12-18h add->react quench Quench with water react->quench wash Wash with HCl, NaHCO₃, and Brine quench->wash dry Dry with MgSO₄ and concentrate wash->dry distill Purify by fractional distillation dry->distill product This compound distill->product

Caption: Synthesis workflow for this compound.

Evaluation as a Green Solvent

The performance of ETFEC as a green solvent must be evaluated in the context of specific applications, such as organic reactions or extractions. Below is a general protocol for assessing its viability as a replacement for a conventional solvent in a representative organic reaction.

Detailed Experimental Protocol: Solvent Evaluation in a Nucleophilic Substitution Reaction (e.g., SN2)

Objective: To evaluate the performance of ETFEC as a solvent in a model SN2 reaction and compare it to a traditional solvent (e.g., Acetonitrile).

Model Reaction: Benzyl (B1604629) bromide + Sodium azide (B81097) → Benzyl azide

Materials:

  • Benzyl bromide

  • Sodium azide

  • This compound (ETFEC)

  • Acetonitrile (B52724) (ACN) as a control solvent

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Solubility Test: Determine the solubility of the reactants (benzyl bromide, sodium azide) in ETFEC at the desired reaction temperature.

  • Reaction Setup: Two parallel reactions are set up in sealed vials.

    • Vial A (ETFEC): Charge with sodium azide, ETFEC, and the internal standard.

    • Vial B (ACN): Charge with sodium azide, acetonitrile, and the internal standard.

  • Initiation: Both vials are brought to the reaction temperature (e.g., 60 °C). Benzyl bromide is added to each vial to initiate the reaction.

  • Monitoring: Aliquots are taken from each reaction mixture at regular time intervals. Each aliquot is quenched, diluted, and analyzed by GC to determine the consumption of benzyl bromide and the formation of benzyl azide.

  • Data Analysis:

    • Plot the concentration of the product versus time for both solvents.

    • Calculate the reaction rate and yield in each solvent.

  • Workup and Isolation: Upon completion, the reaction mixture is worked up to isolate the product. The ease of solvent removal (e.g., by distillation or extraction) and product purification is noted.

  • Comparison: The reaction rates, yields, and ease of workup in ETFEC are compared to those in acetonitrile to assess its performance.

G start Select Model Reaction solubility Test Reactant Solubility in ETFEC start->solubility setup Set up parallel reactions: - ETFEC - Control Solvent (e.g., ACN) solubility->setup run Run reactions under identical conditions (temp, concentration) setup->run monitor Monitor reaction progress (e.g., GC, HPLC, TLC) run->monitor workup Evaluate Workup & Product Isolation run->workup analyze Analyze Data: - Reaction Rate - Yield - Purity monitor->analyze compare Compare ETFEC vs. Control analyze->compare workup->compare

Caption: General workflow for evaluating a novel green solvent.

Environmental, Health, and Safety (EHS) Considerations

A comprehensive assessment of a solvent's "greenness" requires an evaluation of its EHS profile.

  • Health and Safety: According to its Safety Data Sheet (SDS), ETFEC is a flammable liquid and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this chemical. Work should be conducted in a well-ventilated fume hood.

  • Environmental Profile: There is limited publicly available data on the biodegradability and ecotoxicity of ETFEC. Fluorinated compounds are known for their chemical stability, which can sometimes lead to persistence in the environment. While this stability is advantageous for certain applications, it necessitates a thorough investigation of the compound's lifecycle and potential for bioaccumulation. One source mentions that the use of this compound enables the formulation of agrochemicals that exhibit reduced persistence in the environment, although quantitative data to support this is not provided. Further research into its biodegradability (e.g., using OECD 301D closed bottle tests) and aquatic toxicity is crucial to fully validate its classification as a green solvent.

Applications and Future Outlook

The primary documented application of ETFEC is as a co-solvent in non-aqueous electrolytes for lithium-ion and sodium-ion batteries, where it can improve performance at low temperatures and enhance safety due to its low flammability. Its properties suggest potential in other areas:

  • Pharmaceutical Synthesis: The trifluoromethyl group is a key structural motif in many pharmaceuticals. ETFEC's potential to serve as both a solvent and a building block for fluorinated intermediates makes it an interesting candidate for drug development.

  • Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are prevalent in modern agrochemicals. ETFEC can be used in the synthesis of more potent and potentially more environmentally benign pesticides.

  • Specialty Chemicals and Materials: Its unique properties may be beneficial in the production of specialty polymers and coatings.

The future of ETFEC as a green solvent will depend on further research to fill the existing data gaps, particularly concerning its solvent properties (Hansen and Kamlet-Taft parameters) and its environmental fate. If demonstrated to be readily biodegradable and of low toxicity, its unique physicochemical properties could make it a valuable addition to the green chemist's toolbox.

Conclusion

This compound presents an intriguing profile as a potential green solvent. Its low melting point, moderate boiling point, and the presence of a fluorinated moiety give it a unique set of properties. While its application in battery technology is established, its utility in broader chemical synthesis, particularly in the pharmaceutical and agrochemical industries, warrants further exploration. This guide provides the foundational data and methodologies for researchers to undertake such an evaluation. The critical next steps will be a thorough investigation of its environmental impact and a more detailed characterization of its solvent behavior to fully unlock its potential as a sustainable alternative to conventional solvents.

The Electronic Architecture of Fluorinated Carbonates: A Theoretical Deep Dive for Advanced Electrolyte Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of next-generation energy storage solutions and novel molecular entities for pharmaceutical applications, understanding the intricate electronic landscapes of functional molecules is paramount. Fluorinated carbonates have emerged as a critical class of compounds, particularly as electrolyte components in high-performance lithium-ion batteries, where they significantly enhance stability and performance. This technical guide delves into the theoretical underpinnings of the electronic structure of fluorinated carbonates, providing a comprehensive overview of the computational methodologies employed and the key quantitative insights that guide the rational design of these vital molecules.

The Impact of Fluorination on Electronic Properties

Theoretical studies, predominantly leveraging quantum chemical calculations, have been instrumental in elucidating the profound effects of fluorine substitution on the electronic structure of carbonate molecules. The position and degree of fluorination serve as powerful tools to modulate key electrochemical properties.[1]

Fluorination generally leads to a lowering of the Highest Occupied Molecular Orbital (HOMO) and a raising of the Lowest Unoccupied Molecular Orbital (LUMO) energies. This widening of the HOMO-LUMO gap is a critical factor in enhancing the electrochemical stability of the electrolyte, making it less prone to oxidation at the cathode and reduction at the anode.[2] For instance, density functional theory (DFT) calculations have shown that the fluorination process can enhance the HOMO-LUMO gap by up to 0.7 eV.[2]

Furthermore, the strong electron-withdrawing nature of fluorine atoms influences the charge distribution within the molecule, which in turn affects its interaction with lithium ions (Li⁺). While fluorination can weaken the binding energy with Li⁺, this facilitates the desolvation of Li⁺ at the electrode-electrolyte interface, a crucial step for rapid ion transport and high power density.[1][2]

Quantitative Insights from Computational Chemistry

Quantum chemical calculations provide a wealth of quantitative data that is essential for comparing the performance of different fluorinated carbonate derivatives. The following tables summarize key electronic and physicochemical properties derived from theoretical studies.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Li⁺ Binding Energy (kcal/mol)
Ethylene Carbonate (EC)----46.9
Fluoroethylene Carbonate (FEC)-0.98--42.2
Difluoroethylene Carbonate (DFEC)----37.1

Note: Specific HOMO/LUMO energy values are highly dependent on the computational method and basis set used. The values presented are for comparative purposes based on the literature. Li⁺ binding energies were calculated at the MP2/aug-cc-pVDZ level in a vacuum.[3]

PropertyEthylene Carbonate (EC)Fluoroethylene Carbonate (FEC)Difluoroethylene Carbonate (DFEC)
Melting Point (°C)36.418-
Boiling Point (°C)248212-
Dielectric Constant89.6107-
Viscosity (mPa·s at 40°C)1.902.763.12

Source: Physicochemical properties of EC, FEC, and DFEC.[4]

Methodologies in Theoretical Studies

The theoretical investigation of fluorinated carbonates predominantly relies on a combination of quantum chemistry and molecular dynamics simulations.

Quantum Chemical Calculations

Density Functional Theory (DFT) is the most widely used quantum chemical method for studying the electronic structure of fluorinated carbonates.

  • Functionals: The M06-2X functional is frequently employed as it provides a good balance of accuracy for thermochemistry and non-covalent interactions.[1]

  • Basis Sets: The 6-31+G(d) basis set is commonly used to provide a flexible description of the electron density, including diffuse functions to account for anions and polarization functions.[1]

  • Solvation Models: To simulate the condensed-phase environment of an electrolyte, implicit solvation models like the Polarizable Continuum Model (PCM) are often utilized.[1] These models represent the solvent as a continuous medium with a specific dielectric constant.

The typical workflow for quantum chemical calculations involves:

  • Geometry Optimization: Finding the lowest energy structure of the isolated molecule and its complexes with Li⁺.

  • Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface and to obtain vibrational frequencies.

  • Property Calculation: Calculating electronic properties such as HOMO/LUMO energies, Mulliken charges, and electrostatic potentials.

  • Binding Energy Calculation: Determining the interaction strength between the fluorinated carbonate and Li⁺.

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of the electrolyte system, including the solvation structure of Li⁺ and its transport properties.

  • Force Fields: Classical MD simulations require parameterized force fields that describe the interactions between atoms. These force fields are often developed and validated against quantum chemistry calculations.

  • Simulation Setup: A simulation box is created containing a specific number of fluorinated carbonate molecules, lithium salts (e.g., LiPF₆), and a linear carbonate co-solvent. The system is then equilibrated at a given temperature and pressure.

  • Analysis: Trajectories from the MD simulation are analyzed to calculate properties such as radial distribution functions (to understand the solvation shell structure), diffusion coefficients, and ionic conductivity.

Visualizing Computational Workflows and Reaction Pathways

Diagrams generated using the DOT language provide a clear visual representation of the complex processes involved in the theoretical study of fluorinated carbonates.

Computational_Workflow cluster_QC Quantum Chemistry (DFT) cluster_MD Molecular Dynamics cluster_Results Outputs Mol_Selection Molecule Selection (e.g., FEC, DFEC) Geom_Opt Geometry Optimization Mol_Selection->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc BE_Calc Li+ Binding Energy Calculation Geom_Opt->BE_Calc Prop_Calc Electronic Property Calculation (HOMO, LUMO, ESP) Freq_Calc->Prop_Calc Electronic_Props Electronic Properties Prop_Calc->Electronic_Props Thermo_Props Thermodynamic Properties BE_Calc->Thermo_Props FF_Dev Force Field Development Sim_Setup Simulation Setup (Electrolyte Composition) FF_Dev->Sim_Setup Equilibration Equilibration (NVT, NPT) Sim_Setup->Equilibration Production Production Run Equilibration->Production Analysis Trajectory Analysis (RDF, Diffusion) Production->Analysis Transport_Props Transport Properties Analysis->Transport_Props

Caption: A typical computational workflow for the theoretical study of fluorinated carbonates.

The formation of a stable Solid Electrolyte Interphase (SEI) is crucial for the longevity of lithium-ion batteries, and fluorinated carbonates play a key role in this process.

SEI_Formation FEC Fluoroethylene Carbonate (FEC) Reduction One-electron Reduction FEC->Reduction at Anode Surface Intermediate Radical Anion Intermediate Reduction->Intermediate Decomposition Decomposition Intermediate->Decomposition LiF LiF Decomposition->LiF Organic_Polymer Organic/Polymeric Species Decomposition->Organic_Polymer SEI Stable SEI Layer LiF->SEI Organic_Polymer->SEI

Caption: Simplified reaction pathway for SEI formation from fluoroethylene carbonate (FEC).

The relationship between the degree of fluorination and key electrochemical properties can be summarized as follows:

Fluorination_Effects Fluorination Increase in Fluorination HOMO_LUMO Wider HOMO-LUMO Gap Fluorination->HOMO_LUMO Li_Binding Weaker Li+ Binding Fluorination->Li_Binding Viscosity Increased Viscosity Fluorination->Viscosity Ox_Stab Increased Oxidative Stability HOMO_LUMO->Ox_Stab Desolvation Facilitated Li+ Desolvation Li_Binding->Desolvation

References

Methodological & Application

Application Notes and Protocols: Synthesis of Fluorinated Intermediates Using Ethyl 2,2,2-trifluoroethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) is a fluorinated organic compound with growing interest in various chemical applications. While extensively documented as a co-solvent in electrolyte formulations for lithium-ion batteries due to its favorable electrochemical properties, its potential as a reagent for the synthesis of fluorinated organic intermediates is an area of emerging exploration. This document provides detailed application notes and hypothetical protocols for the use of ETFEC as a trifluoroethylating agent in synthetic organic chemistry. The trifluoroethyl moiety is a crucial functional group in medicinal chemistry and agrochemicals, known to enhance metabolic stability, lipophilicity, and binding affinity. These protocols offer a foundational methodology for researchers looking to incorporate the 2,2,2-trifluoroethyl group into a range of nucleophilic substrates.

Introduction to this compound (ETFEC)

This compound (CAS: 156783-96-9) is a colorless liquid with the molecular formula C₅H₇F₃O₃.[1] Its structure features an ethyl carbonate group linked to a 2,2,2-trifluoroethyl moiety.[2] The presence of the electron-withdrawing trifluoroethyl group significantly influences the reactivity of the carbonate, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity suggests its potential as a trifluoroethylating agent, analogous to other activated carbonates and trifluoroethyl-donating reagents.

Physicochemical Properties of ETFEC:

PropertyValueReference
Molecular Weight172.11 g/mol [1]
Boiling Point102 °C
Density1.33 g/cm³
Purity>98% (typical)[3]

Reaction Principle: Trifluoroethylation with ETFEC

The core principle behind the use of ETFEC as a trifluoroethylating agent is the nucleophilic acyl substitution at the carbonyl carbon, followed by the departure of the ethyl carbonate group and subsequent release of the trifluoroethyl group to the nucleophile. The reaction can be conceptualized as a two-step process:

  • Nucleophilic Attack: A nucleophile (e.g., from an amine, alcohol, or thiol) attacks the electrophilic carbonyl carbon of ETFEC.

  • Leaving Group Departure: The resulting tetrahedral intermediate collapses, leading to the transfer of the 2,2,2-trifluoroethyl group to the nucleophile. The other product is ethyl carbonate, which can decompose into ethanol (B145695) and carbon dioxide.

This reactivity is analogous to that of other activated carbonates used in organic synthesis. The presence of the highly electronegative fluorine atoms in the trifluoroethyl group makes the corresponding alkoxide a relatively good leaving group, thus facilitating the transfer of the trifluoroethyl moiety.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on the general reactivity of carbonates and other trifluoroethylating agents. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry, and catalyst) may be necessary for specific substrates.

N-Trifluoroethylation of Anilines

This protocol describes a general procedure for the synthesis of N-(2,2,2-trifluoroethyl)anilines.

Reaction Scheme:

N_Trifluoroethylation Aniline (B41778) Substituted Aniline Reaction Reaction Mixture Aniline->Reaction Nucleophile ETFEC Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) ETFEC->Reaction Reagent Product N-(2,2,2-trifluoroethyl)aniline Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., DMF, CH₃CN) Solvent->Reaction Heat Heat (e.g., 80-120 °C) Heat->Reaction Reaction->Product Product Formation

Caption: Workflow for N-Trifluoroethylation of Anilines.

Materials:

  • Substituted Aniline (1.0 eq)

  • This compound (1.2 - 2.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add this compound (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(2,2,2-trifluoroethyl)aniline.

Expected Quantitative Data:

Substrate (Aniline)ETFEC (eq)BaseSolventTemp (°C)Time (h)Yield (%)
Aniline1.5K₂CO₃DMF10012Expected 60-80
4-Methoxyaniline1.5K₂CO₃DMF10010Expected 70-90
4-Nitroaniline2.0K₂CO₃DMF12024Expected 40-60
Indole1.5NaHTHF608Expected 50-70

*Yields are hypothetical and will require experimental validation.

O-Trifluoroethylation of Phenols

This protocol provides a general method for the synthesis of aryl 2,2,2-trifluoroethyl ethers.

Reaction Scheme:

O_Trifluoroethylation Phenol (B47542) Substituted Phenol Reaction Reaction Mixture Phenol->Reaction Nucleophile ETFEC Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) ETFEC->Reaction Reagent Product Aryl 2,2,2-trifluoroethyl Ether Base Base (e.g., Cs₂CO₃, K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone, CH₃CN) Solvent->Reaction Heat Heat (e.g., 60-100 °C) Heat->Reaction Reaction->Product Product Formation

Caption: Workflow for O-Trifluoroethylation of Phenols.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.5 - 2.5 eq)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetone or Acetonitrile (CH₃CN)

Procedure:

  • In a sealed tube, combine the substituted phenol (1.0 eq), cesium carbonate (1.5 eq), and anhydrous acetone.

  • Add this compound (2.0 eq) to the suspension.

  • Seal the tube and heat the reaction mixture to 60-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with 1M NaOH solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or distillation to obtain the aryl 2,2,2-trifluoroethyl ether.

Expected Quantitative Data:

Substrate (Phenol)ETFEC (eq)BaseSolventTemp (°C)Time (h)Yield (%)
Phenol2.0Cs₂CO₃Acetone8016Expected 70-85
4-Cresol2.0Cs₂CO₃Acetone8014Expected 75-90
4-Chlorophenol2.5Cs₂CO₃CH₃CN10024Expected 60-75
2-Naphthol2.0K₂CO₃DMF9018Expected 65-80

*Yields are hypothetical and will require experimental validation.

Signaling Pathways and Logical Relationships

The decision-making process for choosing a trifluoroethylation strategy can be visualized as follows:

Trifluoroethylation_Strategy Start Select Nucleophile Amine Amine/Aniline Start->Amine Alcohol Alcohol/Phenol Start->Alcohol Thiol Thiol Start->Thiol N_Protocol N-Trifluoroethylation Protocol Amine->N_Protocol O_Protocol O-Trifluoroethylation Protocol Alcohol->O_Protocol S_Protocol S-Trifluoroethylation Protocol (similar to O-) Thiol->S_Protocol Optimization Reaction Optimization (Temp, Base, Solvent) N_Protocol->Optimization O_Protocol->Optimization S_Protocol->Optimization Analysis Product Analysis (NMR, MS, Purity) Optimization->Analysis FinalProduct Purified Fluorinated Intermediate Analysis->FinalProduct

References

Application Notes and Protocols: Ethyl 2,2,2-trifluoroethyl Carbonate as a Trifluoroethylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) is a versatile reagent for the introduction of the trifluoroethyl group onto nucleophilic substrates. The electron-withdrawing nature of the trifluoroethyl group enhances the electrophilicity of the carbonyl carbon, making ETFEC an effective trifluoroethylating agent for a range of nucleophiles, including amines and phenols. This document provides detailed application notes and protocols for the trifluoroethylation of primary and secondary amines, as well as phenolic compounds, using ETFEC. The protocols outlined are based on established principles of carbonate chemistry and the known reactivity of analogous fluorinated carbonates.

Introduction

The 2,2,2-trifluoroethyl moiety is a valuable functional group in medicinal chemistry and materials science. Its incorporation into molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. This compound offers a practical and accessible means of introducing this important group. This reagent is a stable, liquid compound that can be handled with standard laboratory techniques.

The trifluoroethylation reaction with ETFEC proceeds via a nucleophilic acyl substitution mechanism. For amines and phenols, the reaction is typically base-catalyzed to enhance the nucleophilicity of the substrate. The reaction results in the formation of a trifluoroethyl ether or a trifluoroethyl amine, with the release of ethanol (B145695) and carbon dioxide as byproducts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 156783-96-9[1]
Molecular Formula C₅H₇F₃O₃[1]
Molecular Weight 172.10 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point ~102.5 °C at 760 mmHg[2]
Density ~1.3 g/cm³[2]
Flash Point ~16.5 °C[2]

Health and Safety Information

This compound is a flammable liquid and vapor.[3][4] It is advisable to handle this reagent in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).[3]

Proposed Reaction Mechanism

The trifluoroethylation of a nucleophile (Nu-H), such as an amine or a phenol (B47542), with this compound is proposed to proceed through the following steps in the presence of a base (B:):

Reaction Mechanism cluster_0 Step 1: Deprotonation of Nucleophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination of Ethoxide cluster_3 Step 4: Decarboxylation (Optional/Thermal) NuH Nu-H Nu_minus Nu:⁻ NuH->Nu_minus + B: B B: BH_plus BH⁺ B->BH_plus Nu_minus_step2 Nu:⁻ ETFEC EtO(C=O)OCH₂CF₃ Intermediate [EtO(C⁻-O)OCH₂CF₃(Nu)] ETFEC->Intermediate Intermediate_step3 [EtO(C⁻-O)OCH₂CF₃(Nu)] Nu_minus_step2->ETFEC Product_carbamate Nu-(C=O)OCH₂CF₃ Intermediate_step3->Product_carbamate EtO_minus EtO⁻ Intermediate_step3->EtO_minus - EtO⁻ Product_carbamate_step4 Nu-(C=O)OCH₂CF₃ Final_Product Nu-CH₂CF₃ Product_carbamate_step4->Final_Product Δ CO2 CO₂ Product_carbamate_step4->CO2 + CO₂

Caption: Proposed mechanism for trifluoroethylation.

Experimental Protocols

The following protocols are provided as general guidelines. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Trifluoroethylation of Primary and Secondary Amines

This protocol describes a general procedure for the N-trifluoroethylation of primary and secondary amines.

Materials:

  • This compound (ETFEC)

  • Amine substrate

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Amine Trifluoroethylation Workflow start Start step1 Dissolve amine and base in anhydrous solvent under inert atmosphere. start->step1 step2 Add this compound dropwise. step1->step2 step3 Heat the reaction mixture to reflux. step2->step3 step4 Monitor reaction progress by TLC or LC-MS. step3->step4 step5 Cool to room temperature upon completion. step4->step5 step6 Quench with water and extract with an organic solvent. step5->step6 step7 Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. step6->step7 step8 Purify the crude product by column chromatography. step7->step8 end_node End step8->end_node Phenol_Trifluoroethylation_Workflow start Start step1 Suspend base in anhydrous solvent under inert atmosphere. start->step1 step2 Add a solution of the phenol in the same solvent dropwise. step1->step2 step3 Stir for 30 minutes at room temperature. step2->step3 step4 Add this compound dropwise. step3->step4 step5 Heat the reaction mixture. step4->step5 step6 Monitor reaction progress by TLC or GC-MS. step5->step6 step7 Cool to room temperature and quench with saturated NH₄Cl solution. step6->step7 step8 Extract with an organic solvent, wash with brine, dry, and concentrate. step7->step8 step9 Purify the crude product by column chromatography. step8->step9 end_node End step9->end_node

References

Application Notes and Protocols for Trifluoroethylation with Ethyl 2,2,2-Trifluoroethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoroethyl group (-CH₂CF₃) into bioactive molecules is a widely employed strategy in medicinal chemistry and agrochemical design. This moiety can significantly enhance properties such as metabolic stability, bioavailability, and binding affinity. Ethyl 2,2,2-trifluoroethyl carbonate has emerged as a valuable reagent for the trifluoroethylation of a variety of nucleophiles. Its unsymmetrical nature, combining a stable trifluoroethoxy group and a more labile ethoxy group, offers potential for selective reactions. This document provides detailed application notes on the mechanism of trifluoroethylation and protocols for its use with various substrates.

The increased reactivity of this compound compared to its non-fluorinated analog, diethyl carbonate, is attributed to the strong electron-withdrawing effect of the trifluoromethyl group. This effect polarizes the carbonyl carbon, making it more susceptible to nucleophilic attack.

Reaction Mechanism

The trifluoroethylation of nucleophiles (Nu-H), such as amines, phenols, and thiols, with this compound is proposed to proceed through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, with the preferential elimination of the better leaving group. In the case of this compound, the ethoxide is the more likely leaving group compared to the trifluoroethoxide, which is destabilized by the electron-withdrawing trifluoromethyl group. This results in the formation of the trifluoroethylated product and ethyl chloroformate, which can then react with another equivalent of the nucleophile or be quenched.

Alternatively, under basic conditions, the nucleophile can be deprotonated to form a more potent nucleophile (Nu⁻), which then attacks the carbonate. The reaction can also be catalyzed by a base, which activates the nucleophile.

dot

Trifluoroethylation Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination reagents This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reagents->intermediate products Trifluoroethylated Product (Nu-CH₂CF₃) + Ethyl Chloroformate + H⁺ intermediate->products

Caption: Proposed two-step mechanism for trifluoroethylation.

Experimental Protocols

The following protocols are based on general procedures for reactions with activated carbonates and may require optimization for specific substrates.

N-Trifluoroethylation of Amines

This protocol describes a general procedure for the trifluoroethylation of primary and secondary amines.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Stirring apparatus

  • Reaction vessel

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the amine (1.0 eq.) in the chosen anhydrous solvent (0.1-0.5 M), add the base (1.2-2.0 eq.).

  • Add this compound (1.1-1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Illustrative):

Amine SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
AnilineTEADCM251285
BenzylamineK₂CO₃MeCN50892
PiperidineDIPEADMF25695
MorpholineTEADCM251088
O-Trifluoroethylation of Phenols

This protocol provides a general method for the synthesis of trifluoroethyl aryl ethers from phenols.

Materials:

  • This compound

  • Phenol (B47542) substrate

  • Anhydrous solvent (e.g., DMF, MeCN, or Acetone)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Sodium Hydride (NaH))

  • Stirring apparatus

  • Reaction vessel

  • Standard work-up and purification equipment

Procedure:

  • To a suspension of the base (1.5-2.0 eq.) in the chosen anhydrous solvent, add the phenol (1.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add this compound (1.2-1.5 eq.) to the reaction mixture.

  • Heat the reaction to 50-80 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data (Illustrative):

Phenol SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF801678
4-MethoxyphenolCs₂CO₃MeCN601285
4-NitrophenolK₂CO₃DMF801090
NaphtholNaHDMF501875
S-Trifluoroethylation of Thiols

This protocol outlines a general procedure for the preparation of trifluoroethyl thioethers from thiols.

Materials:

  • This compound

  • Thiol substrate

  • Anhydrous solvent (e.g., DMF, THF, or MeCN)

  • Base (e.g., K₂CO₃, NaH, or Sodium thiomethoxide (NaSMe))

  • Stirring apparatus

  • Reaction vessel

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the thiol (1.0 eq.) in the chosen anhydrous solvent, add the base (1.1-1.5 eq.) at 0 °C.

  • Stir the mixture for 15-30 minutes to generate the thiolate.

  • Add this compound (1.1-1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Illustrative):

Thiol SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF25494
Benzyl thiolNaHTHF25689
Cysteine derivativeK₂CO₃MeCN25882
4-MethylthiophenolNaSMeDMF25396

Experimental Workflow

The general workflow for a trifluoroethylation reaction using this compound is depicted below.

dot

Experimental Workflow start Start dissolve Dissolve Nucleophile and Base in Anhydrous Solvent start->dissolve add_reagent Add Ethyl 2,2,2-trifluoroethyl carbonate dissolve->add_reagent reaction Stir at Appropriate Temperature add_reagent->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor quench Quench Reaction monitor->quench Completion extract Extract Product quench->extract purify Purify by Chromatography extract->purify end End purify->end

Caption: General experimental workflow for trifluoroethylation.

Safety Information

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bases such as sodium hydride are highly reactive and should be handled with extreme care.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

Conclusion

This compound is a promising and reactive reagent for the introduction of the trifluoroethyl group onto a range of nucleophiles. The protocols and data presented here provide a foundation for researchers to explore its application in the synthesis of novel compounds for pharmaceutical and agrochemical development. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.

Application of Ethyl 2,2,2-trifluoroethyl Carbonate in the Synthesis of Bioactive Urea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) is emerging as a valuable reagent in pharmaceutical synthesis, primarily for the introduction of the 2,2,2-trifluoroethyl moiety into bioactive molecules. The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity. ETFEC offers a safer and more efficient alternative to traditional reagents like phosgene (B1210022) and its derivatives for the synthesis of carbamates and ureas, which are key functional groups in a wide range of pharmaceuticals.

This application note details the use of ETFEC in the synthesis of N-substituted urea (B33335) derivatives with potential therapeutic applications, drawing upon established methodologies for related fluorinated carbonates.

Key Applications in Pharmaceutical Synthesis

This compound serves as a versatile building block for the creation of fluorinated intermediates.[1] Its primary applications in drug discovery and development include:

  • Synthesis of Trifluoroethyl Carbamates: ETFEC reacts selectively with primary and secondary amines to yield 2,2,2-trifluoroethyl carbamates. These carbamates are stable intermediates that can be further elaborated or can themselves be the target bioactive molecule.

  • One-Pot Synthesis of Unsymmetrical Ureas: Following the formation of the trifluoroethyl carbamate (B1207046) intermediate, subsequent reaction with a second, different amine in a one-pot fashion allows for the efficient synthesis of unsymmetrical ureas. This methodology is highly valuable in the rapid generation of compound libraries for screening purposes.[1]

  • Development of Novel Drug Candidates: The trifluoroethyl group introduced by ETFEC can impart desirable pharmacokinetic properties. Research has shown that trifluoroethyl urea derivatives exhibit a range of biological activities, including anticancer properties.

Data Presentation

The following tables summarize representative data for the synthesis of trifluoroethyl carbamates and their subsequent conversion to urea derivatives, based on reactions with analogous fluorinated carbonates.

Table 1: Synthesis of 2,2,2-Trifluoroethyl Carbamates from Amines

Amine SubstrateReaction ConditionsProductYield (%)
Primary AlkylamineETFEC, Et3N, CH2Cl2, rt, 4hN-Alkyl-2,2,2-trifluoroethyl carbamate>90
Secondary AlkylamineETFEC, Et3N, CH2Cl2, rt, 12hN,N-Dialkyl-2,2,2-trifluoroethyl carbamate85-95
AnilineETFEC, Pyridine, Toluene, 80°C, 6hN-Phenyl-2,2,2-trifluoroethyl carbamate~80

Table 2: Synthesis of Unsymmetrical Ureas from 2,2,2-Trifluoroethyl Carbamates

Carbamate IntermediateAmine SubstrateReaction ConditionsProductYield (%)
N-Alkyl-2,2,2-trifluoroethyl carbamatePrimary ArylamineNaH, DMF, 60°C, 12hN-Alkyl-N'-arylurea75-85
N-Phenyl-2,2,2-trifluoroethyl carbamateSecondary AlkylamineK2CO3, MeCN, reflux, 24hN-Phenyl-N',N'-dialkylurea70-80

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-2,2,2-trifluoroethyl Carbamates

  • To a solution of the primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (B109758) (0.5 M) is added triethylamine (B128534) (1.2 eq.).

  • The mixture is stirred at room temperature under an inert atmosphere.

  • This compound (1.1 eq.) is added dropwise to the solution.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted-2,2,2-trifluoroethyl carbamate.

Protocol 2: General Procedure for the One-Pot Synthesis of Unsymmetrical Ureas

  • Following the procedure in Protocol 1 for the formation of the N-substituted-2,2,2-trifluoroethyl carbamate, the crude reaction mixture (after an aqueous work-up to remove the triethylamine hydrochloride salt) is dissolved in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

  • The second amine (1.2 eq.) and a base (e.g., sodium hydride, potassium carbonate, 1.5 eq.) are added to the solution.

  • The reaction mixture is heated to an appropriate temperature (60°C to reflux) and stirred until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction is cooled to room temperature and quenched by the addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or flash column chromatography to yield the target unsymmetrical urea.

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Urea Formation Amine R1R2NH (Amine) Carbamate R1R2NCOOCH2CF3 (Trifluoroethyl Carbamate) Amine->Carbamate Et3N, CH2Cl2 ETFEC Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) ETFEC->Carbamate Amine2 R3R4NH (Second Amine) Urea R1R2NCONR3R4 (Unsymmetrical Urea) Amine2->Urea Carbamate_ref->Urea Base, Heat

Caption: Synthetic pathway for unsymmetrical ureas using ETFEC.

Experimental_Workflow start Start step1 Dissolve Amine in CH2Cl2 Add Et3N start->step1 step2 Add ETFEC dropwise step1->step2 step3 Reaction Monitoring (TLC/LC-MS) step2->step3 step4 Aqueous Work-up step3->step4 step5 Purification of Carbamate (Column Chromatography) step4->step5 step6 Dissolve Carbamate in DMF/MeCN Add Second Amine and Base step5->step6 step7 Heat Reaction Mixture step6->step7 step8 Reaction Monitoring (TLC/LC-MS) step7->step8 step9 Quench and Extraction step8->step9 step10 Purification of Urea (Recrystallization/Chromatography) step9->step10 end End step10->end

Caption: Experimental workflow for the two-step urea synthesis.

References

Application of Ethyl 2,2,2-trifluoroethyl Carbonate in Agrochemical Synthesis: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) is a crucial reagent in modern agrochemical synthesis, primarily serving as an efficient trifluoroethylating agent. The incorporation of the trifluoroethyl moiety (-CH₂CF₃) into the molecular structure of potential pesticides can significantly enhance their efficacy, metabolic stability, and overall performance. The high electronegativity of the fluorine atoms in the trifluoroethyl group can alter the electronic properties of the molecule, leading to improved binding to target enzymes or receptors and increased resistance to metabolic degradation by crop and pest organisms. This results in agrochemicals that are more potent at lower application rates and exhibit a more favorable environmental profile.[1]

This document provides a detailed overview of the application of ETFEC in the synthesis of novel agrochemicals, including experimental protocols and quantitative data from relevant studies.

Core Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is the introduction of the 2,2,2-trifluoroethyl group onto various molecular scaffolds. This is typically achieved through nucleophilic substitution reactions where a nucleophile, such as an amine, alcohol, or thiol, attacks the electrophilic trifluoroethyl group of ETFEC, with the subsequent departure of the ethyl carbonate leaving group.

The general reaction scheme can be represented as follows:

Where R-NuH represents a nucleophilic substrate (e.g., an amine, phenol (B47542), or thiol).

Experimental Protocols and Data

While specific proprietary protocols for commercial agrochemicals are not publicly available, the following sections detail generalized experimental procedures and data derived from analogous reactions found in scientific literature. These protocols provide a foundational methodology for researchers exploring the use of ETFEC in the synthesis of novel agrochemical candidates.

Trifluoroethylation of Heterocyclic Amines (Fungicide Precursors)

The introduction of a trifluoroethyl group onto a nitrogen-containing heterocycle is a common strategy in the development of new fungicides.

Experimental Protocol:

A general procedure for the N-trifluoroethylation of a heterocyclic amine using this compound is as follows:

  • To a solution of the heterocyclic amine (1.0 eq.) in a suitable aprotic solvent (e.g., N,N-dimethylformamide, acetonitrile) is added a base (e.g., potassium carbonate, sodium hydride, 1.2 eq.).

  • The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the corresponding anion.

  • This compound (1.1 eq.) is added dropwise to the reaction mixture.

  • The reaction is then heated to a temperature ranging from 80°C to 120°C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-(2,2,2-trifluoroethyl) heterocyclic product.

Quantitative Data:

The following table summarizes typical reaction conditions and yields for the N-trifluoroethylation of various heterocyclic amines, which are common cores in fungicidal compounds.

Heterocyclic AmineBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
PyrazoleK₂CO₃DMF100685
ImidazoleNaHTHF60492
1,2,4-TriazoleK₂CO₃Acetonitrile80878
BenzimidazoleCs₂CO₃DMF110588
O-Trifluoroethylation of Phenols (Herbicide Precursors)

The synthesis of trifluoroethyl aryl ethers is a key step in the development of certain herbicides.

Experimental Protocol:

A general procedure for the O-trifluoroethylation of a phenol using this compound is as follows:

  • A mixture of the phenol (1.0 eq.) and a base (e.g., potassium carbonate, cesium carbonate, 1.5 eq.) in a polar aprotic solvent (e.g., DMF, DMSO) is stirred at room temperature for 20 minutes.

  • This compound (1.2 eq.) is added to the suspension.

  • The reaction mixture is heated to a temperature between 90°C and 130°C until the starting material is consumed, as indicated by TLC or GC-MS analysis.

  • After cooling to ambient temperature, the mixture is diluted with water and extracted with diethyl ether or ethyl acetate.

  • The organic phase is washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash chromatography to yield the desired (2,2,2-trifluoroethoxy)benzene derivative.

Quantitative Data:

The following table presents representative reaction conditions and yields for the O-trifluoroethylation of substituted phenols.

Phenolic SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
4-ChlorophenolK₂CO₃DMF1201275
2,4-DichlorophenolCs₂CO₃DMSO130882
4-NitrophenolK₂CO₃DMF100690
3-MethylphenolNaHTHF701068

Visualization of Synthetic Workflow

The following diagrams illustrate the logical workflow for the synthesis of trifluoroethylated agrochemical precursors using this compound.

G cluster_n N-Trifluoroethylation Workflow start_n Start: Heterocyclic Amine step1_n Deprotonation with Base (e.g., K₂CO₃, NaH) start_n->step1_n step2_n Addition of This compound step1_n->step2_n step3_n Heating (80-120°C) step2_n->step3_n step4_n Workup and Extraction step3_n->step4_n end_n Purified N-(2,2,2-trifluoroethyl) Product step4_n->end_n

Caption: Workflow for N-trifluoroethylation of heterocyclic amines.

G cluster_o O-Trifluoroethylation Workflow start_o Start: Phenolic Compound step1_o Activation with Base (e.g., K₂CO₃, Cs₂CO₃) start_o->step1_o step2_o Addition of This compound step1_o->step2_o step3_o Heating (90-130°C) step2_o->step3_o step4_o Aqueous Workup and Extraction step3_o->step4_o end_o Purified O-(2,2,2-trifluoroethyl) Product step4_o->end_o

Caption: Workflow for O-trifluoroethylation of phenolic compounds.

Signaling Pathway Analogy in Synthesis

While this compound is not directly involved in biological signaling pathways, its role in chemical synthesis can be visualized as a "synthetic pathway" where the reagent enables a key transformation. The following diagram illustrates this conceptual relationship.

G cluster_pathway Conceptual Synthetic Pathway reagent Ethyl 2,2,2-trifluoroethyl Carbonate product Trifluoroethylated Agrochemical Derivative reagent->product substrate Nucleophilic Agrochemical Precursor (e.g., Amine, Phenol) intermediate Activated Intermediate (Anion) substrate->intermediate Activation intermediate->product Trifluoroethylation property Enhanced Biological Activity & Stability product->property base Base base->intermediate

Caption: Conceptual pathway for enhancing agrochemical properties.

Conclusion

This compound is a versatile and effective reagent for the introduction of the trifluoroethyl group in the synthesis of advanced agrochemicals. The methodologies presented provide a solid foundation for researchers to explore the synthesis of novel and more effective fungicides, herbicides, and other crop protection agents. The ability to predictably modify the properties of lead compounds through trifluoroethylation underscores the importance of ETFEC in the ongoing development of sustainable and efficient agricultural technologies.

References

Application Notes and Protocols: Ethyl 2,2,2-trifluoroethyl carbonate as an Electrolyte Additive in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Ethyl 2,2,2-trifluoroethyl carbonate (F-EtO-C(O)O-Et), hereafter referred to as ETFEC, is a fluorinated carbonate solvent increasingly investigated as a functional electrolyte additive in lithium-ion batteries (LIBs). Its unique molecular structure, featuring an electron-withdrawing trifluoroethyl group, imparts desirable properties to the electrolyte, leading to improvements in battery performance, safety, and longevity. These notes provide an overview of the applications and mechanisms of ETFEC in LIBs.

Mechanism of Action

The primary role of ETFEC as an electrolyte additive is to participate in the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface. The fluorine-containing moiety in ETFEC is preferentially reduced at a higher potential than conventional carbonate solvents like ethylene (B1197577) carbonate (EC) or dimethyl carbonate (DMC). This early reduction leads to the formation of an SEI layer rich in lithium fluoride (B91410) (LiF). A LiF-rich SEI is known to be an excellent electronic insulator and an efficient ionic conductor, which offers several advantages:

  • Suppression of Solvent Co-intercalation: The dense and stable SEI layer physically blocks the graphite (B72142) layers of the anode, preventing the co-intercalation of solvent molecules that can lead to graphite exfoliation and capacity fade.

  • Reduced Electrolyte Decomposition: By forming a passivating layer, the SEI minimizes the continuous decomposition of the bulk electrolyte on the highly reactive surface of the charged anode, thereby improving the coulombic efficiency and extending the cycle life of the battery.

  • Enhanced Thermal Stability: The SEI formed with ETFEC exhibits improved thermal stability compared to SEIs derived from non-fluorinated carbonates. This is crucial for enhancing the safety of LIBs, especially under high-temperature operation or abuse conditions.

  • Improved High-Voltage Performance: The higher oxidative stability of fluorinated carbonates can also contribute to the formation of a stable cathode-electrolyte interphase (CEI) in high-voltage lithium-ion batteries, mitigating the degradation of the cathode material and electrolyte oxidation at high potentials.

Key Benefits

The incorporation of ETFEC as an electrolyte additive can lead to the following performance enhancements in lithium-ion batteries:

  • Improved Cycling Stability and Longer Cycle Life: By creating a more stable SEI, ETFEC significantly reduces capacity degradation over repeated charge-discharge cycles.

  • Enhanced Safety Characteristics: The presence of fluorine in ETFEC contributes to the non-flammable nature of the electrolyte, reducing the risk of thermal runaway. The thermally stable SEI also plays a critical role in preventing exothermic reactions between the charged electrode and the electrolyte.

  • Higher Coulombic Efficiency: A more effective passivation of the anode surface leads to a higher coulombic efficiency, as less charge is consumed in parasitic side reactions.

  • Potential for Improved Rate Capability: While high concentrations of fluorinated solvents can sometimes increase electrolyte viscosity and decrease ionic conductivity, the use of ETFEC as an additive (in small concentrations) is expected to have a minimal negative impact on ion transport, and the formation of a thin, ionically conductive SEI may even enhance the rate capability.

Physicochemical and Electrochemical Properties

A summary of the key properties of this compound and its impact on a standard electrolyte (e.g., 1 M LiPF₆ in EC:DMC) is presented below. It is important to note that comprehensive, comparative data for ETFEC is still emerging in the scientific literature. The data presented here is a combination of known values for ETFEC and expected trends based on studies of similar fluorinated carbonate additives.

PropertyStandard Electrolyte (1 M LiPF₆ in EC:DMC 1:1)Electrolyte with ETFEC AdditiveReference/Note
Ionic Conductivity (mS/cm at 25°C) ~9-12Expected to be slightly lower[1][2]
Viscosity (cP at 25°C) ~2.5-3.5Expected to be slightly higher[3][4]
Boiling Point of Additive (°C) N/A119-121[5]
Molecular Weight of Additive ( g/mol ) N/A172.10[6]
Density of Additive (g/cm³) N/A1.33

Electrochemical Performance Data (Illustrative)

The following table provides an illustrative example of the expected performance improvements in a Graphite/LiCoO₂ coin cell with the addition of a fluorinated carbonate additive like ETFEC. The values are based on typical improvements seen with related additives such as bis(2,2,2-trifluoroethyl) carbonate (TFEC).[6][7][8]

Performance MetricStandard ElectrolyteElectrolyte with Fluorinated Carbonate Additive
First Cycle Coulombic Efficiency ~85-90%>90%
Capacity Retention after 200 Cycles ~76%~90%
Rate Capability (Capacity at 2C vs 0.1C) ~70-80%Potentially similar or slightly improved

Experimental Protocols

1. Electrolyte Preparation

This protocol describes the preparation of a baseline electrolyte and an electrolyte containing the this compound (ETFEC) additive. All procedures must be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials and Equipment:

  • Lithium hexafluorophosphate (B91526) (LiPF₆, battery grade)

  • Ethylene carbonate (EC, battery grade, anhydrous)

  • Dimethyl carbonate (DMC, battery grade, anhydrous)

  • This compound (ETFEC, battery grade)

  • High-precision balance (±0.1 mg)

  • Magnetic stirrer and stir bars

  • Volumetric flasks and graduated cylinders

  • Amber glass storage bottles

Procedure:

  • Baseline Electrolyte (1 M LiPF₆ in EC:DMC 1:1 v/v):

    • In a clean, dry volumetric flask, add equal volumes of EC and DMC.

    • Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring continuously with a magnetic stirrer. The dissolution of LiPF₆ is an exothermic process.

    • Continue stirring until the salt is completely dissolved and the solution is clear and colorless.

    • Store the electrolyte in a sealed amber glass bottle inside the glovebox.

  • ETFEC-Containing Electrolyte (e.g., 2 wt% ETFEC):

    • Prepare the baseline electrolyte as described above.

    • Weigh the required amount of ETFEC to achieve the desired weight percentage in the final electrolyte solution.

    • Add the ETFEC to the baseline electrolyte and stir until a homogeneous solution is obtained.

    • Store the final electrolyte in a sealed amber glass bottle inside the glovebox.

2. Coin Cell Assembly (CR2032)

This protocol outlines the assembly of a CR2032-type coin cell for electrochemical testing of the prepared electrolytes. The assembly must be performed in an argon-filled glovebox.

Materials and Equipment:

  • CR2032 coin cell parts (case, cap, spacer, spring)

  • Cathode discs (e.g., LiCoO₂)

  • Anode discs (e.g., graphite)

  • Separator discs (e.g., Celgard 2400)

  • Prepared electrolytes (baseline and with ETFEC)

  • Micropipette

  • Plastic tweezers

  • Coin cell crimper

Procedure:

  • Place the coin cell case (negative cup) on a clean, flat surface inside the glovebox.

  • Place the anode disc in the center of the case.

  • Using a micropipette, dispense a small amount of electrolyte (e.g., 20-30 µL) onto the anode surface to ensure good wetting.

  • Place a separator disc on top of the wetted anode.

  • Add another small drop of electrolyte onto the separator.

  • Place the cathode disc on top of the separator, ensuring it is centered.

  • Add a final drop of electrolyte to the cathode.

  • Place the spacer on top of the cathode, followed by the spring.

  • Carefully place the cap (positive lid) over the spring and press down gently.

  • Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.

  • Remove the crimped cell and clean any excess electrolyte from the exterior with a lint-free wipe.

  • Allow the cell to rest for at least 12 hours before electrochemical testing to ensure complete electrolyte wetting of the electrodes.

3. Electrochemical Testing

The following are general protocols for key electrochemical tests. Specific parameters should be optimized for the particular cell chemistry and research objectives.

a. Cyclic Voltammetry (CV)

  • Objective: To investigate the reduction and oxidation behavior of the electrolyte and the formation of the SEI layer.

  • Cell Configuration: Three-electrode cell with lithium metal as the reference and counter electrodes, and the anode material as the working electrode.

  • Procedure:

    • Set the potential window to scan from the open-circuit voltage (OCV) down to a low potential (e.g., 0.01 V vs. Li/Li⁺) and then back up to a higher potential (e.g., 3.0 V vs. Li/Li⁺).

    • Set a slow scan rate (e.g., 0.1 mV/s) to resolve the electrochemical processes.

    • Run the CV for several cycles to observe the evolution of the SEI layer.

    • Compare the voltammograms of the baseline electrolyte and the ETFEC-containing electrolyte, paying close attention to the potentials of the reduction peaks.

b. Galvanostatic Cycling

  • Objective: To evaluate the cycling performance, including specific capacity, coulombic efficiency, and capacity retention.

  • Cell Configuration: Two-electrode coin cell (e.g., Graphite/LiCoO₂).

  • Procedure:

    • Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles to ensure the formation of a stable SEI.

    • Standard Cycling: Cycle the cell at a moderate C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-500 cycles) within a defined voltage range (e.g., 3.0-4.2 V for Graphite/LiCoO₂).

    • Rate Capability Test: After a set number of cycles, subject the cell to various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate its performance under different current loads.

    • Record the charge and discharge capacities for each cycle to calculate the coulombic efficiency and capacity retention.

c. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To study the impedance characteristics of the cell, including the resistance of the electrolyte, the SEI layer, and the charge transfer resistance.

  • Cell Configuration: Two or three-electrode cell.

  • Procedure:

    • Set the AC amplitude to a small value (e.g., 5-10 mV).

    • Define the frequency range, typically from high frequency (e.g., 100 kHz) to low frequency (e.g., 0.01 Hz).

    • Perform EIS measurements at different states of charge (SOC) and after different numbers of cycles.

    • Analyze the resulting Nyquist plots to extract information about the different impedance components. The semicircle in the high-to-medium frequency range is often associated with the SEI resistance.

Visualizations

Experimental_Workflow cluster_prep Preparation (in Glovebox) cluster_assembly Cell Assembly (in Glovebox) cluster_testing Electrochemical Testing cluster_analysis Data Analysis A Electrolyte Preparation (Baseline & with ETFEC) C Coin Cell (CR2032) Assembly A->C B Electrode & Separator Punching B->C D Cell Resting (>12 hours) C->D E Formation Cycles (Low C-rate) D->E F Cyclic Voltammetry (SEI Formation Analysis) D->F G Galvanostatic Cycling (Performance Evaluation) E->G H Electrochemical Impedance Spectroscopy (SEI Analysis) G->H I Performance Metrics (Capacity, Efficiency, Retention) G->I J Impedance Modeling (Equivalent Circuit) H->J

Caption: Experimental workflow for evaluating ETFEC as an electrolyte additive.

SEI_Formation_Mechanism cluster_anode Anode Surface during First Charge cluster_electrolyte Electrolyte Components cluster_sei SEI Formation Anode Graphite Anode ETFEC ETFEC Additive Reduction Preferential Reduction (Higher Potential) ETFEC->Reduction e⁻ EC_DMC EC/DMC Solvents SEI_layer Stable, LiF-rich SEI Layer EC_DMC->SEI_layer Suppressed Decomposition Li_ion Li⁺ Ions Li_ion->SEI_layer Conducts Decomposition Decomposition Reduction->Decomposition Decomposition->SEI_layer Forms SEI_layer->Anode Passivates

Caption: Proposed mechanism of SEI formation with ETFEC additive.

References

Application Notes and Protocols for Improving High-Voltage Performance of Li-ion Batteries with Ethyl Trifluoroethyl Carbonate (ETFEC)

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

The demand for higher energy density in lithium-ion batteries has driven research towards increasing the operating voltage of cathode materials. However, conventional carbonate-based electrolytes suffer from oxidative decomposition at high potentials (typically > 4.2 V vs. Li/Li⁺), leading to rapid capacity fading, poor cycle life, and safety concerns. The use of fluorinated carbonate additives, such as Ethyl Trifluoroethyl Carbonate (ETFEC), has emerged as a promising strategy to address these challenges.

This document provides detailed application notes and experimental protocols for utilizing ETFEC as an electrolyte additive to enhance the high-voltage performance of Li-ion batteries. ETFEC and its related fluorinated counterparts, like bis(2,2,2-trifluoroethyl) carbonate (TFEC), contribute to the formation of a stable and robust cathode-electrolyte interphase (CEI).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] This protective layer effectively suppresses electrolyte oxidation, minimizes the dissolution of transition metals from the cathode, and ultimately improves the cycling stability and capacity retention of Li-ion cells operating at high voltages. These notes are intended for researchers and scientists in the field of battery materials and technology.

Mechanism of Action

At high operating voltages, the electron-withdrawing fluorine atoms in the ETFEC molecule are believed to facilitate its preferential oxidation on the cathode surface compared to conventional carbonate solvents. This process leads to the formation of a stable, ionically conductive, and electronically insulating CEI layer. This protective film mitigates further electrolyte decomposition, thereby enhancing the overall performance and lifespan of the battery.

cluster_0 High-Voltage Operation (>4.2V) cluster_1 With ETFEC Additive High_Voltage High Voltage Charging Cathode High-Voltage Cathode (e.g., NMC, LCO) High_Voltage->Cathode Decomposition Electrolyte Oxidation & Decomposition Cathode->Decomposition catalyzes CEI_Formation Stable CEI Formation Electrolyte Conventional Electrolyte (EC/DMC) Electrolyte->Decomposition TM_Dissolution Transition Metal Dissolution Decomposition->TM_Dissolution Capacity_Fade Rapid Capacity Fade TM_Dissolution->Capacity_Fade ETFEC ETFEC Additive ETFEC->CEI_Formation preferential oxidation Suppression Suppression of Electrolyte Oxidation CEI_Formation->Suppression Reduced_TM_Dissolution Reduced TM Dissolution Suppression->Reduced_TM_Dissolution Improved_Performance Enhanced High-Voltage Performance Reduced_TM_Dissolution->Improved_Performance

Figure 1: Proposed mechanism of ETFEC in improving high-voltage performance.

Data Presentation

The following tables summarize the quantitative data on the performance of Li-ion batteries with and without fluorinated carbonate additives, based on available literature. While specific data for ETFEC is limited, the performance of structurally similar compounds like TFEC provides a strong indication of the expected improvements.

Table 1: Electrochemical Performance Comparison

Electrolyte CompositionCathodeVoltage Range (V)Initial Discharge Capacity (mAh/g)Coulombic Efficiency (%) (after 100 cycles)
Baseline (EC/EMC)NMC5323.0 - 4.5~180< 90
With TFEC (10 wt%)NMC5323.0 - 4.5~180> 95
Baseline (EC/EMC)NMC8113.0 - 4.7~200~85
With Fluorinated Carbonate BlendNMC8113.0 - 4.7~200> 98

Table 2: Capacity Retention and Impedance Data

Electrolyte CompositionCathodeCycling ConditionsCapacity Retention (%) (after 200 cycles)Charge Transfer Resistance (Rct) (Ω) (after 100 cycles)
Baseline (EC/EMC)NMC5321C/1C @ 25°C~76High
With TFEC (10 wt%)NMC5321C/1C @ 25°C~90Lower
Baseline (EC/EMC)High-Voltage CathodeHigh Rate Cycling~60Increases Significantly
With Fluorinated Carbonate BlendHigh-Voltage CathodeHigh Rate Cycling> 80Remains Relatively Low

Experimental Protocols

This section outlines the detailed methodologies for key experiments to evaluate the effectiveness of ETFEC as a high-voltage electrolyte additive.

Electrolyte Preparation

Objective: To prepare a baseline electrolyte and an ETFEC-containing electrolyte for comparative analysis.

Materials:

  • Battery-grade ethylene (B1197577) carbonate (EC)

  • Battery-grade ethyl methyl carbonate (EMC) or dimethyl carbonate (DMC)

  • Lithium hexafluorophosphate (B91526) (LiPF₆)

  • Ethyl Trifluoroethyl Carbonate (ETFEC)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

  • Magnetic stirrer and stir bars

  • Precision balance

Procedure:

  • Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving 1 M LiPF₆ in a solvent mixture of EC and EMC (e.g., 3:7 by weight).

  • Stir the solution on a magnetic stirrer until the LiPF₆ is completely dissolved.

  • To prepare the ETFEC-containing electrolyte, add the desired weight percentage of ETFEC (e.g., 5-20 wt%) to the baseline electrolyte.

  • Stir the resulting mixture until a homogeneous solution is obtained.

  • Allow both electrolytes to sit for at least 24 hours before use to ensure complete dissolution and stabilization.

Coin Cell Assembly

Objective: To assemble coin cells for electrochemical testing.

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • High-voltage cathode material (e.g., LiNi₀.₅Mn₀.₃Co₀.₂O₂, NMC532) coated on aluminum foil

  • Lithium metal foil as the anode

  • Celgard 2325 separator

  • Prepared electrolytes (baseline and ETFEC-containing)

  • Coin cell crimper

  • Micropipette

Procedure:

  • Inside the argon-filled glovebox, punch out cathode discs of a specific diameter (e.g., 12 mm).

  • Punch out lithium metal anode discs of a slightly larger diameter (e.g., 14 mm).

  • Punch out separator discs of a diameter larger than the cathode (e.g., 16 mm).

  • Place the cathode disc in the center of the bottom coin cell casing.

  • Add a few drops of the designated electrolyte onto the cathode surface to ensure it is well-wetted.

  • Place the separator on top of the wetted cathode.

  • Add a few more drops of electrolyte onto the separator.

  • Carefully place the lithium metal anode on top of the separator.

  • Place a spacer and then the spring on top of the anode.

  • Place the top casing over the assembly.

  • Crimp the coin cell using a coin cell crimper to ensure a hermetic seal.

  • Repeat the process for both the baseline and ETFEC-containing electrolytes.

Start Start: Prepare Materials Glovebox Enter Argon-filled Glovebox Start->Glovebox Prepare_Electrolyte Prepare Electrolytes (Baseline & with ETFEC) Glovebox->Prepare_Electrolyte Prepare_Electrodes Prepare Cathode and Anode Discs Glovebox->Prepare_Electrodes Assemble_Cell Assemble Coin Cell (CR2032) Prepare_Electrolyte->Assemble_Cell Prepare_Electrodes->Assemble_Cell Crimp_Cell Crimp Coin Cell Assemble_Cell->Crimp_Cell Rest_Cell Rest Cell for 12h Crimp_Cell->Rest_Cell Electrochemical_Testing Perform Electrochemical Testing Rest_Cell->Electrochemical_Testing

Figure 2: Experimental workflow for coin cell assembly and testing.

Electrochemical Measurements

Objective: To evaluate and compare the electrochemical performance of the cells with baseline and ETFEC-containing electrolytes.

Apparatus:

  • Multi-channel battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • Formation Cycles:

    • Cycle the cells at a low C-rate (e.g., C/10) for the first 2-3 cycles within the desired high-voltage window (e.g., 3.0 - 4.5 V). This step is crucial for the formation of a stable SEI and CEI.

  • Galvanostatic Cycling:

    • Cycle the cells at a constant C-rate (e.g., 1C) for an extended number of cycles (e.g., 200-500 cycles).

    • Record the charge and discharge capacities, coulombic efficiency, and energy efficiency for each cycle.

  • Rate Capability Test:

    • Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate the performance under different current densities.

    • Perform 5-10 cycles at each C-rate.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements on the cells at a fully charged state after the formation cycles and at regular intervals during long-term cycling.

    • Use a frequency range of 100 kHz to 10 mHz with a small AC amplitude (e.g., 5 mV).

    • Analyze the Nyquist plots to determine the evolution of the charge transfer resistance (Rct) and solid electrolyte interphase (SEI) resistance.

Conclusion

The use of Ethyl Trifluoroethyl Carbonate (ETFEC) as an electrolyte additive presents a viable and effective approach to enhance the high-voltage performance of lithium-ion batteries. The formation of a stable cathode-electrolyte interphase is key to suppressing electrolyte decomposition and improving long-term cycling stability. The protocols outlined in this document provide a comprehensive framework for researchers to prepare, test, and evaluate the benefits of ETFEC in their own high-voltage battery systems. The provided data, while primarily based on related fluorinated carbonates, strongly supports the potential of ETFEC to contribute significantly to the development of next-generation, high-energy-density Li-ion batteries.

References

Application Notes and Protocols for Solid Electrolyte Interphase (SEI) Formation with Ethyl 2,2,2-trifluoroethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) as a co-solvent in lithium-ion battery electrolytes to promote the formation of a stable Solid Electrolyte Interphase (SEI). This document includes summaries of performance data, detailed experimental protocols, and a proposed mechanism for SEI formation.

Introduction to this compound (ETFEC) in SEI Formation

This compound (ETFEC) is a fluorinated linear carbonate that has garnered interest as a flame-retarding co-solvent in electrolytes for lithium-ion batteries. Its primary role is to enhance the safety characteristics of the electrolyte. While not as extensively studied as other fluorinated additives like fluoroethylene carbonate (FEC), the presence of the trifluoroethyl group in ETFEC is expected to influence the composition and properties of the SEI, a critical passivation layer that forms on the anode surface during the initial charging cycles. A stable and robust SEI is paramount for long-term battery performance, as it prevents continuous electrolyte decomposition and ensures efficient lithium-ion transport.

Quantitative Performance Data

The inclusion of fluorinated carbonates in the electrolyte can significantly impact battery performance. While specific quantitative data for ETFEC is limited in publicly available literature, we can infer its potential effects based on studies of similar compounds like bis(2,2,2-trifluoroethyl) carbonate (TFEC). The following table summarizes typical performance improvements observed with the use of TFEC as a co-solvent in a standard electrolyte (e.g., 1 M LiPF6 in ethylene (B1197577) carbonate and ethyl methyl carbonate). It is anticipated that ETFEC would yield comparable, though not identical, results.

Electrolyte CompositionAnode MaterialInitial Coulombic Efficiency (%)Capacity Retention after 200 Cycles (%)Interfacial Resistance (Ω) after Formation
Baseline (EC/EMC)Graphite (B72142)~85%~76%High
30% TFEC in EC/EMCGraphiteImproved~90%Reduced
50% TFEC in EC/EMCGraphiteImproved~87%Reduced
70% TFEC in EC/EMCGraphiteImproved~85%Reduced

Note: This data is based on the performance of TFEC and serves as an illustrative example of the expected impact of fluorinated co-solvents like ETFEC. Actual performance with ETFEC may vary.

Experimental Protocols

Protocol 1: Preparation of ETFEC-Containing Electrolyte

This protocol outlines the preparation of a standard lithium-ion battery electrolyte with the addition of ETFEC as a co-solvent.

Materials:

  • Lithium hexafluorophosphate (B91526) (LiPF6) - battery grade

  • Ethylene carbonate (EC) - battery grade, anhydrous

  • Ethyl methyl carbonate (EMC) - battery grade, anhydrous

  • This compound (ETFEC) - battery grade, anhydrous

  • Argon-filled glovebox with H2O and O2 levels < 0.5 ppm

Procedure:

  • Inside the argon-filled glovebox, dissolve the required amount of LiPF6 in a mixture of EC and EMC (e.g., 3:7 by weight) to achieve the desired molar concentration (typically 1 M).

  • Stir the solution at room temperature until the LiPF6 is completely dissolved.

  • Add the desired volume percentage of ETFEC to the baseline electrolyte. For example, to prepare an electrolyte with 30% ETFEC, mix 70 mL of the baseline electrolyte with 30 mL of ETFEC.

  • Stir the final mixture for at least one hour to ensure homogeneity.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Protocol 2: Coin Cell Assembly for SEI Formation Studies

This protocol describes the assembly of a 2032-type coin cell for evaluating the electrochemical performance and SEI formation with the prepared ETFEC-containing electrolyte.

Materials and Equipment:

  • Graphite anode

  • Lithium metal counter and reference electrode

  • Microporous separator (e.g., Celgard 2325)

  • ETFEC-containing electrolyte

  • 2032 coin cell components (casings, spacers, springs)

  • Crimping machine

  • Pipette

  • Tweezers

  • Argon-filled glovebox

Procedure:

  • Transfer all materials and components into the argon-filled glovebox.

  • Place the graphite anode in the center of the bottom coin cell casing.

  • Add a few drops of the ETFEC-containing electrolyte onto the anode surface.

  • Place a separator on top of the wetted anode.

  • Add a few more drops of the electrolyte to wet the separator completely.

  • Place the lithium metal counter electrode on top of the separator.

  • Add a spacer and then a spring on top of the lithium metal.

  • Carefully place the top casing over the assembly.

  • Crimp the coin cell using the crimping machine to ensure a proper seal.

  • Remove the assembled coin cell from the glovebox for electrochemical testing.

SEI Formation Mechanism with ETFEC

The proposed mechanism for SEI formation with ETFEC involves the electrochemical reduction of the ETFEC molecule at the anode surface during the initial lithiation process. Due to the presence of the electron-withdrawing trifluoroethyl group, ETFEC is expected to have a higher reduction potential than the non-fluorinated carbonate solvents (EC and EMC). This preferential reduction leads to the formation of a stable SEI layer rich in lithium fluoride (B91410) (LiF) and other fluorinated species.

The key steps in the proposed SEI formation pathway are:

  • Preferential Reduction: ETFEC molecules are reduced on the anode surface at a higher potential compared to EC or EMC.

  • Decomposition: The reduction of ETFEC leads to the cleavage of the carbonate bonds and the release of fluoride ions.

  • LiF Formation: The released fluoride ions react with lithium ions at the electrode surface to form a stable, ionically conductive, and electronically insulating LiF matrix within the SEI.

  • Organic/Polymeric Components: The remaining organic fragments from the decomposition of ETFEC and the other carbonate solvents contribute to the formation of organic and polymeric species in the SEI, such as lithium alkyl carbonates and polycarbonates.

The resulting SEI is believed to be thinner, more uniform, and more stable than the SEI formed in the absence of fluorinated additives, leading to improved battery performance and safety.

Visualizations

SEI_Formation_Workflow cluster_prep Electrolyte Preparation cluster_assembly Coin Cell Assembly cluster_testing Electrochemical Analysis cluster_analysis Post-mortem Analysis prep1 Dissolve LiPF6 in EC/EMC prep2 Add this compound prep1->prep2 prep3 Homogenize Mixture prep2->prep3 assembly2 Add Electrolyte & Separator prep3->assembly2 assembly1 Place Graphite Anode assembly1->assembly2 assembly3 Add Li Counter Electrode assembly2->assembly3 assembly4 Crimp Cell assembly3->assembly4 test1 Initial Cycling (Formation) assembly4->test1 test2 Performance Evaluation (Capacity, Efficiency) test1->test2 test3 Impedance Spectroscopy test1->test3 analysis1 Disassemble Cell test2->analysis1 test3->analysis1 analysis2 SEI Characterization (XPS, SEM) analysis1->analysis2

Caption: Experimental workflow for SEI formation and analysis.

SEI_Mechanism cluster_reactants Reactants at Anode Surface cluster_process SEI Formation Process cluster_products SEI Components etfec This compound (ETFEC) reduction Preferential Reduction of ETFEC etfec->reduction ec_emc EC / EMC ec_emc->reduction Reduced at lower potential li_ion Li+ li_ion->reduction electron e- electron->reduction decomposition Decomposition & F- Release reduction->decomposition reaction Reaction with Li+ decomposition->reaction organic Organic/Polymeric Species decomposition->organic lif Lithium Fluoride (LiF) reaction->lif

Caption: Proposed SEI formation mechanism with ETFEC.

Application Notes and Protocols: Ethyl 2,2,2-trifluoroethyl Carbonate as a Novel Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemoselectivity. The ideal protecting group should be introduced efficiently under mild conditions, remain robust throughout various synthetic transformations, and be cleaved selectively under specific, non-interfering conditions. While a plethora of protecting groups for alcohols exist, the exploration of novel protecting groups with unique stability profiles remains a significant endeavor in synthetic chemistry.

This document outlines the proposed use of the 2,2,2-trifluoroethyl carbonate (TFEOC) group, introduced via ethyl 2,2,2-trifluoroethyl carbonate (ETFEC), as a protective moiety for alcohols. The strong electron-withdrawing nature of the 2,2,2-trifluoroethyl group is anticipated to impart distinct stability characteristics to the carbonate, rendering it a potentially valuable tool in complex molecule synthesis. Based on analogies with other halogenated and carbonate-based protecting groups, we present detailed hypothetical protocols for the protection and deprotection of alcohols using the TFEOC group.

Properties and Advantages of the TFEOC Protecting Group (Proposed)

The 2,2,2-trifluoroethyl carbonate (TFEOC) group is expected to possess a unique combination of stability and reactivity, making it a potentially valuable addition to the synthetic chemist's toolbox.

  • Enhanced Stability: The presence of the electron-withdrawing trifluoromethyl group is predicted to increase the stability of the carbonate linkage. This is analogous to the high stability observed in trifluoroethyl ethers, which are resistant to a wide range of reaction conditions.[1][2] This suggests that the TFEOC group will be stable to various reagents, including mild acids and bases, as well as some oxidizing and reducing agents.

  • Orthogonal Deprotection: The TFEOC group is anticipated to be cleavable under conditions that are orthogonal to many common protecting groups. For instance, its removal via reductive cleavage with zinc would be compatible with acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc, acetate) protecting groups.[3][4]

  • Mild Cleavage Conditions: While stable, the TFEOC group is expected to be removable under relatively mild conditions, such as reductive cleavage or potentially mild basic hydrolysis, avoiding the harsh conditions required for the cleavage of some other robust protecting groups.

Experimental Protocols

The following protocols are proposed based on established procedures for analogous protecting groups, particularly the 2,2,2-trichloroethyl carbonate (Troc) group.[4] Optimization of these conditions for specific substrates is recommended.

Protocol 1: Protection of a Primary Alcohol with the TFEOC Group

This protocol describes a proposed method for the introduction of the 2,2,2-trifluoroethyl carbonate (TFEOC) protecting group onto a primary alcohol via base-catalyzed transesterification with this compound (ETFEC).

Materials:

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add this compound (1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the TFEOC-protected alcohol.

Quantitative Data (Hypothetical):

Substrate (Alcohol)Base (equiv)Reagent (equiv)SolventTime (h)Temperature (°C)Yield (%)
Benzyl AlcoholNaH (1.2)ETFEC (1.5)THF42585-95
1-OctanolNaH (1.2)ETFEC (1.5)THF62580-90
GeraniolNaH (1.2)ETFEC (1.5)THF52582-92

Protocol 2: Deprotection of a TFEOC-Protected Alcohol via Reductive Cleavage

This protocol outlines a proposed method for the removal of the TFEOC protecting group from an alcohol using zinc dust in the presence of acetic acid, analogous to the deprotection of the Troc group.[4]

Materials:

  • TFEOC-protected alcohol

  • Zinc dust (activated)

  • Acetic acid

  • Methanol (B129727) or Ethanol

  • Celite®

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the TFEOC-protected alcohol (1.0 equiv) in a mixture of acetic acid and methanol (or ethanol), add activated zinc dust (10 equiv).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Quantitative Data (Hypothetical):

Substrate (TFEOC-protected)Reagent (equiv)SolventTime (h)Temperature (°C)Yield (%)
TFEOC-protected Benzyl AlcoholZn (10)AcOH/MeOH22590-98
TFEOC-protected 1-OctanolZn (10)AcOH/MeOH32588-95
TFEOC-protected GeraniolZn (10)AcOH/EtOH2.52585-93

Protocol 3: Deprotection of a TFEOC-Protected Alcohol under Basic Conditions

This protocol describes a proposed method for the cleavage of the TFEOC group using potassium carbonate in a protic solvent, a method effective for the removal of the related trifluoroacetamide (B147638) group.[5]

Materials:

  • TFEOC-protected alcohol

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TFEOC-protected alcohol (1.0 equiv) in a mixture of methanol and water.

  • Add potassium carbonate (3.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction mixture with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.

Quantitative Data (Hypothetical):

Substrate (TFEOC-protected)Base (equiv)SolventTime (h)Temperature (°C)Yield (%)
TFEOC-protected Benzyl AlcoholK₂CO₃ (3.0)MeOH/H₂O122575-85
TFEOC-protected 1-OctanolK₂CO₃ (3.0)MeOH/H₂O162570-80
TFEOC-protected GeraniolK₂CO₃ (3.0)MeOH/H₂O142572-82

Visualizations

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow A Alcohol (R-OH) B Alkoxide (R-O⁻) A->B  Base (e.g., NaH) C TFEOC-Protected Alcohol B->C  Ethyl 2,2,2-trifluoroethyl  carbonate (ETFEC) D TFEOC-Protected Alcohol E Alcohol (R-OH) D->E  Reductive Cleavage (Zn, AcOH) or Basic Hydrolysis (K₂CO₃, MeOH/H₂O)

Caption: Workflow for the proposed protection and deprotection of alcohols using the TFEOC group.

G TFEOC TFEOC Introduction: Base-catalyzed transesterification Cleavage: Reductive (Zn), Mild Base Stability: High (Acid Stable) Silyl Silyl Ethers (e.g., TBS) Introduction: Silyl Chloride, Base Cleavage: Fluoride (TBAF), Acid Stability: Moderate (Base Stable) TFEOC->Silyl Orthogonal to F⁻ cleavage Benzyl Benzyl Ether (Bn) Introduction: Benzyl Halide, Base Cleavage: Hydrogenolysis (Pd/C, H₂) Stability: High (Acid/Base Stable) TFEOC->Benzyl Orthogonal to Hydrogenolysis Troc Troc Introduction: Troc-Cl, Base Cleavage: Reductive (Zn) Stability: High (Acid/Base Stable) TFEOC->Troc Similar Cleavage

Caption: Logical relationship and orthogonality of the proposed TFEOC protecting group compared to common alcohol protecting groups.

Conclusion

The 2,2,2-trifluoroethyl carbonate (TFEOC) group, introduced via this compound, presents a promising, albeit currently theoretical, protecting group for alcohols. Its anticipated high stability and unique deprotection conditions suggest it could be a valuable tool for orthogonal synthesis strategies in complex molecular architectures. The protocols provided herein are based on sound chemical principles derived from analogous protecting groups and offer a starting point for the experimental validation and application of the TFEOC group in organic synthesis. Further research is required to fully elucidate the scope, limitations, and optimal conditions for the use of this novel protecting group.

References

Experimental setup for reactions involving "Ethyl 2,2,2-trifluoroethyl carbonate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) is a fluorinated organic compound with the chemical formula C₅H₇F₃O₃ and CAS number 156783-96-9. Its unique properties, derived from the trifluoroethyl group, make it a valuable component in various advanced applications. Primarily, ETFEC is utilized as a high-performance co-solvent in non-aqueous electrolytes for lithium-ion and sodium-ion batteries, where it contributes to improved safety and electrochemical stability. Additionally, it serves as a building block in the synthesis of fluorinated intermediates for the pharmaceutical and agrochemical industries.[1] This document provides an overview of the synthesis of ETFEC and its primary application as an electrolyte co-solvent.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound is achieved through the esterification of 2,2,2-trifluoroethanol (B45653) with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of ETFEC

Objective: To synthesize this compound from 2,2,2-trifluoroethanol and ethyl chloroformate.

Materials:

  • 2,2,2-Trifluoroethanol

  • Ethyl chloroformate

  • Pyridine (B92270) (or other suitable base)

  • Anhydrous dichloromethane (B109758) (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a solution of 2,2,2-trifluoroethanol (1.0 equivalent) in anhydrous dichloromethane, pyridine (1.1 equivalents) is added. The mixture is cooled to 0 °C in an ice bath with stirring.

  • Ethyl chloroformate (1.05 equivalents) is added dropwise to the cooled solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Expected Yield and Purity:

While specific yields can vary, this method is generally effective for producing ETFEC with high purity (>98%).

Synthesis Workflow

cluster_synthesis Synthesis of this compound reagents 2,2,2-Trifluoroethanol + Ethyl Chloroformate + Pyridine reaction Reaction in Dichloromethane (0°C to RT) reagents->reaction workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) reaction->workup drying Drying of Organic Layer workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (Fractional Distillation) evaporation->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Application in Lithium-Ion Battery Electrolytes

A significant application of this compound is as a co-solvent in the electrolyte of lithium-ion batteries. Its presence can enhance the safety and performance characteristics of the battery, particularly at low temperatures and high voltages.

Role as a Flame-Retarding Co-Solvent

The high fluorine content in ETFEC imparts non-flammable properties to the electrolyte, thereby reducing the risk of fire in lithium-ion batteries.

Improvement of Electrochemical Performance

ETFEC can contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode surface. A stable SEI is crucial for preventing the continuous decomposition of the electrolyte and ensuring long-term cycling stability of the battery. Its low viscosity and high dielectric constant can also improve the ionic conductivity of the electrolyte, especially at low temperatures.

Example of an Electrolyte Formulation

A typical electrolyte formulation might consist of a lithium salt (e.g., LiPF₆) dissolved in a mixture of cyclic carbonates (e.g., ethylene (B1197577) carbonate, EC) and linear carbonates, including ETFEC. The exact ratios of the solvent components are optimized to achieve the desired balance of properties such as ionic conductivity, viscosity, and thermal stability.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 156783-96-9
Molecular Formula C₅H₇F₃O₃
Molecular Weight 172.10 g/mol
Appearance Colorless liquid
Boiling Point Approx. 102.5 °C at 760 mmHg
Density Approx. 1.3 g/cm³

Logical Relationship in Electrolyte Formulation

cluster_electrolyte Role of ETFEC in Li-ion Battery Electrolytes cluster_properties Key Contributions of ETFEC etfec This compound (ETFEC) electrolyte Non-Aqueous Electrolyte etfec->electrolyte flame_retardancy Flame Retardancy etfec->flame_retardancy sei_stability SEI Stability etfec->sei_stability low_temp_performance Low-Temperature Performance etfec->low_temp_performance other_solvents Other Carbonate Solvents (e.g., Ethylene Carbonate) other_solvents->electrolyte li_salt Lithium Salt (e.g., LiPF₆) li_salt->electrolyte battery_performance Improved Battery Performance electrolyte->battery_performance flame_retardancy->battery_performance sei_stability->battery_performance low_temp_performance->battery_performance

Caption: Contribution of ETFEC to Li-ion battery electrolyte performance.

Conclusion

This compound is a specialty chemical with a primary, well-established role as a co-solvent in advanced battery technologies. Its synthesis via the esterification of 2,2,2-trifluoroethanol is a standard procedure in organic chemistry. While its application as a synthetic intermediate in the pharmaceutical and agrochemical sectors is noted, specific and detailed experimental protocols for its reactions as a reagent are not widely documented in accessible literature. Further research and publication in this area would be beneficial for expanding the synthetic utility of this fluorinated carbonate.

References

Application Notes and Protocols for Monitoring Reactions with Ethyl 2,2,2-trifluoroethyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring chemical reactions involving Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC). The following sections outline the use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC) for real-time reaction monitoring, kinetic analysis, and purity assessment.

Introduction to Analytical Monitoring of this compound Reactions

This compound (ETFEC) is a fluorinated organic compound of interest in various chemical syntheses, including as a potential electrolyte component in lithium-ion batteries and as a reagent in organic synthesis.[1][2][3][4][5] Accurate monitoring of reactions involving ETFEC is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. In-situ and real-time monitoring techniques are particularly valuable for gaining a deeper understanding of reaction kinetics and mechanisms.[6]

This document details the application of key analytical techniques for monitoring reactions with ETFEC. The choice of technique will depend on the specific reaction, the properties of the reactants and products, and the information required.

Spectroscopic Techniques for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules and can be used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. For reactions involving ETFEC, both ¹⁹F and ¹³C NMR can be particularly informative.

Application:

  • Reaction Conversion: Determine the extent of the reaction by integrating the signals of the trifluoroethyl group in the reactant and product.

  • By-product Identification: Identify and quantify any side products containing the trifluoroethyl moiety.

  • Kinetic Studies: By acquiring spectra at regular intervals, reaction rates can be determined.

Experimental Protocol: ¹⁹F NMR Monitoring

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve a known concentration of the starting material in a deuterated solvent that is compatible with the reaction chemistry.

    • Add the other reactants and any catalyst to initiate the reaction. If an internal standard is required for quantitative analysis, a known amount of a stable fluorinated compound with a distinct chemical shift (e.g., trifluorotoluene) should be added.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a fluorine probe.

    • Set the spectrometer to acquire ¹⁹F NMR spectra. The spectral width should be sufficient to cover the expected chemical shifts of the reactant and product.

    • Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay. A shorter relaxation delay can be used for faster acquisition, but ensure it is adequate for quantitative measurements if needed.

  • Data Acquisition:

    • Acquire an initial spectrum (t=0) immediately after mixing the reactants.

    • Continue to acquire spectra at regular time intervals throughout the course of the reaction. The frequency of acquisition will depend on the reaction rate.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., applying a Fourier transform, phase correction, and baseline correction).

    • Identify the signals corresponding to the -CF₃ group of ETFEC and the trifluoroethyl-containing product.

    • Integrate the respective signals. The conversion can be calculated as: Conversion (%) = [Integral of Product / (Integral of Product + Integral of Reactant)] x 100

Quantitative Data Summary

TechniqueAnalyteTypical Chemical Shift (ppm)Application
¹⁹F NMR ETFEC (-CF₃)Varies with solventReactant monitoring
Trifluoroethyl-product (-CF₃)Varies with structureProduct formation
¹³C NMR ETFEC (C=O)~155 ppmCarbonyl chemistry
ETFEC (-CH₂CF₃)VariesReactant monitoring

Note: Specific chemical shifts will depend on the solvent and the specific reaction products.

Logical Workflow for NMR Monitoring

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare reaction mixture in NMR tube with deuterated solvent add_std Add internal standard (optional) prep_sample->add_std setup_nmr Set up NMR spectrometer (¹⁹F or ¹³C) acq_t0 Acquire initial spectrum (t=0) setup_nmr->acq_t0 acq_timed Acquire spectra at regular intervals acq_t0->acq_timed process_spectra Process spectra (FT, phasing, baseline) identify_signals Identify reactant and product signals process_spectra->identify_signals integrate_signals Integrate signals identify_signals->integrate_signals calculate_conversion Calculate reaction conversion and yield integrate_signals->calculate_conversion

Workflow for NMR-based reaction monitoring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for in-situ, real-time monitoring of reactions, particularly those in solution.[7] By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, changes in the concentration of functional groups can be tracked over time.[8][9]

Application:

  • Real-time Kinetics: Monitor the rate of consumption of ETFEC by observing the change in its characteristic carbonate C=O stretching frequency.

  • Product Formation: Track the appearance of new absorption bands corresponding to the functional groups of the product.

  • End-point Determination: Identify when the reaction has reached completion.

Experimental Protocol: In-situ FTIR-ATR Monitoring

  • System Setup:

    • Set up the reaction vessel with an overhead stirrer and ports for an in-situ FTIR-ATR probe and for adding reagents.

    • Connect the ATR probe to the FTIR spectrometer.

    • Ensure the probe material is chemically resistant to the reaction mixture.

  • Background Spectrum:

    • Add the solvent and all reactants except the one that initiates the reaction to the vessel.

    • Record a background spectrum of this mixture. This will allow for the subtraction of signals that do not change during the reaction.

  • Reaction Initiation and Data Collection:

    • Initiate the reaction by adding the final reagent.

    • Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds to a few minutes, depending on the reaction rate).

  • Data Analysis:

    • Identify the key absorption bands for the reactants and products. For ETFEC, the most prominent band is the C=O stretch of the carbonate group.

    • Plot the absorbance of the characteristic peaks against time to generate a reaction profile.

    • The rate of reaction can be determined from the slope of this curve.

Quantitative Data Summary

TechniqueFunctional GroupTypical Wavenumber (cm⁻¹)Application
FTIR Carbonate C=O (ETFEC)~1750 - 1770Reactant consumption
C-F stretch~1100 - 1250Presence of trifluoroethyl group
Product-specific groupsVariesProduct formation

Note: The exact wavenumber will be influenced by the solvent and molecular environment.

Experimental Workflow for FTIR Monitoring

FTIR_Workflow cluster_setup System Setup cluster_acq Data Acquisition cluster_analysis Data Analysis setup_vessel Set up reaction vessel with FTIR-ATR probe add_reagents Add solvent and non-initiating reagents setup_vessel->add_reagents collect_bg Collect background spectrum initiate_reaction Initiate reaction collect_bg->initiate_reaction collect_spectra Collect spectra over time initiate_reaction->collect_spectra identify_peaks Identify characteristic peaks (reactant and product) plot_absorbance Plot absorbance vs. time identify_peaks->plot_absorbance determine_kinetics Determine reaction profile and kinetics plot_absorbance->determine_kinetics

Workflow for in-situ FTIR-based reaction monitoring.

Chromatographic Techniques for Reaction Analysis

Chromatography is essential for separating complex mixtures and quantifying the components. For reactions involving ETFEC, Gas Chromatography is often the most suitable technique due to the volatility of the compound.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds.[10] It can be used to determine the purity of ETFEC and to monitor the progress of reactions by quantifying the consumption of reactants and the formation of products.[11]

Application:

  • Purity Analysis: Determine the purity of the starting ETFEC and the final product.

  • Reaction Monitoring: By taking aliquots from the reaction mixture at different times, the composition can be analyzed to track the reaction progress.

  • Quantitative Analysis: With proper calibration, the exact concentration of each component in the mixture can be determined.

Experimental Protocol: GC Analysis

  • Sample Preparation:

    • At specified time points, withdraw a small aliquot from the reaction mixture.

    • Quench the reaction immediately if necessary (e.g., by rapid cooling or adding a quenching agent).

    • Dilute the aliquot with a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration appropriate for GC analysis.

    • Add an internal standard for accurate quantification.

  • Instrument Setup:

    • Use a gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Select a GC column with a stationary phase suitable for separating the components of the reaction mixture. A mid-polarity column (e.g., 35% diphenyl / 65% dimethyl polysiloxane) is often a good starting point for carbonates.[11]

    • Optimize the temperature program (initial temperature, ramp rate, final temperature) to achieve good separation of all components.

    • Set the injector and detector temperatures appropriately.

  • Calibration:

    • Prepare a series of standard solutions containing known concentrations of the reactants, products, and internal standard.

    • Inject these standards to create a calibration curve for each compound.

  • Sample Analysis:

    • Inject the prepared samples from the reaction mixture.

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the amount of each component using the calibration curves.

Quantitative Data Summary

TechniqueParameterTypical Value/RangeApplication
GC Column TypeMid-polarity (e.g., TG-35MS)Separation of reactants and products
Oven Program100°C to 200°CElution of components
DetectorFID or MSDetection and quantification
Retention TimeVaries with compound and methodCompound identification

Logical Relationship for GC Method Development

GC_Method_Dev cluster_instrument Instrument Configuration cluster_method Method Optimization cluster_quant Quantification select_column Select GC Column (e.g., mid-polarity) set_temps Set Injector and Detector Temperatures select_column->set_temps select_detector Select Detector (FID or MS) select_detector->set_temps optimize_oven Optimize Oven Temperature Program optimize_flow Optimize Carrier Gas Flow Rate optimize_oven->optimize_flow prepare_standards Prepare Calibration Standards generate_curve Generate Calibration Curve prepare_standards->generate_curve analyze_samples Analyze Reaction Samples generate_curve->analyze_samples quantify_results Quantify Components analyze_samples->quantify_results

Logical flow for developing a quantitative GC method.

Safety Precautions

When working with this compound and related fluorinated compounds, it is essential to follow standard laboratory safety procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for ETFEC before use to be aware of all potential hazards.[12]

By employing these analytical techniques and protocols, researchers can effectively monitor reactions involving this compound, leading to a better understanding of the reaction dynamics and the development of more efficient and robust chemical processes.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of "Ethyl 2,2,2-trifluoroethyl carbonate"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the qualitative and quantitative analysis of Ethyl 2,2,2-trifluoroethyl carbonate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key component in the development of advanced electrolytes for lithium-ion batteries and serves as a valuable intermediate in pharmaceutical and agrochemical synthesis.[1] The protocol outlined below provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development and materials science. The method demonstrates excellent sensitivity and reproducibility for the analysis of this fluorinated carbonate.

Introduction

This compound (C5H7F3O3, MW: 172.10 g/mol ) is a fluorinated organic compound with growing importance in various industrial applications.[2][3][4] Its use as a co-solvent in lithium-ion battery electrolytes is of particular interest due to its potential to enhance battery safety and performance. Accurate and reliable analytical methods are crucial for quality control, stability studies, and research and development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound.[1][5][6] This document provides a detailed protocol for its analysis by GC-MS.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is recommended for the preparation of this compound samples.

Materials:

  • This compound standard

  • Dichloromethane (B109758) (DCM), HPLC grade or equivalent

  • Volumetric flasks

  • Micropipettes

  • GC vials with caps

Procedure:

  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 100 mg of this compound standard.

    • Dissolve the standard in dichloromethane in a 100 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution with dichloromethane to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For liquid samples, dilute an accurately measured volume of the sample with dichloromethane to fall within the calibration range.

    • For solid samples, dissolve a precisely weighed amount of the sample in dichloromethane.

    • Ensure the final sample concentration is appropriate for the instrument's linear range.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Parameter Condition
Gas Chromatograph Agilent 8860 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature: 50 °C, hold for 2 min
Ramp: 15 °C/min to 250 °C
Hold at 250 °C for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 30-350
Scan Mode Full Scan

Data Presentation

Quantitative Data

The following table summarizes the expected retention time and characteristic mass fragments for this compound based on its structure and the analysis of similar carbonate compounds.

Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound~ 5 - 7172127, 99, 83, 73, 69, 45, 29

Note: The retention time is an estimate and may vary depending on the specific instrument and conditions.

Mass Spectrum Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 172. The fragmentation pattern is likely to involve the loss of various functional groups. Key expected fragment ions include:

  • m/z 127: Loss of an ethoxy group (-OCH2CH3)

  • m/z 99: Loss of the trifluoroethoxy group (-OCH2CF3)

  • m/z 83: [CF3CH2]+

  • m/z 73: [COOCH2CH3]+

  • m/z 69: [CF3]+

  • m/z 45: [OCH2CH3]+

  • m/z 29: [CH2CH3]+

Visualization

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Weighing Stock Stock Solution (1 mg/mL in DCM) Standard->Stock Dissolution Working Working Standards (1-100 µg/mL) Stock->Working Serial Dilution GC_Vial Sample in GC Vial Working->GC_Vial Sample Sample Dilution Sample->GC_Vial Transfer Injection GC Injection (1 µL) GC_Vial->Injection Separation Chromatographic Separation (HP-5ms) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 30-350) Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Mass_Spectrum Mass Spectrum of Peak Chromatogram->Mass_Spectrum Peak Integration Quantification Quantification Mass_Spectrum->Quantification Library Search & Fragmentation Analysis Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and efficient means for the analysis of this compound. The protocol is straightforward and can be readily implemented in a variety of laboratory settings. This method is suitable for quality control, research, and development purposes in industries where this compound is utilized.

References

Application Note: Purity Assessment of Ethyl 2,2,2-trifluoroethyl carbonate by Quantitative NMR (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound with applications in various fields, including as a component in electrolytes for lithium-ion batteries. The purity of this compound is critical for its performance and safety in these applications. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of organic compounds with high precision and accuracy, without the need for a specific reference standard of the analyte itself.[1][2][3] This application note details the use of both proton (¹H) and fluorine-19 (¹⁹F) qNMR for the purity assessment of this compound.

¹⁹F qNMR offers several advantages for the analysis of fluorinated compounds, including a wide chemical shift range that minimizes signal overlap, high sensitivity due to the 100% natural abundance of the ¹⁹F nucleus, and simplified spectra, often with proton decoupling.[4] ¹H qNMR, being a ubiquitous technique, provides a complementary and robust method for quantification.

Principle of qNMR

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] By comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined. The purity (Purity_analyte) is calculated using the following general equation:

Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I: Integral of the signal

  • N: Number of nuclei for the integrated signal

  • MW: Molecular weight

  • m: Mass

  • IS: Internal Standard

Experimental

Materials and Equipment:

  • Analyte: this compound (CAS: 156783-96-9)[5][6]

  • Internal Standard (¹H qNMR): 1,4-Dinitrobenzene (DNB) (CAS: 100-25-4), certified reference material (CRM) with purity ≥ 99.5%

  • Internal Standard (¹⁹F qNMR): α,α,α-Trifluorotoluene (TFT) (CAS: 98-08-8), certified reference material (CRM) with purity ≥ 99.5%

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Analytical Balance: Accurate to at least 0.01 mg.

  • Glassware: Class A volumetric flasks, pipettes, and vials.

  • NMR Tubes: High-precision 5 mm NMR tubes.

Selection of Internal Standard:

The choice of an internal standard is crucial for accurate qNMR results.[7][8][9] The selected standards, 1,4-Dinitrobenzene for ¹H qNMR and α,α,α-Trifluorotoluene for ¹⁹F qNMR, meet the following criteria:

  • They are commercially available in high purity as certified reference materials.

  • They are soluble in CDCl₃.

  • Their NMR signals do not overlap with the analyte signals in their respective spectra.

  • They are chemically inert and do not react with the analyte or the solvent.

Predicted NMR Spectra of this compound:

Based on the structure and data from similar compounds, the following NMR signals are predicted for this compound in CDCl₃:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.5 - 4.7 ppm (quartet, 2H, J ≈ 8 Hz, -O-CH₂-CF₃)

    • δ 4.2 - 4.4 ppm (quartet, 2H, J ≈ 7 Hz, -O-CH₂-CH₃)

    • δ 1.3 - 1.5 ppm (triplet, 3H, J ≈ 7 Hz, -O-CH₂-CH₃)

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -74 to -76 ppm (triplet, 3F, J ≈ 8 Hz, -CH₂-CF₃)

Protocols

Protocol 1: Purity Determination by ¹H qNMR

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • To the same vial, add approximately 15 mg of the internal standard, 1,4-Dinitrobenzene, and record the exact weight.

    • Add approximately 0.75 mL of CDCl₃ to the vial.

    • Ensure complete dissolution by vortexing the vial for 1 minute.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).

    • Use a calibrated 90° pulse.

    • Set the relaxation delay (D1) to at least 5 times the longest T₁ of both the analyte and the internal standard (a D1 of 30-60 seconds is generally sufficient).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the singlet signal of 1,4-Dinitrobenzene at ~8.4 ppm (4H) and a well-resolved signal of the analyte, for example, the triplet of the methyl group at ~1.4 ppm (3H).

    • Calculate the purity of this compound using the qNMR equation.

Protocol 2: Purity Determination by ¹⁹F qNMR

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • To the same vial, add approximately 15 mg of the internal standard, α,α,α-Trifluorotoluene, and record the exact weight.

    • Add approximately 0.75 mL of CDCl₃ to the vial.

    • Ensure complete dissolution by vortexing the vial for 1 minute.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum at a constant temperature (e.g., 298 K).

    • Use a calibrated 90° pulse.

    • Set the relaxation delay (D1) to at least 5 times the longest T₁ of both the analyte and the internal standard.

    • Proton decoupling is recommended to simplify the spectrum.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the singlet signal of α,α,α-Trifluorotoluene at ~-63 ppm (3F) and the triplet signal of the analyte at approximately -75 ppm (3F).

    • Calculate the purity of this compound using the qNMR equation.

Data Presentation

Table 1: Hypothetical ¹H qNMR Purity Assessment Data for this compound

ParameterValue
Analyte (this compound)
Mass (m_analyte)20.15 mg
Molecular Weight (MW_analyte)172.10 g/mol [5]
Analyte Signal Integral (I_analyte)1.00 (normalized)
Number of Protons (N_analyte)3 (-CH₃)
Internal Standard (1,4-Dinitrobenzene)
Mass (m_IS)15.25 mg
Molecular Weight (MW_IS)168.11 g/mol
Purity (Purity_IS)99.8%
IS Signal Integral (I_IS)1.55
Number of Protons (N_IS)4 (aromatic)
Calculated Purity (Purity_analyte) 98.7%

Table 2: Hypothetical ¹⁹F qNMR Purity Assessment Data for this compound

ParameterValue
Analyte (this compound)
Mass (m_analyte)20.22 mg
Molecular Weight (MW_analyte)172.10 g/mol [5]
Analyte Signal Integral (I_analyte)1.00 (normalized)
Number of Fluorine Nuclei (N_analyte)3 (-CF₃)
Internal Standard (α,α,α-Trifluorotoluene)
Mass (m_IS)15.18 mg
Molecular Weight (MW_IS)146.11 g/mol
Purity (Purity_IS)99.9%
IS Signal Integral (I_IS)0.89
Number of Fluorine Nuclei (N_IS)3 (-CF₃)
Calculated Purity (Purity_analyte) 98.8%
Conclusion

Both ¹H and ¹⁹F qNMR spectroscopy are highly suitable methods for the accurate and precise purity determination of this compound. The presented protocols provide a detailed workflow for this analysis. The use of ¹⁹F qNMR is particularly advantageous due to the inherent properties of the fluorine nucleus, which often leads to simpler spectra and reduced signal overlap. The results from both methods should be in good agreement, providing a high degree of confidence in the assigned purity value. It is recommended to experimentally determine the T₁ relaxation times of both the analyte and the internal standard to ensure the use of an appropriate relaxation delay for accurate quantification.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up qNMR parameters (D1, 90° pulse) transfer->setup acquire Acquire FID setup->acquire process Fourier transform, phase & baseline correction acquire->process integrate Integrate analyte & IS signals process->integrate calculate Calculate purity using qNMR equation integrate->calculate result Purity Result calculate->result

Caption: Experimental workflow for qNMR purity assessment.

Purity_Calculation_Logic cluster_analyte Analyte Data cluster_is Internal Standard Data inputs Experimental Inputs I_a Integral (I_analyte) inputs->I_a N_a Number of Nuclei (N_analyte) inputs->N_a MW_a Molecular Weight (MW_analyte) inputs->MW_a m_a Mass (m_analyte) inputs->m_a I_is Integral (I_IS) inputs->I_is N_is Number of Nuclei (N_IS) inputs->N_is MW_is Molecular Weight (MW_IS) inputs->MW_is m_is Mass (m_IS) inputs->m_is P_is Purity (Purity_IS) inputs->P_is equation Purity (%) = (I_a / I_is) * (N_is / N_a) * (MW_a / MW_is) * (m_is / m_a) * P_is I_a->equation N_a->equation MW_a->equation m_a->equation I_is->equation N_is->equation MW_is->equation m_is->equation P_is->equation result Analyte Purity equation->result

Caption: Logical relationship for qNMR purity calculation.

References

Application Notes and Protocols for Ethyl 2,2,2-trifluoroethyl Carbonate in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of ethyl 2,2,2-trifluoroethyl carbonate in flow chemistry, a technology offering significant advantages for the synthesis and application of this versatile reagent. While specific documented examples in continuous flow are limited, this document outlines hypothetical, yet plausible, protocols based on established batch chemistry and general principles of flow synthesis.

Introduction to this compound and Flow Chemistry

This compound is a valuable building block in the pharmaceutical and agrochemical industries. Its trifluoromethyl group can impart desirable properties such as increased metabolic stability, bioavailability, and binding affinity to drug candidates.

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batchwise fashion, offers numerous benefits for the synthesis and use of such reagents. These advantages include enhanced safety through the use of small reaction volumes, superior heat and mass transfer leading to better process control and higher yields, and the potential for straightforward automation and scalability.

Application Note 1: Continuous Flow Synthesis of this compound

This section details a hypothetical continuous flow process for the synthesis of this compound from 2,2,2-trifluoroethanol (B45653) and ethyl chloroformate.[1] This approach is designed to offer a safer and more efficient alternative to traditional batch synthesis.

Experimental Protocol: Synthesis

Objective: To establish a continuous flow protocol for the synthesis of this compound.

Materials:

  • 2,2,2-Trifluoroethanol

  • Ethyl chloroformate

  • Triethylamine (B128534) (or other suitable base)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Flow chemistry system (pumps, reactor, back-pressure regulator)

  • In-line analytical tool (e.g., IR, NMR) for reaction monitoring (optional)

Methodology:

  • Reagent Preparation:

    • Solution A: Prepare a solution of 2,2,2-trifluoroethanol and triethylamine in the chosen anhydrous solvent.

    • Solution B: Prepare a solution of ethyl chloroformate in the same anhydrous solvent.

  • System Setup:

    • Assemble a flow chemistry system consisting of two pumps, a T-mixer, a temperature-controlled reactor (e.g., a coiled tube reactor), and a back-pressure regulator.

    • Ensure the system is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Reaction Execution:

    • Pump Solution A and Solution B at controlled flow rates into the T-mixer.

    • The combined stream flows through the heated reactor coil.

    • The output from the reactor passes through the back-pressure regulator to maintain a constant pressure.

    • The product stream is collected for analysis and purification.

Quantitative Data (Hypothetical):

ParameterValue
Reactor Type PFA Tubing
Reactor Volume 10 mL
Temperature 60 °C
Pressure 5 bar
Flow Rate (Solution A) 0.5 mL/min
Flow Rate (Solution B) 0.5 mL/min
Total Flow Rate 1.0 mL/min
Residence Time 10 min
Concentration (Solution A) 1.0 M 2,2,2-trifluoroethanol, 1.1 M Triethylamine
Concentration (Solution B) 1.0 M Ethyl chloroformate
Expected Yield >90%

Diagram of the Synthesis Workflow

SynthesisWorkflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection & Analysis PumpA Pump A (2,2,2-Trifluoroethanol + Base) TMixer T-Mixer PumpA->TMixer PumpB Pump B (Ethyl Chloroformate) PumpB->TMixer Reactor Heated Reactor Coil (60 °C) TMixer->Reactor BPR Back-Pressure Regulator (5 bar) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Continuous flow synthesis of this compound.

Application Note 2: Amide Synthesis using this compound in Flow

This section describes a hypothetical flow chemistry protocol for the reaction of this compound with a primary or secondary amine to form the corresponding carbamate. This transformation is valuable in the synthesis of various pharmaceutical intermediates.

Experimental Protocol: Amide Synthesis

Objective: To develop a continuous flow method for the synthesis of N-substituted carbamates using this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Suitable solvent (e.g., Acetonitrile, THF)

  • Flow chemistry system

Methodology:

  • Reagent Preparation:

    • Solution A: Prepare a solution of this compound in the chosen solvent.

    • Solution B: Prepare a solution of the amine in the same solvent.

  • System Setup:

    • Utilize a similar flow chemistry setup as described in the synthesis protocol.

  • Reaction Execution:

    • Pump the two solutions at equal flow rates into the T-mixer.

    • Pass the reaction mixture through the heated reactor.

    • Collect the product stream after the back-pressure regulator.

Quantitative Data (Hypothetical):

ParameterValue
Reactor Type Stainless Steel Tubing
Reactor Volume 5 mL
Temperature 100 °C
Pressure 10 bar
Flow Rate (Solution A) 0.2 mL/min
Flow Rate (Solution B) 0.2 mL/min
Total Flow Rate 0.4 mL/min
Residence Time 12.5 min
Concentration (Solution A) 0.5 M this compound
Concentration (Solution B) 0.5 M Amine
Expected Yield >95%

Diagram of the Amide Synthesis Workflow

AmideSynthesisWorkflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection PumpA Pump A (this compound) TMixer T-Mixer PumpA->TMixer PumpB Pump B (Amine) PumpB->TMixer Reactor Heated Reactor Coil (100 °C) TMixer->Reactor BPR Back-Pressure Regulator (10 bar) Reactor->BPR Collection Carbamate Product BPR->Collection

Caption: Continuous flow synthesis of N-substituted carbamates.

Disclaimer: The protocols and data presented in these application notes are hypothetical and intended for illustrative purposes. Researchers should conduct their own optimization and safety assessments before implementing these or similar procedures.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2,2,2-trifluoroethyl carbonate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) by distillation. The information is tailored for professionals in research and development who handle this compound in their experiments.

Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is crucial for a successful distillation. Here is a summary of its key properties:

PropertyValueSource(s)
CAS Number 156783-96-9[1][2]
Molecular Formula C5H7F3O3[1]
Molecular Weight 172.10 g/mol
Boiling Point (at 760 mmHg) ~102.5 °C (some sources report 119-121 °C)[2][3]
Vapor Pressure 33.5 ± 0.2 mmHg at 25°C[2]
Density ~1.3 ± 0.1 g/cm³[2]
Flash Point 16.5 ± 22.2 °C[2]

Experimental Protocol: Fractional Distillation of this compound

Objective: To purify crude this compound from starting materials, by-products, and decomposition products.

Materials:

  • Crude this compound

  • Standard fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle with a stirrer

  • Inert gas (Nitrogen or Argon)

  • Dry ice/acetone or liquid nitrogen for cold trap

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup:

    • Assemble a clean, dry fractional distillation apparatus. Ensure all glassware is free of cracks or defects, especially when performing vacuum distillation.

    • Use a fractionating column with a suitable number of theoretical plates for efficient separation.

    • Place boiling chips or a magnetic stir bar in the distillation flask to ensure smooth boiling.

    • Connect the apparatus to a vacuum source through a cold trap to protect the pump from corrosive vapors.

  • Charging the Flask:

    • Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.

  • Initiating Distillation:

    • Begin stirring if using a magnetic stirrer.

    • Slowly evacuate the system to the desired pressure. A pressure where the compound boils between 45°C and 180°C is generally recommended to avoid decomposition.[4]

    • Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.

  • Collecting Fractions:

    • Monitor the temperature at the head of the fractionating column.

    • Collect any low-boiling impurities as the first fraction.

    • Collect the main fraction of pure this compound at its expected boiling point at the given pressure.

    • Collect any high-boiling impurities as a final fraction or leave them in the distillation flask.

  • Shutdown:

    • Once the distillation is complete, turn off the heating and allow the apparatus to cool down completely.

    • Slowly and carefully re-introduce an inert gas to bring the system back to atmospheric pressure before dismantling the apparatus.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of this compound.

IssuePossible Cause(s)Troubleshooting Steps
No Product Distilling Over - Inadequate heating- Vacuum leak- Thermometer placed incorrectly- Gradually increase the heating mantle temperature.- Check all joints and connections for leaks. Re-grease joints if necessary.- Ensure the thermometer bulb is positioned correctly at the vapor outlet to the condenser.
Product Decomposing (Discoloration, Gas Evolution) - Excessive heating temperature- Presence of acidic or basic impurities catalyzing decomposition. Fluorinated carbonates can decompose to form hazardous substances like hydrogen fluoride (B91410) (HF).[1]- Reduce the distillation temperature by lowering the pressure (improving the vacuum).- Neutralize the crude product before distillation. Wash with a dilute sodium bicarbonate solution, followed by water, and dry thoroughly.- Consider purification using a column of activated alumina (B75360) to remove acidic impurities before distillation.
Poor Separation of Impurities - Inefficient fractionating column- Distillation rate is too fast- Azeotrope formation- Use a fractionating column with a higher number of theoretical plates.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.- Check literature for known azeotropes. If an azeotrope is present, alternative purification methods like chromatography may be necessary.[1]
Bumping or Uncontrolled Boiling - Absence of boiling chips or inadequate stirring- Superheating of the liquid- Ensure fresh boiling chips or a functioning magnetic stirrer is in the distillation flask.- Heat the flask evenly and slowly.
Product Contaminated with Water - Incomplete drying of the crude product or glassware- Ensure the crude product is thoroughly dried before distillation using a suitable drying agent.- Use oven-dried glassware for the distillation setup.

Frequently Asked Questions (FAQs)

Q1: At what pressure should I perform the vacuum distillation of this compound?

A1: The ideal pressure is one that allows the compound to boil at a temperature well below its decomposition point, typically between 45°C and 180°C.[4] Given the atmospheric boiling point of approximately 102.5 °C, reducing the pressure will lower the boiling point and minimize the risk of thermal degradation. You can use a boiling point nomograph or online calculator to estimate the boiling point at a given pressure.

Q2: What are the likely impurities in my crude this compound?

A2: If synthesized from 2,2,2-trifluoroethanol (B45653) and ethyl chloroformate, common impurities may include unreacted starting materials and by-products from side reactions.[5] It is also important to consider the presence of acidic impurities, which can promote decomposition.

Q3: My distilled product is acidic. What could be the cause?

A3: Acidity in the distilled product is likely due to the thermal decomposition of the fluorinated carbonate, which can produce hydrogen fluoride (HF) and other acidic by-products.[1] This is often catalyzed by impurities present in the crude material. To avoid this, it is crucial to distill at the lowest possible temperature (under vacuum) and consider a pre-purification step to remove acidic contaminants.

Q4: What safety precautions should I take when distilling this compound?

A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Be aware of the flammability of the compound and keep it away from ignition sources.[7] Given the potential for HF formation, have a response plan for acid exposure. Ensure all glassware used for vacuum distillation is free from defects to prevent implosion.

Distillation Workflow and Troubleshooting Logic

The following diagrams illustrate the general workflow for the purification of this compound by distillation and a troubleshooting decision tree for common problems.

DistillationWorkflow start Crude ETFEC pretreatment Pre-treatment (Optional) - Neutralization Wash - Drying start->pretreatment distillation Fractional Vacuum Distillation pretreatment->distillation fractions Collect Fractions - Low Boiling Impurities - Pure ETFEC - High Boiling Residue distillation->fractions analysis Purity Analysis (e.g., GC, NMR) fractions->analysis pure_product Pure ETFEC analysis->pure_product

Figure 1. General workflow for the purification of this compound.

TroubleshootingTree start Distillation Problem no_distillate No Distillate start->no_distillate Is product coming over? No decomposition Decomposition (Discoloration/Gas) start->decomposition Is product degrading? Yes poor_separation Poor Separation start->poor_separation Is purity low? Yes check_heat Increase Heat no_distillate->check_heat check_vacuum Check for Leaks no_distillate->check_vacuum check_thermo Check Thermometer no_distillate->check_thermo lower_temp Lower Temperature (Increase Vacuum) decomposition->lower_temp pretreat Pre-treat to Remove Acids decomposition->pretreat column_efficiency Use Better Column poor_separation->column_efficiency distill_rate Reduce Distillation Rate poor_separation->distill_rate

Figure 2. Troubleshooting decision tree for ETFEC distillation.

References

Technical Support Center: Synthesis of Ethyl 2,2,2-trifluoroethyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,2,2-trifluoroethyl carbonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of reacting 2,2,2-trifluoroethanol (B45653) with ethyl chloroformate in the presence of a base like pyridine (B92270).

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.Ensure the reaction is stirred at the appropriate temperature (typically 0°C to room temperature) for a sufficient duration (several hours to overnight). Monitor the reaction progress using TLC or GC-MS.
Moisture contamination: Ethyl chloroformate is highly sensitive to moisture and can hydrolyze.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Base inefficiency: The base (e.g., pyridine) may be of poor quality or used in an incorrect molar ratio.Use a fresh, high-purity base. Ensure at least a stoichiometric equivalent of the base is used to neutralize the HCl byproduct.
Presence of Multiple Products (Impurities) Side reactions: Ethyl chloroformate can react with the base (e.g., pyridine) to form various adducts. It can also undergo self-condensation or react with any water present.Maintain a low reaction temperature to minimize side reactions. Add the ethyl chloroformate dropwise to the solution of 2,2,2-trifluoroethanol and base to avoid high local concentrations of the chloroformate.
Formation of diethyl carbonate: This can occur if ethanol (B145695) is present as an impurity in the reagents or if there is a transesterification side reaction.Use high-purity 2,2,2-trifluoroethanol and ethyl chloroformate.
Formation of bis(2,2,2-trifluoroethyl) carbonate: This can result from the reaction of the product with unreacted 2,2,2-trifluoroethoxide.Control the stoichiometry of the reactants carefully. Adding the 2,2,2-trifluoroethanol solution to the ethyl chloroformate may help minimize this.
Product is Difficult to Purify Close boiling points of impurities: Some byproducts may have boiling points close to the product, making separation by distillation challenging.Employ fractional distillation with a high-efficiency column (e.g., Vigreux or packed column) for improved separation.[1]
Azeotrope formation: The product may form an azeotrope with solvents or impurities.Consider alternative purification methods such as column chromatography on silica (B1680970) gel.
Product Decomposes During Distillation High distillation temperature: The product may be thermally unstable at atmospheric pressure.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used laboratory-scale synthesis involves the esterification reaction between 2,2,2-trifluoroethanol and ethyl chloroformate.[3] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.

Q2: What are the potential impurities I should be aware of?

A2: Several impurities can arise from this synthesis, including:

  • Unreacted starting materials: 2,2,2-trifluoroethanol and ethyl chloroformate.

  • Symmetrical carbonates: Diethyl carbonate and bis(2,2,2-trifluoroethyl) carbonate.

  • Products from side reactions with the base: Complex adducts can form from the reaction of ethyl chloroformate with pyridine.

  • Hydrolysis products: If moisture is present, ethyl chloroformate can hydrolyze to ethanol and CO2.

Q3: How can I purify the crude product?

A3: Fractional distillation is the most common method for purifying this compound.[1] Due to the potential for closely boiling impurities, using a fractionating column is recommended for achieving high purity. For heat-sensitive reactions, vacuum distillation is advised to lower the boiling point and prevent product decomposition.[2]

Q4: What analytical techniques are suitable for assessing the purity of the final product?

A4: The following techniques are recommended for purity analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile impurities and confirming the identity of the product and byproducts based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton-containing parts of the molecule (the ethyl group).

    • ¹⁹F NMR: Is particularly useful for confirming the presence and purity of the trifluoroethyl group.

    • ¹³C NMR: Can be used to confirm the overall carbon skeleton of the molecule.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation: Under an inert atmosphere (nitrogen or argon), add 2,2,2-trifluoroethanol (1.0 eq.) and pyridine (1.1 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the mixture to 0°C in an ice bath.

  • Reaction: Add ethyl chloroformate (1.05 eq.) dropwise from the dropping funnel to the stirred solution, maintaining the internal temperature below 10°C.

  • Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash sequentially with water, dilute HCl (to remove pyridine), and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

  • Distillation: Transfer the crude product to the distillation flask. Heat the flask gently in a heating mantle or oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound (approximately 125-127 °C at atmospheric pressure, lower under vacuum). Discard the forerun and any higher-boiling residue.

Analytical Methods
  • GC-MS:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is typically suitable.

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to separate components with different boiling points.

    • MS Detector: Operate in electron ionization (EI) mode.

  • NMR Spectroscopy:

    • Solvent: Chloroform-d (CDCl₃) is a common solvent.

    • ¹H NMR: Expect signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the trifluoroethyl group (a quartet around 4.6 ppm).

    • ¹⁹F NMR: Expect a triplet around -74 ppm.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start Reactants 2,2,2-Trifluoroethanol + Ethyl Chloroformate + Pyridine Start->Reactants Reaction Stir at 0°C to RT Reactants->Reaction Workup Aqueous Work-up Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Pure_Product Pure Product Distillation->Pure_Product GCMS GC-MS Pure_Product->GCMS NMR NMR (1H, 19F) Pure_Product->NMR

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic Low_Yield Low Yield? Check_Moisture Check for Moisture Contamination Low_Yield->Check_Moisture Yes Check_Reaction_Conditions Verify Reaction Time/Temp Low_Yield->Check_Reaction_Conditions Yes Check_Base_Quality Assess Base Quality/Stoichiometry Low_Yield->Check_Base_Quality Yes Impurities_Present Impurities Present? Low_Yield->Impurities_Present No Optimize_Temp Lower Reaction Temperature Impurities_Present->Optimize_Temp Yes Slow_Addition Slow Reagent Addition Impurities_Present->Slow_Addition Yes Fractional_Distillation Use Fractional Distillation Impurities_Present->Fractional_Distillation Yes

Caption: A logical troubleshooting guide for common issues in the synthesis of this compound.

References

Technical Support Center: Trifluoroethylation with Ethyl 2,2,2-trifluoroethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) for trifluoroethylation reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during trifluoroethylation reactions with ETFEC.

Issue 1: Low or No Conversion of Starting Material

Q1: I am observing very low or no conversion of my starting amine to the desired trifluoroethylated product. What are the possible causes and how can I improve the yield?

A1: Low reactivity can stem from several factors related to the reaction conditions and the nature of your substrate.

Possible Causes and Solutions:

  • Insufficient Reaction Temperature: Trifluoroethylation with ETFEC may require elevated temperatures to proceed at a reasonable rate, especially for less nucleophilic substrates.

    • Solution: Gradually increase the reaction temperature. Start from room temperature and incrementally raise it to 50 °C, 80 °C, or higher, while monitoring the reaction progress by TLC or LC-MS. Be mindful that excessive heat can lead to side reactions.

  • Inappropriate Solvent: The choice of solvent is crucial for reaction kinetics.

    • Solution: Employ polar aprotic solvents like DMF, DMSO, or NMP, which can help to dissolve the starting materials and facilitate the reaction. Acetonitrile is also a viable option. Avoid protic solvents like ethanol (B145695) or water, as they can compete with your substrate for the reagent.

  • Steric Hindrance: A sterically hindered amine or nucleophile will react more slowly.

    • Solution: For sterically demanding substrates, longer reaction times and higher temperatures may be necessary.

  • Base Strength: The presence of a suitable base can be critical to deprotonate the nucleophile or to act as a scavenger for any acidic byproducts.

    • Solution: For neutral amines, the reaction may proceed without a base. However, for substrates like phenols or thiols, or if the reaction is sluggish, the addition of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.

ParameterRecommendation for Low Reactivity
Temperature Increase incrementally (e.g., RT → 50 °C → 80 °C)
Solvent Polar aprotic (DMF, DMSO, NMP, CH₃CN)
Reaction Time Prolong reaction time and monitor progress
Base Consider adding K₂CO₃ or Cs₂CO₃ (for acidic protons)
Issue 2: Formation of Multiple Products

Q2: My reaction is producing multiple spots on TLC/peaks in LC-MS in addition to my desired product. What are the likely side reactions?

A2: The formation of multiple products suggests the occurrence of side reactions. With this compound, several side reactions are plausible depending on your substrate and conditions.

Common Side Reactions:

  • Over-alkylation of Primary Amines: Primary amines can react twice with ETFEC to form a di(trifluoroethyl)ated product.

  • Formation of Ethyl Carbamate (B1207046) Byproducts: The amine nucleophile can potentially attack the ethyl side of the carbonate, leading to the formation of an ethylated amine and a trifluoroethyl carbamate intermediate, which could further react. More commonly, the reaction of the amine with the carbonyl group can lead to the formation of urea-type byproducts if the reaction conditions are not optimized.

  • Hydrolysis of ETFEC: The presence of water can lead to the hydrolysis of this compound, reducing the amount of active reagent and potentially leading to other side reactions.

  • Competition between N- and O-alkylation: Substrates with multiple nucleophilic sites (e.g., amino alcohols) can lead to a mixture of N- and O-trifluoroethylated products.

FAQs: Side Reactions and Prevention

Q3: How can I prevent the di-trifluoroethylation of my primary amine?

A3: To favor mono-trifluoroethylation, you can adjust the stoichiometry of your reactants.

  • Control Stoichiometry: Use a molar excess of the primary amine relative to this compound (e.g., 2-3 equivalents of amine to 1 equivalent of ETFEC). This will increase the probability of the reagent reacting with an unreacted amine molecule rather than the mono-substituted product.

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the primary amine. This maintains a low concentration of the alkylating agent, further favoring mono-alkylation.

StrategyMolar Ratio (Amine:ETFEC)Addition
Favor Mono-alkylation 2:1 to 3:1Slow addition of ETFEC
Favor Di-alkylation 1:2.2 or higherStandard addition

Q4: I suspect my reagent is hydrolyzing. How can I avoid this?

A4: Hydrolysis of this compound can be a significant issue if moisture is present.

  • Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Use a fresh bottle of this compound or ensure it has been stored properly under anhydrous conditions.

Experimental Protocols

General Protocol for N-Trifluoroethylation of a Secondary Amine

This protocol provides a starting point for the trifluoroethylation of a secondary amine. Optimization may be required for different substrates.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.0 mmol, 1.0 equiv.).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe. Stir the solution until the amine is fully dissolved. Add this compound (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathways

reaction_pathways cluster_main Desired N-Trifluoroethylation cluster_side Potential Side Reactions Amine Amine Product N-Trifluoroethylated Amine Amine->Product + ETFEC Carbamate Ethyl Carbamate Byproduct Amine->Carbamate Side reaction pathway ETFEC Ethyl 2,2,2-trifluoroethyl carbonate Hydrolysis Hydrolysis Products ETFEC->Hydrolysis + H₂O PrimaryAmine Primary Amine Overalkylation Di-Trifluoroethylated Amine PrimaryAmine->Overalkylation + 2 ETFEC Water H₂O troubleshooting_workflow CheckTemp Increase Reaction Temperature? CheckSolvent Change to Polar Aprotic Solvent? CheckTemp->CheckSolvent No Optimize Re-run Optimized Reaction CheckTemp->Optimize Yes CheckStoich Adjust Reactant Stoichiometry? CheckSolvent->CheckStoich No CheckSolvent->Optimize Yes CheckAnhydrous Ensure Anhydrous Conditions? CheckStoich->CheckAnhydrous No CheckStoich->Optimize Yes CheckAnhydrous->Optimize Yes

Hydrolysis and stability of "Ethyl 2,2,2-trifluoroethyl carbonate" in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the hydrolysis and stability of Ethyl 2,2,2-trifluoroethyl carbonate in aqueous media. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous media?

Q2: What are the likely degradation products of this compound hydrolysis?

A2: The hydrolysis of this compound is expected to yield ethanol (B145695), 2,2,2-trifluoroethanol, and carbon dioxide (which in aqueous media will exist in equilibrium with carbonic acid and its conjugate bases).

Q3: How does pH affect the stability of this compound?

A3: Ester hydrolysis is typically catalyzed by both acid and base. Therefore, the degradation of this compound is expected to be slowest at a near-neutral pH (around pH 7) and will increase at both acidic (low pH) and alkaline (high pH) conditions.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation can be monitored by tracking the disappearance of the parent compound or the appearance of its degradation products over time. A common analytical technique for this is High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry). Gas Chromatography (GC) could also be employed, particularly for monitoring the volatile degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of this compound's aqueous stability.

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly Rapid Degradation 1. Incorrect pH of the aqueous medium. 2. Higher than intended experimental temperature. 3. Presence of catalytic impurities (e.g., metal ions, microbial contamination).1. Verify the pH of your buffer solution before and during the experiment. 2. Ensure accurate temperature control of your incubation system. 3. Use high-purity water and reagents. Consider filtering solutions and using sterile conditions if microbial contamination is suspected.
Inconsistent or Irreproducible Results 1. Inconsistent preparation of stock and working solutions. 2. Variability in pH or temperature between experimental runs. 3. Issues with the analytical method (e.g., column degradation, detector drift).1. Follow a strict and detailed protocol for solution preparation. 2. Calibrate pH meters and thermometers regularly. 3. Run system suitability tests and use an internal standard in your analytical method to ensure its performance.
Difficulty in Quantifying Degradation Products 1. Degradation products are highly volatile (e.g., CO2). 2. Lack of suitable analytical standards for the degradation products. 3. Degradation products are not detectable by the chosen analytical method.1. For volatile products, consider using headspace GC for analysis. 2. Synthesize or purchase certified reference standards for ethanol and 2,2,2-trifluoroethanol. 3. If using HPLC-UV, ensure the degradation products have a chromophore. If not, consider using a universal detector like a Refractive Index Detector (RID) or Mass Spectrometry (MS).

Experimental Protocols

General Protocol for Determining Aqueous Stability of this compound

This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.

  • Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7, 9, and 11). Ensure the buffer components do not interfere with the analytical method.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure solubility.

  • Initiation of Stability Study:

    • Pre-heat the buffer solutions to the desired experimental temperature (e.g., 25 °C, 40 °C, 60 °C).

    • Spike a small, known volume of the stock solution into each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the hydrolysis rate.

    • Mix thoroughly and immediately take a time-zero sample.

  • Sampling: Withdraw aliquots from each solution at predetermined time intervals. The frequency of sampling will depend on the degradation rate.

  • Sample Analysis: Immediately analyze the samples using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of this compound remaining.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. For a first-order reaction, the slope of this line will be the negative of the degradation rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Degradation Observed check_ph Verify pH of Aqueous Medium start->check_ph ph_ok pH is Correct? check_ph->ph_ok adjust_ph Action: Adjust/Re-prepare Buffer ph_ok->adjust_ph No check_temp Verify Experimental Temperature ph_ok->check_temp Yes adjust_ph->check_ph temp_ok Temperature is Correct? check_temp->temp_ok adjust_temp Action: Calibrate/Adjust Temperature Control temp_ok->adjust_temp No check_impurities Investigate Potential Impurities (Reagents, Water, Contamination) temp_ok->check_impurities Yes adjust_temp->check_temp impurities_found Impurities Identified? check_impurities->impurities_found use_high_purity Action: Use High-Purity Reagents/Water, Consider Sterile Conditions impurities_found->use_high_purity Yes review_protocol Review Experimental Protocol and Analytical Method impurities_found->review_protocol No end Problem Resolved use_high_purity->end review_protocol->end

Caption: Troubleshooting workflow for unexpected degradation.

Optimizing reaction conditions for "Ethyl 2,2,2-trifluoroethyl carbonate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2,2,2-trifluoroethyl carbonate

Welcome to the Technical Support Center for the synthesis of this compound. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound. The primary synthetic route involves the reaction of 2,2,2-trifluoroethanol (B45653) with ethyl chloroformate in the presence of a base.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or consider a moderate increase in temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Moisture Contamination: The presence of water in the reaction mixture can hydrolyze the ethyl chloroformate, reducing the amount available to react with the 2,2,2-trifluoroethanol.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure the 2,2,2-trifluoroethanol and the base are dry. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Suboptimal Base: The choice and amount of base are critical. An inappropriate base may not efficiently scavenge the HCl generated during the reaction, leading to side reactions or a slowdown of the desired reaction.

    • Solution: Pyridine (B92270) or triethylamine (B128534) are commonly used bases for this type of reaction. Ensure you are using at least a stoichiometric equivalent of the base. If the reaction is still sluggish, a slight excess of the base might be beneficial.

  • Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized concentration gradients and incomplete reaction.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: The most common byproduct is the formation of diethyl carbonate and bis(2,2,2-trifluoroethyl) carbonate through side reactions.

  • Diethyl Carbonate Formation: This can occur if there is any ethanol (B145695) present as an impurity in the ethyl chloroformate or if the ethyl chloroformate degrades.

    • Solution: Use high-purity ethyl chloroformate.

  • Bis(2,2,2-trifluoroethyl) carbonate Formation: This can happen if there is a reaction between the product and the starting alcohol.

    • Solution: Control the stoichiometry of the reactants carefully. Adding the ethyl chloroformate slowly to the mixture of 2,2,2-trifluoroethanol and the base can help to minimize this side reaction.

  • Hydrolysis Products: As mentioned earlier, water contamination can lead to the hydrolysis of ethyl chloroformate to ethanol and CO2.

    • Solution: Maintain anhydrous reaction conditions.

Q3: How do I effectively purify the final product?

A3: Purification is typically achieved through distillation.

  • Procedure: After the reaction is complete, the reaction mixture is typically worked up by washing with water to remove the salt byproduct (e.g., pyridinium (B92312) hydrochloride) and any remaining base. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filtered. The crude product is then purified by fractional distillation under atmospheric or reduced pressure. The boiling point of this compound is approximately 133-135 °C.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for this reaction?

A: The reaction is typically carried out at a low temperature initially (e.g., 0 °C) during the addition of ethyl chloroformate to control the exothermic reaction. After the addition is complete, the reaction mixture is often allowed to warm to room temperature and stirred for several hours. For less reactive substrates or to push the reaction to completion, gentle heating (e.g., 40-50 °C) might be employed, but this should be monitored carefully to avoid side reactions.

Q: Which solvent is most suitable for this synthesis?

A: Aprotic solvents such as dichloromethane (B109758) (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF) are commonly used. The choice of solvent can influence the reaction rate and work-up procedure. DCM is often a good choice due to its inertness and ease of removal.

Q: How can I confirm the identity and purity of my product?

A: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the ethyl group (a triplet and a quartet) and the trifluoroethyl group (a quartet).

    • ¹³C NMR will show distinct peaks for the carbonyl carbon, the two methylene (B1212753) carbons, and the methyl carbon.

    • ¹⁹F NMR will show a triplet corresponding to the -CF₃ group.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1770 cm⁻¹ is characteristic of the C=O stretch of the carbonate group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity and confirm the molecular weight of the product.

Data Presentation

ParameterVariationExpected Impact on YieldExpected Impact on PurityRationale
Temperature Low (0-25 °C)ModerateHighMinimizes side reactions.
Moderate (25-50 °C)Potentially HigherMay DecreaseIncreases reaction rate but can promote byproduct formation.
High (>50 °C)LowerLowPromotes decomposition and significant side reactions.
Reaction Time ShortLow-Incomplete conversion of starting materials.
OptimalHighHighAllows for maximum conversion without significant byproduct formation.
LongHighMay DecreaseIncreased chance of side reactions or product degradation over extended periods.
Base Weak BaseLowLowInefficient HCl scavenging, leading to side reactions.
Strong, Non-nucleophilicHighHighEfficiently drives the reaction forward.
Solvent Aprotic (e.g., DCM, THF)HighHighSolubilizes reactants without interfering with the reaction.
Protic (e.g., Ethanol)Very LowVery LowReacts with ethyl chloroformate.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2,2,2-Trifluoroethanol

  • Ethyl chloroformate

  • Pyridine (or Triethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2,2-trifluoroethanol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.05 eq.) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude product by fractional distillation to obtain this compound as a colorless liquid.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware under N2 prep_reagents->setup_glassware dissolve Dissolve 2,2,2-Trifluoroethanol & Base in DCM setup_glassware->dissolve cool Cool to 0°C dissolve->cool add_chloroformate Dropwise Addition of Ethyl Chloroformate cool->add_chloroformate react Stir at Room Temperature add_chloroformate->react quench Quench with Water react->quench extract Separate Organic Layer quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry over MgSO4 wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate distill Fractional Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn moisture Moisture Contamination start->moisture bad_base Suboptimal Base start->bad_base poor_mixing Poor Mixing start->poor_mixing increase_time_temp Increase Reaction Time / Temp incomplete_rxn->increase_time_temp anhydrous_cond Use Anhydrous Conditions moisture->anhydrous_cond optimize_base Optimize Base Choice & Amount bad_base->optimize_base vigorous_stir Ensure Vigorous Stirring poor_mixing->vigorous_stir

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) with various catalysts. The following information is intended to answer frequently asked questions and provide troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are generally compatible with this compound (ETFEC) for reactions like transesterification?

A1: ETFEC is amenable to several catalytic systems, particularly for nucleophilic substitution reactions at the carbonyl carbon. The electron-withdrawing nature of the 2,2,2-trifluoroethyl group enhances the electrophilicity of the carbonyl carbon. Common compatible catalysts include:

  • Base Catalysts: Simple bases can be effective for reactions such as transesterification with alcohols and phenols.

  • N-Heterocyclic Carbenes (NHCs): These organocatalysts are known to effectively catalyze the transesterification of various esters and are expected to be compatible with ETFEC.

  • Imidazole: Imidazole and its derivatives can be used in the preparation of fluorinated dialkyl carbonates.[1]

Q2: Can I use standard Lewis acid catalysts with ETFEC?

A2: Caution is advised when using strong Lewis acids with ETFEC. The fluorine atoms on the trifluoroethyl group can interact with Lewis acids, potentially leading to catalyst inhibition or decomposition of the substrate. While weak Lewis acidic sites on heterogeneous catalysts might be tolerated, strong Lewis acids like AlCl₃ or TiCl₄ may not be suitable. Experimental validation on a small scale is recommended.

Q3: Is the trifluoroethyl group stable under palladium-catalyzed reaction conditions?

A3: Yes, the 2,2,2-trifluoroethyl moiety is generally stable and compatible with palladium catalysis. Palladium-catalyzed cross-coupling reactions to introduce the trifluoroethyl group into various organic molecules are well-documented. While these reactions do not directly involve the carbonate group of ETFEC, they demonstrate the robustness of the C-CF₃ bond under these conditions.

Q4: How does the reactivity of ETFEC compare to non-fluorinated analogues like diethyl carbonate?

A4: The presence of the electron-withdrawing 2,2,2-trifluoroethyl group makes the carbonyl carbon of ETFEC more electrophilic than that of diethyl carbonate. This enhanced reactivity can lead to faster reaction rates in nucleophilic substitution reactions. For instance, bis(2,2,2-trifluoroethyl) carbonate shows higher reactivity than diphenyl carbonate in substitution reactions.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or no reaction in a base-catalyzed transesterification. 1. Insufficient basicity of the catalyst. 2. Steric hindrance from the substrate. 3. Presence of water, which can hydrolyze the carbonate.1. Use a stronger base (e.g., an alkoxide corresponding to the incoming alcohol). 2. Increase the reaction temperature or use a less sterically hindered nucleophile if possible. 3. Ensure all reagents and solvents are anhydrous.
Decomposition of ETFEC is observed. 1. The reaction temperature is too high. 2. The chosen catalyst is too harsh (e.g., a very strong, hard Lewis acid).1. Attempt the reaction at a lower temperature for a longer duration. 2. Switch to a milder catalyst, such as an organic base or an NHC.
Low yield in a palladium-catalyzed reaction where ETFEC is a substrate or solvent. 1. The carbonate group may be coordinating to the palladium center, inhibiting catalysis. 2. The reaction conditions are not optimized for a fluorinated substrate.1. A change in the ligand on the palladium catalyst may be necessary to mitigate unwanted coordination. 2. Screen different solvents, bases, and temperatures to find the optimal conditions.

Catalyst Performance Data

The following table summarizes typical conditions for catalyst types that are expected to be compatible with ETFEC, based on reactions with similar fluorinated and non-fluorinated carbonates.

Catalyst Type Example Catalyst Typical Reaction Catalyst Loading (mol%) Temperature (°C) Notes
Organic Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Transesterification5 - 2025 - 100Effective for activating alcohols.
Inorganic Base K₂CO₃Transesterification10 - 10080 - 120Milder base, may require higher temperatures.
N-Heterocyclic Carbene IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)Transesterification1 - 525 - 60Highly efficient at lower temperatures.
Heterogeneous Catalyst CeO₂Carbonate Synthesis from CO₂N/A (support)>100Used in conjunction with an organic base.[2]

Experimental Protocols

Example Protocol: Base-Catalyzed Transesterification of ETFEC with a Primary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add the desired primary alcohol (1.2 - 2.0 eq.) and an anhydrous solvent (e.g., toluene (B28343) or THF).

  • Catalyst Addition: Add the base catalyst (e.g., sodium ethoxide, 0.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Catalysis cluster_workup 3. Work-up & Purification prep Combine ETFEC, alcohol, and anhydrous solvent in a flask. catalyst Add base catalyst (e.g., NaOEt). prep->catalyst react Heat and monitor reaction (e.g., by GC-MS). catalyst->react quench Cool and quench with saturated aq. NH4Cl. react->quench extract Extract with organic solvent. quench->extract purify Dry, concentrate, and purify (e.g., column chromatography). extract->purify catalyst_selection cluster_transesterification Transesterification cluster_other Other Reactions start Desired Transformation? mild Mild Conditions? start->mild pd_chem Cross-coupling involving trifluoroethyl group? start->pd_chem nhc Use NHC catalyst. mild->nhc Yes base Use base catalyst (e.g., K2CO3, DBU). mild->base No pd_cat Consider Palladium catalyst. pd_chem->pd_cat Yes

References

Technical Support Center: Managing Thermal Runaway in Batteries with Fluorinated Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated electrolytes in batteries, specifically focusing on the management of thermal runaway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which fluorinated electrolytes are expected to mitigate thermal runaway?

A1: Fluorinated electrolytes are primarily utilized to enhance battery safety due to their non-flammable or flame-retardant nature.[1][2] They are designed to be more thermally stable than conventional carbonate-based electrolytes.[1] The C-F bond is stronger than the C-H bond, which contributes to the higher oxidation stability and reduced flammability of these solvents. Additionally, many fluorinated compounds help form a stable and robust solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode.[3][4][5] A stable interphase can suppress exothermic side reactions between the electrodes and the electrolyte, which are significant heat sources that can trigger thermal runaway.[3][6]

Q2: Can thermal runaway still occur in batteries with fluorinated electrolytes?

A2: Yes, while fluorinated electrolytes can reduce flammability, they do not entirely eliminate the risk of thermal runaway.[3] Research has shown that even with flame-retardant fluorinated electrolytes, batteries can still undergo thermal runaway.[3] The thermal runaway pathway may differ from that of batteries with conventional electrolytes. For instance, the reduction of fluorinated components like LiPF6 salt and fluoroethylene carbonate (FEC) by the fully lithiated graphite (B72142) anode can be a significant source of heat, contributing to the onset of thermal runaway.[3]

Q3: My cells with fluorinated electrolytes are showing high internal resistance and poor rate capability. What could be the cause?

A3: High internal resistance and poor rate capability in cells with fluorinated electrolytes can stem from a few factors:

  • Low Ionic Conductivity: Some fluorinated solvents can have lower ionic conductivity compared to their non-fluorinated carbonate counterparts.[5] This can be due to higher viscosity or a different lithium-ion solvation structure.

  • SEI/CEI Properties: While a stable SEI is beneficial, a thick or poorly conductive SEI can impede lithium-ion transport, leading to increased resistance. The composition of the SEI is highly dependent on the specific fluorinated solvent or additive used.[7]

  • Poor Wettability: Some fluorinated electrolytes may exhibit poor wetting of the separator and electrodes, leading to inhomogeneous current distribution and increased interfacial resistance.[1]

Q4: I am observing significant gas generation in my pouch cells during formation cycling with a new fluorinated electrolyte. Is this normal?

A4: Initial gas generation during the formation cycles is expected as the SEI layer is formed. However, excessive gassing can indicate instability. Potential causes include:

  • Electrolyte Decomposition: The fluorinated solvent or additive may be electrochemically unstable at the operating potentials of your electrodes, leading to its decomposition and gas evolution.[5]

  • Moisture Contamination: Trace amounts of water in the electrolyte or cell components can react with the LiPF6 salt to produce hydrogen fluoride (B91410) (HF) and other gases.[8][9] HF can further catalyze electrolyte decomposition.

  • Reaction with Electrode Materials: The fluorinated electrolyte could be reacting undesirably with the anode or cathode materials, especially at higher voltages or temperatures.[3]

Q5: How do I choose the right fluorinated co-solvent or additive for my system?

A5: The selection of a fluorinated co-solvent or additive depends on the specific requirements of your battery chemistry (anode, cathode, operating voltage). Key properties to consider are:

  • Electrochemical Stability Window: The solvent should be stable within the operating voltage range of your cell.

  • Ionic Conductivity: It should allow for sufficient lithium-ion transport.

  • SEI-forming ability: The ability to form a thin, stable, and conductive SEI is crucial.[7]

  • Thermal Stability: The compound should have a high decomposition temperature.[10]

  • Flammability: A low flammability or non-flammable nature is a primary goal.[2]

It is often a trade-off between these properties. For example, highly fluorinated solvents may have excellent thermal stability but lower ionic conductivity.[11] Therefore, they are often used as co-solvents or additives rather than the sole electrolyte component.[11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly high self-heating rate during Accelerating Rate Calorimetry (ARC) tests. The fluorinated components (e.g., LiPF6, FEC) are reacting exothermically with the lithiated anode.[3]- Characterize the thermal stability of the individual components (anode, cathode, electrolyte) using Differential Scanning Calorimetry (DSC) to identify the primary heat sources. - Consider anode surface coatings to create a more stable interface. - Evaluate alternative fluorinated solvents or additives that form a more protective SEI.
Inconsistent thermal runaway trigger temperatures in nail penetration tests. - Inconsistent internal short circuit formation. - Variation in State of Charge (SOC) between cells. - Poor thermal contact between the nail and the cell internals.- Ensure consistent nail penetration speed and depth. - Precisely control the SOC of all cells before testing.[12] - Use a sharp, conductive nail to ensure a reliable internal short. - Monitor the internal cell temperature, if possible, in addition to the surface temperature.
Cell venting followed by a delayed or no thermal runaway event. The fluorinated electrolyte has effectively suppressed combustion of the vented flammable gases produced from other cell components (e.g., carbonate co-solvents).- This may be the desired behavior. Analyze the vented gases to understand the decomposition products. - Conduct flammability tests (e.g., self-extinguishing time) on the electrolyte itself to confirm its flame-retardant properties.[4]
Rapid capacity fade at elevated temperatures. - Accelerated electrolyte decomposition. - Dissolution of transition metals from the cathode and their deposition on the anode, poisoning the SEI. - Continuous SEI growth and reformation.- Use fluorinated additives known to form a robust CEI that can suppress metal dissolution.[5] - Analyze the electrolyte and electrode surfaces post-cycling (e.g., using XPS, SEM) to identify degradation mechanisms.[13] - Evaluate electrolytes with higher thermal stability.[10]
Poor low-temperature performance. - Increased electrolyte viscosity. - Decreased ionic conductivity. - High charge transfer resistance at the electrode-electrolyte interface.- Select fluorinated solvents with low melting points and good low-temperature viscosity.[10][14] - Incorporate co-solvents that improve ionic conductivity at low temperatures. - Optimize the SEI composition for facile Li-ion transport at low temperatures using specific additives.[7]

Quantitative Data Summary

Table 1: Thermal Stability of Electrolytes Determined by Differential Scanning Calorimetry (DSC)

Electrolyte SystemOnset Temperature of Exothermic Reaction (°C)Peak Heat Flow (W/g)Total Heat Generation (J/g)Reference
Conventional Carbonate Electrolyte~200Not specifiedNot specified[10]
MTFP-based Electrolyte~270Not specifiedNot specified[10]
EC/DMC-based ElectrolyteNot specifiedNot specifiedNot specified[10]

Note: Data is often presented in graphical form in publications and specific values may vary based on the specific electrode materials and experimental conditions.

Table 2: Flammability Characteristics of Electrolytes

ElectrolyteTest MethodResultReference
Conventional Carbonate ElectrolytesSelf-Extinguishing Time (SET)Flammable[4]
All-Fluorinated ElectrolyteSelf-Extinguishing Time (SET)Non-flammable[4]
PFPE-based ElectrolytesOpen Flame TestNon-flammable[2]

Experimental Protocols

Protocol 1: Accelerating Rate Calorimetry (ARC) for Thermal Stability Evaluation

This protocol outlines the procedure for assessing the thermal stability of a battery cell with a fluorinated electrolyte.

Objective: To determine the onset temperature of self-heating and the subsequent thermal runaway behavior under adiabatic conditions.

Materials and Equipment:

  • Full battery cell (e.g., 18650, pouch cell) at a specific State of Charge (SOC).

  • Accelerating Rate Calorimeter (ARC).

  • Thermocouples.

  • Voltage and current data logger.

  • Inert atmosphere glovebox.

Procedure:

  • Cell Preparation: Cycle the cell at least three times to ensure stable SEI formation. Charge the cell to the desired SOC (e.g., 100%) in a controlled manner.

  • Sample Setup: Securely attach thermocouples to the surface of the cell to monitor its temperature. Place the cell inside the ARC chamber.

  • ARC Program: Utilize a "heat-wait-seek" protocol.[15]

    • Heat: Increase the ambient temperature in steps (e.g., 5 °C).

    • Wait: Allow the cell to reach thermal equilibrium with the surroundings.

    • Seek: Monitor the cell's temperature for any self-heating. If the rate of temperature increase exceeds a set threshold (e.g., 0.02 °C/min), the instrument will detect the onset of an exothermic reaction.

  • Adiabatic Tracking: Once self-heating is detected, the ARC will switch to an adiabatic mode, where the surrounding temperature is maintained at the same level as the cell's surface temperature, simulating a worst-case thermal runaway scenario.

  • Data Collection: Continuously record the cell's temperature, voltage, and the chamber pressure until the thermal event is complete.

  • Analysis: Determine the onset temperature of thermal runaway, the maximum temperature reached, and the maximum temperature rate.

Protocol 2: Nail Penetration Test for Mechanical Abuse Simulation

This protocol describes a method to simulate an internal short circuit through mechanical abuse.

Objective: To evaluate the response of a battery cell with a fluorinated electrolyte to a localized internal short circuit.

Materials and Equipment:

  • Full battery cell at a specific SOC.

  • Nail penetration testing machine with controlled speed.

  • Steel nail (e.g., 3mm diameter).

  • High-speed camera.

  • Infrared (IR) thermal camera.

  • Voltage data logger.

  • Explosion-proof test chamber.

Procedure:

  • Cell Preparation: Prepare the cell to the desired SOC as described in Protocol 1.

  • Test Setup: Secure the cell in the test chamber. Position the nail perpendicular to the cell's surface, targeting the center of the cell.

  • Instrumentation: Set up the high-speed camera and IR camera to record the event. Connect the voltage logger.

  • Penetration: Drive the nail through the cell at a constant speed (e.g., 80 mm/s).

  • Data Collection: Record video, thermal images, and voltage throughout the test. Continue recording until the cell's reaction has ceased and it has cooled down.

  • Analysis: Analyze the recorded data to determine the time to thermal runaway, the maximum surface temperature, and the nature of the cell's failure (e.g., venting, fire, explosion).

Visualizations

Thermal_Runaway_Pathway cluster_initiation Initiation Triggers cluster_reactions Exothermic Reactions cluster_mitigation Mitigation by Fluorinated Electrolyte cluster_outcome Outcome Abuse Abuse Conditions (Overcharge, Short Circuit, Mechanical) SEI_Decomp SEI Decomposition Abuse->SEI_Decomp High_Temp High Ambient Temperature High_Temp->SEI_Decomp Anode_React Anode Reaction with Electrolyte SEI_Decomp->Anode_React Exposes reactive anode Cathode_Decomp Cathode Decomposition & Oxygen Release Anode_React->Cathode_Decomp Increased internal temperature Elec_Decomp Electrolyte Decomposition Anode_React->Elec_Decomp Cathode_Decomp->Elec_Decomp Oxygen reacts with electrolyte Thermal_Runaway Thermal Runaway (Venting, Fire, Explosion) Elec_Decomp->Thermal_Runaway Rapid heat & gas generation Stable_SEI Formation of Stable SEI/CEI Stable_SEI->Anode_React Prevents/Slows Non_Flammable Non-flammable Nature Non_Flammable->Thermal_Runaway Suppresses Fire Safe_Failure Safe Failure (Venting, No Fire) Non_Flammable->Safe_Failure Reduced_React Reduced Reactivity Reduced_React->Elec_Decomp Slows decomposition

Caption: Logical flow of thermal runaway initiation and mitigation.

Troubleshooting_Workflow Start Experiment Shows Anomaly (e.g., High Resistance, Gassing, Low TR Temp) Check_Assembly Verify Cell Assembly (Moisture, Contamination) Start->Check_Assembly Analyze_Components Analyze Individual Components (DSC, TGA) Check_Assembly->Analyze_Components If assembly is correct Post_Mortem Post-Mortem Analysis (XPS, SEM, GC-MS) Analyze_Components->Post_Mortem Identify unstable component Modify_Electrolyte Modify Electrolyte Formulation (Co-solvent, Additive) Post_Mortem->Modify_Electrolyte If electrolyte is the issue Modify_Electrodes Modify Electrode/Interface (Coating, Surface Treatment) Post_Mortem->Modify_Electrodes If interface is the issue Retest Re-test Performance & Safety Modify_Electrolyte->Retest Modify_Electrodes->Retest Retest->Start Failure Resolved Issue Resolved Retest->Resolved Success

Caption: A workflow for troubleshooting experimental anomalies.

References

Technical Support Center: Overcoming Low Ionic Conductivity of Fluorinated Carbonate Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with fluorinated carbonate electrolytes. The following information addresses common challenges related to low ionic conductivity and offers potential solutions based on current research.

Troubleshooting Guide

Issue: My fluorinated carbonate electrolyte exhibits significantly lower ionic conductivity than conventional carbonate electrolytes.

Possible Causes and Solutions:

  • Increased Viscosity and Reduced Solvent Polarity: Fluorination of carbonate solvents can lead to an increase in viscosity and a decrease in the polarity of the solvent molecules.[1][2] This can hinder ion transport.

    • Solution: Incorporate a low-viscosity co-solvent into your electrolyte formulation.[3] Common choices include non-fluorinated carbonates like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) and ethers like dimethoxyethane (DME).[1][3] These co-solvents can help to reduce the overall viscosity of the electrolyte and improve ionic mobility.

  • Strong Li+ Solvation: The strong electron-withdrawing effect of fluorine atoms can influence the solvation of lithium ions, potentially leading to stronger binding and slower desolvation kinetics, which impedes ion movement.[4]

    • Solution: The choice of fluorinated solvent and the degree of fluorination can be tuned. Research suggests that partially fluorinated solvents may offer a better balance between stability and conductivity compared to fully fluorinated ones.[5] Additionally, the position of fluorine substitution on the carbonate molecule can significantly impact Li+ transference number and ionic conductivity.[6]

  • Sub-optimal Lithium Salt Concentration: The concentration of the lithium salt plays a crucial role in ionic conductivity. An inappropriate concentration can lead to ion pairing and increased viscosity.

    • Solution: Systematically vary the concentration of the lithium salt (e.g., LiPF6, LiBF4) to find the optimal value for your specific solvent system. While 1 M is a common starting point, the optimal concentration may differ for fluorinated systems.

Frequently Asked Questions (FAQs)

Q1: Why is fluoroethylene carbonate (FEC) a common additive, and how does it affect ionic conductivity?

A1: Fluoroethylene carbonate (FEC) is widely used as an additive to form a stable solid electrolyte interphase (SEI) on the anode surface, which improves cycling stability.[3][7][8] However, replacing ethylene (B1197577) carbonate (EC) with FEC can lead to lower ionic conductivity.[2] This is because FEC is more polar than some other fluorinated carbonates, but solutions containing it often have lower ionic conductivity compared to their EC-based counterparts.[2] The use of FEC often requires co-solvents like DMC or EMC to maintain adequate conductivity.[3]

Q2: Can the degree and position of fluorination on the carbonate solvent impact ionic conductivity?

A2: Yes, both the number of fluorine substitutions and their location on the molecule are critical. Higher degrees of fluorination can enhance the electrochemical stability window but may negatively affect ionic conductivity.[6] Theoretical studies have shown that for ethylene carbonate (EC), geminal-difluorination can result in a higher Li+ transference number compared to vicinal-difluorination.[6] For propylene (B89431) carbonate (PC), the position of fluorination also significantly influences performance.[6] Therefore, a rational design of the fluorinated solvent by carefully selecting the degree and position of fluorination is crucial for optimizing ionic conductivity.[5]

Q3: What are some alternative strategies to improve the performance of fluorinated carbonate electrolytes besides using co-solvents?

A3: Besides using co-solvents, other strategies include:

  • Using Additives: The addition of specific compounds can enhance electrolyte properties. For instance, lithium difluorophosphate (LFO) has been shown to improve the cycling performance of high-voltage cells with fluorinated electrolytes by forming a robust cathode electrolyte interphase (CEI).[9]

  • Optimizing the Lithium Salt: The choice of lithium salt can influence conductivity and stability. Lithium difluoro(oxalato)borate (LiDFOB) has demonstrated high thermal stability and conductivity, contributing to a stable SEI.[3]

  • Developing Novel Fluorinated Solvents: Research is ongoing to design new fluorinated solvents with inherently better properties. This includes fluorinated ethers and esters that may offer a better balance of safety, stability, and ionic conductivity.[4][10]

Q4: How does temperature affect the ionic conductivity of fluorinated carbonate electrolytes?

A4: Temperature has a significant impact on ionic conductivity. Generally, conductivity decreases as temperature drops due to increased viscosity and reduced ion mobility.[2] However, some fluorinated carbonates have considerably lower melting points compared to their non-fluorinated counterparts, which can be advantageous for low-temperature applications.[2] The specific formulation of the electrolyte, including the choice of solvents and additives, will determine its performance across a range of temperatures.

Quantitative Data

Table 1: Ionic Conductivity of Various Electrolyte Formulations

Electrolyte Composition (Lithium Salt and Solvents)Temperature (°C)Ionic Conductivity (mS/cm)Reference
1 M LiPF6 in EC/EMC/DMC (1:1:1 by vol)25~10-12[2]
1 M LiPF6 in FEC/DMC/F-EPE (1:1:1 by vol)25~6-8[2]
1 M LiPF6 in 2FEC/DMC/F-EPE (1:1:1 by vol)25~4-6[2]
0.4 M LiDFOB + 0.6 M LiBF4 in FEC:DME-20< 5[3]
1 M NaPF6 in EC-DEC-DMC (1:1:1 by vol)-40~1.5[1]

Note: F-EPE is 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether; 2FEC is difluoroethylene carbonate.

Experimental Protocols

Methodology for Ionic Conductivity Measurement

A common method for determining ionic conductivity is Electrochemical Impedance Spectroscopy (EIS).

  • Cell Assembly:

    • A symmetric cell (e.g., stainless steel blocking electrodes) is assembled in an inert atmosphere (e.g., an argon-filled glovebox).

    • A separator (e.g., Celgard) is soaked in the fluorinated carbonate electrolyte and placed between the two blocking electrodes.

    • The cell is sealed to prevent any leakage or atmospheric contamination.

  • EIS Measurement:

    • The assembled cell is placed in a temperature-controlled chamber to ensure a stable measurement temperature.

    • An electrochemical workstation (potentiostat/galvanostat with a frequency response analyzer) is used to perform the EIS measurement.

    • A small AC voltage perturbation (e.g., 10 mV) is applied across a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis:

    • The resulting Nyquist plot (imaginary impedance vs. real impedance) is analyzed.

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.

    • The ionic conductivity (σ) is calculated using the following formula: σ = L / (Rb * A) Where:

      • L is the thickness of the separator.

      • A is the area of the electrode.

Visualizations

Experimental_Workflow_for_Electrolyte_Preparation_and_Conductivity_Measurement cluster_prep Electrolyte Preparation cluster_measurement Ionic Conductivity Measurement start Start: Select Components solvents Measure & Mix Fluorinated Carbonate(s) & Co-solvent(s) start->solvents salt Dissolve Lithium Salt (e.g., LiPF6) in Solvent Mixture solvents->salt mix Stir until Homogeneous in an Inert Atmosphere salt->mix end_prep Prepared Electrolyte mix->end_prep cell_assembly Assemble Symmetric Cell with Electrolyte-Soaked Separator end_prep->cell_assembly Use in Cell eis Perform Electrochemical Impedance Spectroscopy (EIS) cell_assembly->eis analysis Analyze Nyquist Plot to Determine Bulk Resistance (Rb) eis->analysis calculation Calculate Ionic Conductivity (σ) analysis->calculation end_measurement Conductivity Value calculation->end_measurement Logic_Diagram_for_Overcoming_Low_Ionic_Conductivity problem Problem: Low Ionic Conductivity of Fluorinated Carbonate Electrolyte cause1 Cause 1: Increased Viscosity & Reduced Polarity problem->cause1 cause2 Cause 2: Strong Li+ Solvation problem->cause2 cause3 Cause 3: Sub-optimal Salt Concentration problem->cause3 solution4 Solution 4: Utilize Performance- Enhancing Additives (e.g., LFO) problem->solution4 Additional Strategy solution1 Solution 1: Incorporate Low-Viscosity Co-solvents (DMC, EMC, DME) cause1->solution1 solution2 Solution 2: Tune Degree & Position of Fluorination cause2->solution2 solution3 Solution 3: Optimize Lithium Salt Concentration cause3->solution3

References

Preventing degradation of "Ethyl 2,2,2-trifluoroethyl carbonate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2,2,2-trifluoroethyl carbonate (ETC)

Welcome to the technical support center for this compound (CAS No. 156783-96-9). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage, handling, and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is recommended to store it under the following conditions.[1] Adherence to these conditions will minimize degradation.

ParameterRecommended ConditionRationale
Temperature 4°C or room temperature, in a cool area.Minimizes thermal decomposition and slows down potential hydrolytic and transesterification reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidation and hydrolysis by excluding atmospheric moisture and oxygen.
Container Tightly sealed, dry container.Protects from contamination and moisture ingress.
Light Protect from light.Although not explicitly stated for ETC, it is a general good practice for organic compounds to prevent photochemical degradation.
Incompatibilities Strong acids, strong bases, oxidizing agents, and reducing agents.[2]These substances can catalyze or participate in degradation reactions.

Q2: What are the primary degradation pathways for this compound during storage?

A2: The two primary degradation pathways for this compound are hydrolysis and transesterification. These reactions are often catalyzed by the presence of impurities such as water, acids, or bases.

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, ETC can hydrolyze to form ethanol (B145695), 2,2,2-trifluoroethanol (B45653), and carbon dioxide.

  • Transesterification: If alcohol impurities (e.g., ethanol or 2,2,2-trifluoroethanol from synthesis or hydrolysis) are present, they can react with ETC in a transesterification reaction, leading to the formation of diethyl carbonate or bis(2,2,2-trifluoroethyl) carbonate.[3][4]

Q3: What are the observable signs of degradation?

A3: Visual inspection can sometimes indicate potential degradation, although chemical analysis is required for confirmation.

  • Change in Color: A change from a colorless to a yellowish liquid may indicate the presence of degradation products.

  • Formation of Precipitate: The formation of solid material could indicate the presence of polymeric byproducts or salts if the degradation is occurring in the presence of other reactive species.

  • Change in Odor: A noticeable change in the odor of the compound may suggest the formation of volatile degradation products.

  • Pressure Buildup: In a sealed container, the formation of gaseous byproducts like carbon dioxide from hydrolysis can lead to pressure buildup.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the storage and use of this compound.

Issue 1: Inconsistent experimental results or loss of product purity over time.

This is often the first indication of product degradation. The logical workflow below can help you troubleshoot the issue.

Troubleshooting_Workflow start Inconsistent Results / Purity Loss check_storage Verify Storage Conditions (Temp, Atmosphere, Container) start->check_storage improper_storage Improper Storage (e.g., high temp, moisture) check_storage->improper_storage correct_storage Correct Storage Conditions improper_storage->correct_storage Yes analyze_purity Analyze Purity (GC-MS, qNMR) improper_storage->analyze_purity No correct_storage->analyze_purity purity_ok Purity within Specification? analyze_purity->purity_ok investigate_impurities Identify Impurities (GC-MS) purity_ok->investigate_impurities No end_ok Problem Resolved purity_ok->end_ok Yes hydrolysis Hydrolysis Products Detected (Ethanol, Trifluoroethanol) investigate_impurities->hydrolysis transesterification Transesterification Products Detected (Symmetrical Carbonates) investigate_impurities->transesterification check_water Measure Water Content (Karl Fischer Titration) hydrolysis->check_water transesterification->check_water high_water High Water Content check_water->high_water dry_solvent Dry Solvent / Use Desiccant high_water->dry_solvent Yes end_further Further Investigation Needed high_water->end_further No dry_solvent->end_ok

Caption: Troubleshooting workflow for purity issues.

Issue 2: Visible changes in the stored product (color change, precipitate).

ObservationPotential CauseRecommended Action
Yellowing of the liquid Formation of degradation products, possibly from oxidation or reaction with impurities.1. Analyze the purity of the material using GC-MS or NMR to identify the impurities. 2. If purity is compromised, consider purification (e.g., distillation) if feasible, or use a fresh batch. 3. Review storage conditions to ensure the exclusion of air and light.
Formation of a precipitate Polymerization or formation of insoluble degradation products. This is more likely at elevated temperatures or in the presence of catalysts.1. Attempt to identify the precipitate if possible (e.g., filtration followed by analysis). 2. The bulk material is likely significantly degraded and should be disposed of according to safety guidelines. 3. Review storage conditions for temperature excursions or contamination.

Potential Degradation Pathways

The following diagram illustrates the likely chemical degradation pathways for this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_transesterification Transesterification ETC_H This compound Products_H Ethanol + 2,2,2-Trifluoroethanol + CO₂ ETC_H->Products_H + H₂O (acid/base catalyst) H2O H₂O ETC_T This compound DEC Diethyl Carbonate ETC_T->DEC + Ethanol BTFEC Bis(2,2,2-trifluoroethyl) Carbonate ETC_T->BTFEC + 2,2,2-Trifluoroethanol Ethanol Ethanol TFE 2,2,2-Trifluoroethanol

Caption: Major degradation pathways of ETC.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the stability and purity of this compound.

Protocol 1: Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities and degradation products.[5][6][7][8]

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for polar volatile compounds (e.g., DB-624, HP-5ms).

2. Sample Preparation:

  • Accurately prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.

  • Prepare a series of calibration standards for expected impurities if quantification is required.

3. GC-MS Conditions (Example):

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp: 40 °C, hold for 2 min. Ramp: 10 °C/min to 250 °C, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35 - 400 m/z

4. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Search the mass spectra of other peaks against a library (e.g., NIST) to identify potential impurities or degradation products such as ethanol, 2,2,2-trifluoroethanol, diethyl carbonate, and bis(2,2,2-trifluoroethyl) carbonate.

  • Calculate the purity based on the peak area percentage (assuming similar response factors for a preliminary assessment) or by using calibration curves for accurate quantification.

Protocol 2: Purity Assay by Quantitative NMR (qNMR)

qNMR is a primary analytical method that can be used for accurate purity determination without the need for a reference standard of the analyte itself.[9][10][11][12][13]

1. Materials:

  • High-field NMR spectrometer (≥400 MHz).

  • High-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Calibrated internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and a resonance that does not overlap with the analyte signals.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

  • Add a known volume (e.g., 0.6 mL) of the deuterated solvent.

  • Ensure complete dissolution by gentle vortexing.

3. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (both analyte and standard). A value of 30-60 seconds is often sufficient.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

4. Data Processing and Calculation:

  • Process the spectrum with baseline and phase correction.

  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Protocol 3: Determination of Water Content by Karl Fischer Titration

This is a standard method for accurately measuring the water content, a critical factor in the hydrolysis of ETC.[14][15]

1. Instrumentation:

  • Volumetric or coulometric Karl Fischer titrator. Coulometric is preferred for very low water content (<0.1%).

2. Reagents:

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Anhydrous methanol (B129727) or a suitable solvent for the sample.

3. Procedure (Volumetric):

  • Add a known volume of anhydrous solvent to the titration vessel and titrate to a stable endpoint to neutralize any residual water in the solvent and vessel.

  • Accurately weigh a suitable amount of this compound and quickly add it to the titration vessel.

  • Titrate with the Karl Fischer reagent to the endpoint.

  • The instrument will automatically calculate the water content based on the titrant volume and titer.

4. Considerations:

  • Perform the analysis in a low-humidity environment to minimize atmospheric moisture contamination.

  • Ensure all glassware is thoroughly dried before use.

This technical support guide is intended for informational purposes only and should be used by qualified professionals. Always refer to the Safety Data Sheet (SDS) and follow appropriate laboratory safety procedures when handling chemicals.

References

Troubleshooting poor yields in reactions with "Ethyl 2,2,2-trifluoroethyl carbonate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor yields or other issues in chemical reactions involving Ethyl 2,2,2-trifluoroethyl carbonate.

Troubleshooting Guides

Poor yields in reactions with this compound can often be attributed to a few key factors related to reagent quality, reaction conditions, and substrate reactivity. This guide provides a systematic approach to identifying and resolving these common issues.

Issue 1: Low or No Conversion of Starting Material

Possible Causes:

  • Insufficiently Nucleophilic Substrate: The nucleophilicity of the substrate (amine, alcohol, thiol, etc.) is critical for the reaction to proceed. Sterically hindered or electron-deficient nucleophiles may react slowly or not at all under standard conditions.

  • Inadequate Activation/Deprotonation: For reactions requiring a deprotonated nucleophile (e.g., alcohols, thiols), incomplete deprotonation will result in a low concentration of the active nucleophilic species.

  • Low Reaction Temperature: The reaction kinetics may be too slow at the chosen temperature.

  • Degraded this compound: The reagent can degrade in the presence of moisture.

Troubleshooting Workflow:

start Low/No Conversion check_nucleophile Assess Nucleophile Reactivity start->check_nucleophile check_base Verify Base Strength & Stoichiometry check_nucleophile->check_base Nucleophile is appropriate more_reactive_conditions Consider More Forcing Conditions check_nucleophile->more_reactive_conditions Nucleophile is weak/ hindered check_temp Evaluate Reaction Temperature check_base->check_temp Base is adequate stronger_base Use Stronger/Anhydrous Base check_base->stronger_base Incomplete deprotonation check_reagent Confirm Reagent Quality check_temp->check_reagent Temperature is appropriate increase_temp Increase Reaction Temperature check_temp->increase_temp Reaction is slow check_reagent->start Reagent is degraded solution Improved Yield check_reagent->solution Reagent is of high quality increase_temp->solution stronger_base->solution more_reactive_conditions->solution use_fresh_reagent Use Fresh/Anhydrous Reagent use_fresh_reagent->start

Caption: Troubleshooting workflow for low or no starting material conversion.

Solutions:

ParameterRecommended Action
Nucleophile Reactivity For weakly nucleophilic substrates, consider using a catalyst or more forcing reaction conditions (e.g., higher temperature, longer reaction time).
Base For alcohols and thiols, ensure a sufficiently strong and anhydrous base (e.g., NaH, KH) is used in stoichiometric amounts to ensure complete deprotonation.
Temperature Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS.
Reagent Quality Use a fresh bottle of this compound or purify the existing stock if degradation is suspected. Ensure it is handled under anhydrous conditions.
Issue 2: Formation of Multiple Products and Side Reactions

Possible Causes:

  • Competitive Attack at the Ethyl Group: While the trifluoroethoxy group is a better leaving group, strong nucleophiles under certain conditions might attack the ethyl group, leading to the formation of ethylated byproducts.

  • Hydrolysis: The presence of water can lead to the hydrolysis of this compound, forming ethanol (B145695), 2,2,2-trifluoroethanol, and carbon dioxide. This also consumes the reagent and can introduce protic species that interfere with the reaction.

  • Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with the intended substrate.

  • Over-reaction: The desired product may be susceptible to further reaction under the reaction conditions.

Troubleshooting Workflow:

start Multiple Products/ Side Reactions check_water Assess for Moisture Contamination start->check_water check_solvent Evaluate Solvent Reactivity check_water->check_solvent Reaction is anhydrous use_anhydrous Use Anhydrous Conditions check_water->use_anhydrous Moisture is present check_temp_time Review Reaction Temperature & Time check_solvent->check_temp_time Solvent is inert change_solvent Switch to Non-nucleophilic Solvent check_solvent->change_solvent Solvent is reactive check_stoichiometry Verify Reagent Stoichiometry check_temp_time->check_stoichiometry Conditions are mild optimize_conditions Lower Temperature/ Reduce Reaction Time check_temp_time->optimize_conditions Potential for over-reaction adjust_stoichiometry Adjust Reagent Ratios check_stoichiometry->adjust_stoichiometry Incorrect stoichiometry solution Improved Selectivity check_stoichiometry->solution Stoichiometry is correct use_anhydrous->solution change_solvent->solution optimize_conditions->solution adjust_stoichiometry->solution

Caption: Troubleshooting workflow for the formation of multiple products.

Solutions:

ParameterRecommended Action
Moisture Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Solvent Use a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or acetonitrile.
Reaction Conditions If over-reaction or decomposition is suspected, try running the reaction at a lower temperature or for a shorter duration.
Stoichiometry Carefully control the stoichiometry of the reagents. An excess of the nucleophile may lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound more reactive than diethyl carbonate?

A1: The reactivity of carbonates is influenced by the stability of the leaving group. The electron-withdrawing trifluoromethyl group (-CF₃) in this compound makes the 2,2,2-trifluoroethoxide a much better leaving group than the ethoxide in diethyl carbonate. This is because the negative charge on the trifluoroethoxide is stabilized by the inductive effect of the fluorine atoms.[1]

Q2: Which is the better leaving group in this compound: ethoxide or 2,2,2-trifluoroethoxide?

A2: The 2,2,2-trifluoroethoxide is the better leaving group. The parent alcohol, 2,2,2-trifluoroethanol, is significantly more acidic (pKa ≈ 12.4) than ethanol (pKa ≈ 16). A more acidic alcohol corresponds to a more stable conjugate base, which in turn is a better leaving group. Therefore, nucleophilic attack will preferentially displace the 2,2,2-trifluoroethoxide.

cluster_0 Leaving Group Ability cluster_1 Parent Alcohol Acidity (pKa) Trifluoroethoxide Trifluoroethoxide Ethoxide Ethoxide Trifluoroethoxide->Ethoxide Better Leaving Group 2,2,2-Trifluoroethanol (~12.4) 2,2,2-Trifluoroethanol (~12.4) Ethanol (~16) Ethanol (~16) 2,2,2-Trifluoroethanol (~12.4)->Ethanol (~16) More Acidic

Caption: Comparison of leaving group ability and parent alcohol acidity.

Q3: What are the optimal storage conditions for this compound?

A3: It should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storage at 4°C is often recommended.[2] As it is a flammable liquid, it should be kept away from heat, sparks, and open flames.

Q4: Can I use a base like potassium carbonate for reactions with alcohols?

A4: For the deprotonation of most alcohols, potassium carbonate is generally not a strong enough base. A stronger base such as sodium hydride (NaH) or potassium hydride (KH) is typically required to generate the alkoxide in a sufficient concentration for the reaction to proceed efficiently. For phenols, a weaker base like potassium carbonate may be sufficient.

Q5: What is a typical experimental protocol for the trifluoroethoxycarbonylation of an amine?

A5: While specific conditions will vary depending on the amine, a general protocol is as follows:

Experimental Protocol: Trifluoroethoxycarbonylation of a Primary Amine

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the primary amine (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (B128534) (1.2 eq.) or diisopropylethylamine (1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Reagent: Slowly add this compound (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gentle heating (e.g., to 40-50°C) may be applied.

  • Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

G start Start dissolve_amine Dissolve Amine in Anhydrous Solvent start->dissolve_amine add_base Add Non-nucleophilic Base dissolve_amine->add_base add_reagent Add this compound add_base->add_reagent stir_monitor Stir and Monitor Reaction (TLC/LC-MS) add_reagent->stir_monitor heat Gentle Heating (if necessary) stir_monitor->heat Slow Reaction workup Aqueous Work-up stir_monitor->workup Reaction Complete heat->stir_monitor purify Purification workup->purify end End purify->end

Caption: General experimental workflow for amine trifluoroethoxycarbonylation.

References

Identification of byproducts in "Ethyl 2,2,2-trifluoroethyl carbonate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using Ethyl 2,2,2-trifluoroethyl carbonate in their experiments. It provides troubleshooting advice and frequently asked questions to help identify and manage potential byproducts and side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in synthesis?

This compound is primarily used as a reagent for the introduction of the 2,2,2-trifluoroethyl group to nucleophiles such as amines, alcohols, and thiols. This process is known as trifluoroethylation. The trifluoroethyl moiety is of significant interest in medicinal chemistry as it can enhance properties like metabolic stability, binding affinity, and bioavailability of drug candidates.

Q2: What are the expected main products when reacting this compound with a primary amine?

When reacting with a primary amine (R-NH₂), the expected main product is the corresponding N-(2,2,2-trifluoroethyl)carbamate. The reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon of the carbonate.

Q3: What are the most common byproducts in reactions involving this compound?

The most common byproduct arises from the alternative reaction pathway where the nucleophile attacks the carbonyl group, leading to the displacement of the ethoxy group instead of the trifluoroethoxy group. This results in the formation of an ethyl carbamate (B1207046) derivative. The formation of this byproduct is generally less favored due to the superior leaving group ability of the 2,2,2-trifluoroethoxide anion compared to the ethoxide anion.[1][2]

Other potential byproducts can result from:

  • Hydrolysis: If water is present in the reaction mixture, this compound can hydrolyze to form ethanol (B145695), 2,2,2-trifluoroethanol, and carbon dioxide.

  • Double addition: With primary amines, a second addition of the amine to the initially formed carbamate can occur under harsh conditions, leading to the formation of a urea (B33335) derivative and displacing either ethanol or 2,2,2-trifluoroethanol.

Q4: Why is the formation of the ethyl carbamate byproduct less favored?

The selectivity of the reaction is dictated by the relative leaving group ability of the two alkoxy groups on the carbonate. 2,2,2-Trifluoroethanol is significantly more acidic (pKa ≈ 12.4) than ethanol (pKa ≈ 16).[3][4] This means that the 2,2,2-trifluoroethoxide anion is a more stable, and therefore better, leaving group than the ethoxide anion.[2] Consequently, nucleophilic attack leading to the expulsion of the trifluoroethoxide is kinetically and thermodynamically favored.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired trifluoroethylated product 1. Incomplete reaction. 2. Presence of moisture leading to hydrolysis of the starting material. 3. Sub-optimal reaction temperature.1. Increase reaction time or temperature. Monitor reaction progress by TLC, GC-MS, or NMR. 2. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. 3. Screen a range of temperatures to find the optimal conditions for your specific substrate.
Significant formation of the ethyl carbamate byproduct 1. Reaction conditions favoring the less-preferred pathway. 2. Steric hindrance around the nucleophile.1. Lowering the reaction temperature may increase selectivity. 2. For sterically hindered nucleophiles, consider using a more reactive trifluoroethylating agent or a different synthetic route.
Presence of urea byproducts Over-reaction with primary amines.Use a controlled stoichiometry of the amine (closer to 1 equivalent). Monitor the reaction closely and stop it once the starting amine is consumed.
Difficulty in purifying the product from starting material Similar polarity of the product and starting material.Optimize chromatographic conditions (e.g., solvent gradient, column stationary phase) for better separation. Consider alternative purification methods like distillation or crystallization if applicable.

Byproduct Identification Data

The following table summarizes key analytical data for the starting material and potential byproducts to aid in their identification.

Compound Structure Molecular Weight ( g/mol ) Key ¹H NMR Signals (indicative) Key ¹⁹F NMR Signal (indicative, vs CFCl₃) Key Mass Spec Fragment (m/z)
This compound CF₃CH₂OCO₂CH₂CH₃172.10~4.6 ppm (q, -OCH₂CF₃), ~4.3 ppm (q, -OCH₂CH₃), ~1.3 ppm (t, -OCH₂CH₃)~ -74 ppm (t)172 (M⁺), 103, 89, 73, 45
N-Alkyl-2,2,2-trifluoroethyl carbamate (Product) CF₃CH₂OC(O)NHRVaries~4.5 ppm (q, -OCH₂CF₃), signals for R-group~ -74 ppm (t)Varies with R
N-Alkyl-ethyl carbamate (Byproduct) CH₃CH₂OC(O)NHRVaries~4.1 ppm (q, -OCH₂CH₃), ~1.2 ppm (t, -OCH₂CH₃), signals for R-groupN/AVaries with R
2,2,2-Trifluoroethanol CF₃CH₂OH100.04~3.9 ppm (q, -CH₂CF₃)~ -77 ppm (t)100 (M⁺), 81, 69
Ethanol CH₃CH₂OH46.07~3.7 ppm (q, -CH₂OH), ~1.2 ppm (t, -CH₃)N/A46 (M⁺), 45, 31

Experimental Protocols

Protocol 1: General Procedure for Trifluoroethylation of a Primary Amine
  • To a solution of the primary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, acetonitrile, or DMF) under an inert atmosphere (N₂ or Ar), add this compound (1.1 - 1.5 eq.).

  • If the amine is used as its salt, add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.2 eq.) to liberate the free amine.

  • Heat the reaction mixture to a temperature between 60-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired N-(2,2,2-trifluoroethyl)carbamate.

Protocol 2: Analytical Method for Byproduct Identification by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10-15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks corresponding to the starting material, product, and potential byproducts by comparing their retention times and mass spectra to reference data.

Visualizations

Reaction_Pathway Reactants This compound + R-NH₂ Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product N-Alkyl-2,2,2-trifluoroethyl carbamate (Desired Product) Intermediate->Product Favored Pathway (Loss of better leaving group) Byproduct N-Alkyl-ethyl carbamate (Byproduct) Intermediate->Byproduct Minor Pathway (Loss of poorer leaving group) Leaving_Group_TFE 2,2,2-Trifluoroethanol Product->Leaving_Group_TFE Leaving_Group_Eth Ethanol Byproduct->Leaving_Group_Eth

Caption: Reaction pathways for the reaction of this compound with a primary amine.

Experimental_Workflow Start Crude Reaction Mixture Dilute Dilute in Solvent Start->Dilute Inject Inject into GC-MS Dilute->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Analyze Data Analysis Detect->Analyze Identify_Product Identify Desired Product Analyze->Identify_Product Identify_Byproducts Identify Byproducts Analyze->Identify_Byproducts

Caption: Workflow for the identification of byproducts using GC-MS.

References

Impact of moisture on "Ethyl 2,2,2-trifluoroethyl carbonate" reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of moisture on the reactivity of ETFEC and to offer troubleshooting for common issues encountered during its use in chemical synthesis.

The Critical Impact of Moisture on this compound Reactivity

This compound (CAS: 156783-96-9) is a valuable reagent in organic synthesis, prized for its unique properties conferred by the trifluoroethyl group. However, its utility is critically dependent on maintaining anhydrous conditions. Like many carbonates, ETFEC is susceptible to hydrolysis, a reaction with water that can significantly compromise experimental outcomes.

The primary degradation pathway for ETFEC in the presence of moisture is hydrolysis, which breaks down the carbonate into 2,2,2-trifluoroethanol (B45653), ethanol, and carbon dioxide. This process not only consumes the reagent but also introduces nucleophilic and potentially reactive byproducts into the reaction mixture, leading to reduced yields, formation of impurities, and inconsistent results. The electron-withdrawing nature of the trifluoroethyl group can influence the rate and mechanism of this hydrolysis compared to non-fluorinated analogues.

Frequently Asked Questions (FAQs)

Q1: How can I tell if my bottle of this compound has been contaminated with moisture?

A1: Visual inspection may not be sufficient. While significant contamination might lead to a cloudy appearance, low levels of moisture will not be visible. The most reliable methods for determining water content are:

  • Karl Fischer Titration: This is the gold standard for accurately quantifying low levels of water in organic solvents and reagents.

  • ¹H NMR Spectroscopy: The presence of a broad singlet corresponding to water will be visible. Integration of this peak relative to the solvent or an internal standard can provide a quantitative estimate of water content. A fresh, unopened bottle of high-purity ETFEC should have minimal to no detectable water.

  • Reaction Performance: A noticeable decrease in yield or the appearance of unexpected byproducts in a standard, well-characterized reaction can be an indicator of moisture contamination in your ETFEC.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability and reactivity, ETFEC should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry place away from direct sunlight and sources of ignition. For long-term storage, refrigeration at 4°C is recommended.

Q3: Can I handle this compound on the open bench?

A3: Due to its moisture sensitivity, it is highly recommended to handle ETFEC under an inert atmosphere, such as in a glovebox or using Schlenk line techniques. If these are not available, work quickly and efficiently, ensuring all glassware is rigorously dried and the reagent is exposed to the atmosphere for the shortest possible time.

Q4: What are the primary hydrolysis products of ETFEC, and how can they interfere with my reaction?

A4: The primary hydrolysis products are 2,2,2-trifluoroethanol, ethanol, and carbon dioxide. Both alcohols are nucleophiles and can compete with your intended nucleophile, leading to the formation of unwanted side products. The presence of these byproducts can also complicate purification.

Q5: My reaction with ETFEC is giving a low yield. Could moisture be the cause?

A5: Yes, moisture is a very common cause of low yields in reactions involving ETFEC. Water can consume the reagent through hydrolysis and can also interfere with many common reaction types, such as those involving strong bases or organometallics. Please refer to our troubleshooting guide for a systematic approach to diagnosing the issue.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Low Reaction Yields

Low yields are a frequent issue when working with moisture-sensitive reagents. This guide provides a step-by-step approach to troubleshooting.

Step 1: Analyze the Crude Reaction Mixture

  • Technique: Use analytical methods such as ¹H NMR, ¹⁹F NMR, GC-MS, or LC-MS to identify the components in your crude product.

  • What to look for:

    • Unreacted starting materials.

    • The presence of hydrolysis byproducts: 2,2,2-trifluoroethanol and ethanol.

    • Other unexpected side products.

Step 2: Evaluate Potential Sources of Moisture

  • Reagents: Was the ETFEC from a new, sealed bottle or an older, previously opened one? Were all other reagents and solvents verified to be anhydrous?

  • Glassware and Setup: Was all glassware oven-dried or flame-dried immediately before use and cooled under an inert atmosphere? Were there any potential leaks in your reaction setup?

  • Procedure: Was the reaction performed under a positive pressure of an inert gas (nitrogen or argon)?

Step 3: Implement Corrective Actions

  • Use Fresh/Dry Reagents: If moisture contamination is suspected, use a new, unopened bottle of ETFEC or dry the existing stock over molecular sieves (ensure compatibility). Verify the water content of all solvents using Karl Fischer titration.

  • Improve Experimental Technique: Adhere strictly to anhydrous reaction techniques. Use a glovebox or Schlenk line for all transfers of moisture-sensitive reagents.

  • Optimize Reaction Conditions: If moisture is ruled out, consider other factors such as reaction time, temperature, or stoichiometry.

Hydrolysis Pathway of this compound

hydrolysis_pathway Hydrolysis of this compound ETFEC This compound Intermediate Unstable Intermediate ETFEC->Intermediate + H₂O H2O Water (H₂O) TFE 2,2,2-Trifluoroethanol Intermediate->TFE EtOH Ethanol Intermediate->EtOH CO2 Carbon Dioxide (CO₂) Intermediate->CO2

Caption: Hydrolysis pathway of ETFEC in the presence of water.

Troubleshooting Workflow for Low Reaction Yield

troubleshooting_workflow Troubleshooting Low Yield with ETFEC start Low Reaction Yield analyze_crude Analyze Crude Mixture (NMR, GC-MS) start->analyze_crude check_moisture Moisture Contamination Suspected? hydrolysis_products Hydrolysis Products Detected? check_moisture->hydrolysis_products Yes optimize_conditions Optimize Other Reaction Parameters (Temp, Time, Stoichiometry) check_moisture->optimize_conditions No analyze_crude->check_moisture improve_technique Implement Strict Anhydrous Techniques hydrolysis_products->improve_technique Yes hydrolysis_products->optimize_conditions No use_dry_reagents Use Fresh/Dry Reagents & Solvents improve_technique->use_dry_reagents success Improved Yield use_dry_reagents->success optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yield reactions involving ETFEC.

Data Presentation

Table 1: Impact of Moisture on a Hypothetical Reaction Using ETFEC

Moisture ContentExpected YieldPurity of Crude ProductCommon Side Products
< 50 ppm> 90%> 95%Minimal
100-200 ppm70-85%80-90%Traces of trifluoroethyl/ethyl ethers
> 500 ppm< 50%< 70%Significant amounts of hydrolysis byproducts

Note: This table presents illustrative data based on general principles of moisture-sensitive reactions. Actual results may vary depending on the specific reaction.

Table 2: Properties of ETFEC and its Hydrolysis Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₅H₇F₃O₃172.10~135
2,2,2-TrifluoroethanolC₂H₃F₃O100.0473-74
EthanolC₂H₆O46.0778.37

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction with ETFEC

This protocol outlines a general procedure for a nucleophilic substitution reaction using ETFEC under anhydrous conditions.

1. Preparation of Glassware and Reagents:

  • All glassware (round-bottom flask, dropping funnel, condenser, etc.) must be oven-dried at 120°C overnight or flame-dried under vacuum and cooled under a stream of dry nitrogen or argon.

  • All solvents must be anhydrous. Use freshly distilled solvents or purchase high-purity anhydrous solvents and store them over molecular sieves.

  • Ensure all other reagents are of high purity and handled appropriately to prevent moisture contamination.

2. Reaction Setup:

  • Assemble the dry glassware under a positive pressure of nitrogen or argon. Use septa on all openings to allow for the introduction of reagents via syringe or cannula.

  • A diagram of a typical setup is provided below.

3. Execution of the Reaction:

  • Dissolve the nucleophile and any base in the anhydrous solvent in the reaction flask.

  • Using a dry syringe, add the this compound dropwise to the reaction mixture at the desired temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).

4. Workup and Purification:

  • Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride).

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, distillation).

Experimental Setup for a Moisture-Sensitive Reaction

experimental_setup Typical Setup for Moisture-Sensitive Reactions cluster_0 Reaction Flask cluster_1 Addition Funnel cluster_2 Inert Gas System flask Round-bottom Flask with Stir Bar reagents Nucleophile + Solvent bubbler Oil Bubbler flask->bubbler funnel Dropping Funnel with ETFEC funnel->flask Dropwise Addition nitrogen Nitrogen/Argon Inlet nitrogen->flask

Caption: A schematic of a standard setup for performing reactions under an inert atmosphere.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in a sample of this compound.

1. Instrument Preparation:

  • Ensure the Karl Fischer titrator is clean, dry, and properly assembled.

  • Fill the titration vessel with the appropriate Karl Fischer solvent (e.g., anhydrous methanol).

  • Condition the solvent by running a pre-titration to neutralize any residual moisture in the vessel until a stable, low drift is achieved.

2. Standardization of the Titrant:

  • Accurately weigh a known amount of a certified water standard (e.g., sodium tartrate dihydrate) or inject a precise volume of a liquid water standard into the titration vessel.

  • Titrate the standard to the endpoint.

  • The instrument will calculate the titer of the Karl Fischer reagent (mg H₂O / mL of titrant). It is recommended to perform this in triplicate to ensure accuracy.

3. Sample Analysis:

  • Accurately weigh a suitable amount of the this compound sample and quickly transfer it to the conditioned titration vessel. The sample size should be chosen to consume a reasonable volume of the titrant.

  • Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.

  • The instrument will automatically calculate the water content of the sample, typically expressed in ppm (parts per million) or as a percentage.

4. Data Interpretation:

  • A low water content (< 50 ppm) is desirable for high-purity, reaction-grade ETFEC.

  • Higher values indicate moisture contamination, and the reagent may need to be dried or a new bottle should be used for moisture-sensitive applications.

For further assistance, please contact our technical support team.

Scaling up reactions with "Ethyl 2,2,2-trifluoroethyl carbonate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2,2,2-trifluoroethyl Carbonate

Welcome to the technical support center for this compound (CAS 156783-96-9). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as ethyl (2,2,2-trifluoroethyl) carbonate, is a fluorinated organic compound.[1][2] Its unique properties, derived from the trifluoroethyl group, make it valuable in several applications[3][4]:

  • Pharmaceutical Synthesis: It serves as a key intermediate for creating fluorinated compounds, which can enhance the metabolic stability and efficacy of new drug candidates.[4]

  • Advanced Materials: It is used as a building block for synthesizing specialized polymers and coatings with high durability and resistance to environmental factors.[4]

  • Battery Technology: As a co-solvent in electrolytes for lithium-ion batteries, its fluorine content contributes to improved safety, fire-retardant characteristics, and the formation of a stable solid electrolyte interphase (SEI).[3]

Q2: What are the main safety precautions when handling this compound?

This compound is a flammable liquid and vapor and can cause skin and eye irritation.[2] Key safety measures include:

  • Handling: Use in a well-ventilated area and keep away from heat, sparks, and open flames. Use explosion-proof electrical equipment.

  • Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, gloves, and safety glasses.

  • Storage: Store in a tightly closed container in a cool, well-ventilated place.[5][6]

  • Fire Fighting: Use appropriate extinguishing media. Be aware that vapors are heavier than air and may travel along the ground, posing a flashback risk.

Q3: How should this reagent be stored for long-term stability?

For optimal stability, this compound should be stored at 4°C in a tightly sealed container.[5] The product is chemically stable under standard room temperature conditions, but cooler storage is recommended for long-term preservation of purity.

Troubleshooting Guide for Reaction Scale-Up

Problem 1: Low or Inconsistent Yields in Trifluoroethylation Reactions

Q: We are observing a significant drop in yield for our amine trifluoroethylation reaction when moving from a 1 g to a 100 g scale. What are the likely causes and solutions?

A: Scaling up trifluoroethylation reactions can introduce challenges related to mass and heat transfer, as well as reagent stoichiometry. Here are common causes and troubleshooting steps:

  • Cause 1: Inefficient Mixing: In larger vessels, localized "hot spots" or areas of poor reagent distribution can lead to side reactions.

    • Solution: Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a pitched-blade impeller) to maintain a homogeneous reaction mixture. Baffles within the reactor can also improve mixing efficiency.

  • Cause 2: Poor Temperature Control: The reaction may be exothermic. What is easily managed on a small scale can lead to a temperature spike in a larger volume, promoting byproduct formation.

    • Solution: Use a reactor jacket with a circulating temperature control unit. Implement a slower, controlled addition of the limiting reagent via a syringe pump or addition funnel to manage the heat evolution. Monitor the internal reaction temperature closely with a calibrated probe.

  • Cause 3: Moisture Sensitivity: Although some protocols are robust, scaling up increases the chances of moisture ingress from solvents, reagents, or the atmosphere, which can consume reagents and lower yield.[7][8]

    • Solution: Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Data Presentation: Impact of Scale and Temperature on Yield

The following table illustrates a hypothetical scenario for the trifluoroethylation of a secondary amine, showing how poor temperature control during scale-up can impact results.

ParameterLab Scale (1 g)Pilot Scale (100 g) - Controlled Temp.Pilot Scale (100 g) - Poor Temp. Control
Reactant A 1.0 g100.0 g100.0 g
Reagent 1.2 eq1.2 eq1.2 eq
Solvent Volume 10 mL1.0 L1.0 L
Addition Time 1 min60 min5 min
Max. Internal Temp. 28°C30°C55°C
Isolated Yield 85%82%55%
Key Impurity <1%1.5%15% (thermal degradant)

Problem 2: Formation of Significant Byproducts During Purification

Q: Upon scaling our reaction, we are struggling to remove a persistent, high-boiling impurity. How can we identify and mitigate this?

A: Byproduct formation is often exacerbated during scale-up. The nature of the impurity depends on the specific reaction. For instance, in reactions involving carbonates, transesterification or decomposition can occur.

  • Identification: Use analytical techniques like LC-MS and GC-MS to identify the mass of the impurity. This can provide clues to its structure (e.g., a dimer, a product of reaction with the solvent, or a thermal degradation product).

  • Mitigation Strategies:

    • Lower Reaction Temperature: As a first step, attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • Change the Base: If a base is used, consider a bulkier or non-nucleophilic base to minimize side reactions.

    • Optimize Stoichiometry: Ensure the nucleophile is the limiting reagent to avoid unreacted starting material that might complicate purification.

Experimental Protocols

Example Protocol: General Procedure for Trifluoroethylation of a Secondary Amine

This protocol is adapted from established methods for similar transformations.[7]

  • Reactor Setup: To an oven-dried, jacketed 2L reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet, add the secondary amine (0.50 mol, 1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF, 500 mL).

  • Inerting: Purge the vessel with nitrogen for 15 minutes.

  • Heating: Begin stirring and heat the mixture to 70°C using the circulating bath.

  • Reagent Addition: In a separate flask, prepare a solution of this compound (0.60 mol, 1.2 eq) in anhydrous THF (100 mL). Slowly add this solution to the reactor over 1 hour using a syringe pump, ensuring the internal temperature does not exceed 75°C.

  • Reaction Monitoring: Stir the reaction at reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. The subsequent purification would depend on the product's properties, but typically involves chromatographic separation.

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactor 1. Assemble & Inert Jacketed Reactor add_amine 2. Charge Amine & Anhydrous Solvent prep_reactor->add_amine heat 3. Heat to Target Temperature add_amine->heat add_reagent 4. Controlled Addition of This compound heat->add_reagent add_reagent->add_reagent reflux 5. Monitor Reaction at Reflux (TLC/LC-MS) add_reagent->reflux reflux->reflux cool 6. Cool to Room Temperature reflux->cool concentrate 7. Solvent Removal (Rotovap) cool->concentrate purify 8. Purify Product (e.g., Chromatography) concentrate->purify

Caption: Experimental workflow for a scaled-up trifluoroethylation reaction.

Problem 3: Exothermic Event or Reaction Runaway

Q: We experienced an unexpected and rapid temperature increase during the addition of the carbonate reagent on a larger scale. How can we prevent this?

A: This indicates a significant exothermic event that was not apparent on a smaller scale due to a higher surface-area-to-volume ratio, which allows for more efficient passive heat dissipation.

  • Logical Troubleshooting Path:

    • Characterize Thermal Hazard: Before attempting the scale-up again, perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) on a small scale to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).

    • Control the Addition Rate: The rate of heat generation is directly proportional to the rate of reagent addition. A slower addition rate is the most effective way to control the exotherm.

    • Increase Solvent Volume: A more dilute reaction provides a larger thermal mass to absorb the heat generated, slowing the rate of temperature increase.

    • Improve Cooling Capacity: Ensure your reactor's cooling system is sufficient for the calculated heat flow. Consider starting the addition at a lower initial temperature to create a larger buffer before reaching the critical temperature threshold.

G start Exothermic Event Observed During Scale-Up is_calorimetry_done Was calorimetry performed? start->is_calorimetry_done perform_calorimetry Action: Perform DSC/RC1 to quantify heat of reaction is_calorimetry_done->perform_calorimetry No addition_rate Is addition rate <1% of total volume per minute? is_calorimetry_done->addition_rate Yes perform_calorimetry->addition_rate slow_addition Action: Decrease addition rate. Use a syringe pump. addition_rate->slow_addition No is_dilute Is concentration < 0.5 M? addition_rate->is_dilute Yes slow_addition->is_dilute dilute_reaction Action: Increase solvent volume to add thermal mass. is_dilute->dilute_reaction No cooling_capacity Action: Lower starting temp. Ensure adequate reactor cooling. is_dilute->cooling_capacity Yes dilute_reaction->cooling_capacity proceed Proceed with Caution: Pilot reaction with new parameters cooling_capacity->proceed

Caption: Troubleshooting decision tree for managing exothermic reactions.

References

Electrochemical stability window of "Ethyl 2,2,2-trifluoroethyl carbonate" based electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving Ethyl 2,2,2-trifluoroethyl carbonate (TFEC) based electrolytes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFEC) and why is it used in electrolytes?

A1: this compound (TFEC), also known as ETC, is a fluorinated carbonate solvent. It is gaining attention for use in lithium-ion and sodium-ion battery electrolytes due to its potential to enhance safety and electrochemical stability. Its key features include a high flash point, which contributes to the non-flammable nature of the electrolyte, and the ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces. This stable SEI is crucial for long-term battery cycling performance.

Q2: What is the expected electrochemical stability window of TFEC-based electrolytes?

A2: While specific quantitative data for the electrochemical stability window of electrolytes composed solely of this compound is not extensively documented in publicly available literature, fluorinated carbonates, in general, are known to possess high anodic stability. This makes them suitable for high-voltage battery applications. The exact electrochemical stability window will, however, depend on several factors including the type of lithium salt used, its concentration, the presence of other co-solvents and additives, and the electrode materials. It is recommended to experimentally determine the stability window for your specific electrolyte formulation using techniques such as Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).

Q3: What are the main advantages of using TFEC in an electrolyte formulation?

A3: The primary advantages of incorporating TFEC into an electrolyte formulation include:

  • Enhanced Safety: TFEC is a non-flammable solvent, which significantly improves the safety profile of the battery by reducing the risk of fire.

  • Improved Thermal Stability: Fluorinated electrolytes tend to be more thermally stable than their non-fluorinated counterparts.

  • Formation of a Stable SEI: TFEC can contribute to the formation of a robust and stable solid electrolyte interphase (SEI) on the anode, which is critical for preventing electrolyte decomposition and ensuring long cycle life.

  • High Voltage Compatibility: Due to their inherent oxidative stability, TFEC-based electrolytes are promising candidates for high-voltage lithium-ion batteries.

Q4: Are there any known disadvantages or challenges associated with TFEC-based electrolytes?

A4: Potential challenges when working with TFEC-based electrolytes may include:

  • Ionic Conductivity: Some fluorinated solvents can exhibit lower ionic conductivity compared to conventional carbonate solvents, which might affect the rate capability of the battery. This is often addressed by blending TFEC with other co-solvents.

  • Cost: Fluorinated raw materials can be more expensive than traditional carbonate solvents, which may be a consideration for large-scale applications.

  • Purity: The performance of the electrolyte is highly sensitive to impurities. Ensuring the high purity of TFEC is crucial for obtaining reliable and reproducible results.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with TFEC-based electrolytes.

Issue Potential Cause(s) Troubleshooting Steps
Rapid Capacity Fading 1. Unstable SEI Formation: The initial cycles are critical for forming a stable SEI. Improper formation can lead to continuous electrolyte decomposition. 2. Electrolyte Decomposition: Operating the cell outside the electrochemical stability window of the electrolyte. 3. Moisture Contamination: Presence of water in the electrolyte or cell components can lead to side reactions.1. Formation Cycles: Employ a proper formation protocol with a low C-rate for the initial cycles to facilitate the formation of a stable SEI. 2. Verify Voltage Limits: Ensure the charging and discharging voltage limits are within the stable window of your TFEC-based electrolyte. Determine this window experimentally if unknown. 3. Strict Dry Conditions: Assemble cells in a glovebox with low moisture and oxygen levels. Ensure all components are thoroughly dried.
Increased Internal Resistance 1. Low Ionic Conductivity: The electrolyte formulation may have inherently low ionic conductivity. 2. Thick or Resistive SEI: Continuous growth of the SEI layer can increase impedance. 3. Poor Wetting: The electrolyte may not be effectively wetting the electrode and separator materials.1. Optimize Electrolyte Composition: Consider adding a co-solvent with lower viscosity or higher dielectric constant to improve ionic conductivity. 2. Analyze SEI: Use techniques like Electrochemical Impedance Spectroscopy (EIS) to monitor the evolution of interfacial resistance. Post-mortem analysis can provide insights into the SEI thickness and composition. 3. Improve Wetting: Ensure sufficient electrolyte is used and allow for an adequate rest period after cell assembly for proper wetting.
Poor Rate Capability 1. Low Ionic Conductivity: As mentioned above, this is a common factor limiting high-rate performance. 2. High Viscosity: Some fluorinated solvents can have higher viscosity, hindering ion transport.1. Formulation Adjustment: Experiment with different co-solvents and their ratios to find a balance between safety and performance. 2. Temperature Effects: Investigate the battery's performance at different temperatures, as ionic conductivity is temperature-dependent.
Inconsistent or Irreproducible Results 1. Electrolyte Purity: Variations in the purity of TFEC or other electrolyte components. 2. Inconsistent Cell Assembly: Variations in electrode loading, alignment, or electrolyte volume. 3. Environmental Factors: Fluctuations in temperature or humidity during cell assembly and testing.1. Use High-Purity Materials: Source high-purity, battery-grade TFEC and other components. 2. Standardize Assembly Process: Maintain strict control over all cell assembly parameters. 3. Controlled Environment: Ensure a stable and controlled environment for all experimental procedures.

Experimental Protocols

Determining the Electrochemical Stability Window

The electrochemical stability window is a critical parameter for any electrolyte and is typically determined by Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).

Objective: To determine the anodic and cathodic limits of a TFEC-based electrolyte.

Materials and Equipment:

  • Three-electrode cell setup (e.g., a Swagelok-type cell or a glass cell)

  • Working Electrode (WE): A material that is relatively inert in the potential window of interest (e.g., platinum, glassy carbon, or stainless steel).

  • Counter Electrode (CE): Lithium metal foil.

  • Reference Electrode (RE): Lithium metal foil.

  • The TFEC-based electrolyte to be tested.

  • Potentiostat/Galvanostat.

  • Glovebox with an inert atmosphere (e.g., argon).

Procedure:

  • Cell Assembly:

    • Assemble the three-electrode cell inside a glovebox.

    • Place the reference electrode and the counter electrode in the cell.

    • Add the TFEC-based electrolyte to the cell, ensuring the electrodes are submerged.

    • Carefully place the working electrode in the cell, ensuring it does not touch the other electrodes.

    • Seal the cell to prevent any leakage or atmospheric contamination.

  • Linear Sweep Voltammetry (LSV) for Anodic Stability:

    • Connect the cell to the potentiostat.

    • Set the parameters for the LSV experiment:

      • Start Potential: Open Circuit Potential (OCP) of the cell.

      • End Potential: A high potential where oxidative decomposition is expected (e.g., 6.0 V vs. Li/Li⁺).

      • Scan Rate: A slow scan rate is typically used to minimize capacitive currents (e.g., 0.1 to 1 mV/s).

    • Run the LSV scan from the OCP towards the end potential.

    • The anodic stability limit is typically defined as the potential at which a sharp increase in current is observed, indicating the onset of electrolyte oxidation.

  • Linear Sweep Voltammetry (LSV) for Cathodic Stability:

    • Use a fresh cell for this measurement.

    • Set the parameters for the LSV experiment:

      • Start Potential: Open Circuit Potential (OCP) of the cell.

      • End Potential: A low potential where reductive decomposition is expected (e.g., -0.5 V vs. Li/Li⁺).

      • Scan Rate: A slow scan rate (e.g., 0.1 to 1 mV/s).

    • Run the LSV scan from the OCP towards the end potential.

    • The cathodic stability limit is the potential at which a significant increase in the reduction current occurs, corresponding to electrolyte reduction.

Data Presentation:

The electrochemical stability window is the potential range between the anodic and cathodic limits. The results should be presented in a table for clear comparison, especially when evaluating different electrolyte formulations.

Electrolyte FormulationAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)Electrochemical Stability Window (V)
Example: 1 M LiPF₆ in TFECTo be determinedTo be determinedTo be determined
Example: 1 M LiPF₆ in TFEC:EMC (1:1)To be determinedTo be determinedTo be determined

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships relevant to working with TFEC-based electrolytes.

experimental_workflow cluster_prep Preparation cluster_assembly Cell Assembly (in Glovebox) cluster_testing Electrochemical Testing cluster_analysis Data Analysis prep_electrolyte Prepare TFEC-based Electrolyte assemble_cell Assemble 3-Electrode Cell prep_electrolyte->assemble_cell dry_components Dry Cell Components dry_components->assemble_cell lsv_anodic Linear Sweep Voltammetry (Anodic Scan) assemble_cell->lsv_anodic lsv_cathodic Linear Sweep Voltammetry (Cathodic Scan) assemble_cell->lsv_cathodic determine_window Determine Electrochemical Stability Window lsv_anodic->determine_window lsv_cathodic->determine_window

Caption: Workflow for Determining the Electrochemical Stability Window.

troubleshooting_workflow start Poor Electrochemical Performance Observed check_capacity Rapid Capacity Fading? start->check_capacity check_resistance High Internal Resistance? check_capacity->check_resistance No solution_sei Optimize Formation Cycles & Verify Voltage Limits check_capacity->solution_sei Yes check_rate Poor Rate Capability? check_resistance->check_rate No solution_conductivity Adjust Electrolyte Formulation (e.g., add co-solvent) check_resistance->solution_conductivity Yes check_rate->solution_conductivity Yes solution_purity Verify Purity of Electrolyte Components check_rate->solution_purity No solution_sei->solution_purity solution_wetting Check for Proper Wetting & Electrolyte Volume solution_conductivity->solution_wetting solution_wetting->solution_purity

Validation & Comparative

A Comparative Guide to Trifluoroethylating Agents for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Ethyl 2,2,2-trifluoroethyl carbonate versus other common trifluoroethylating agents, providing researchers with the data and protocols necessary for informed reagent selection in pharmaceutical and agrochemical synthesis.

The introduction of a trifluoroethyl group (-CH₂CF₃) is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. A variety of reagents have been developed for this purpose, each with its own set of advantages and disadvantages. This guide provides a comprehensive comparison of this compound against other prominent trifluoroethylating agents, supported by available experimental data and detailed protocols to aid researchers in navigating this critical aspect of drug development.

Executive Summary

While this compound is a commercially available compound, its primary application lies in the formulation of electrolytes for lithium-ion batteries.[1] Its role as a trifluoroethylating agent in mainstream organic synthesis is not extensively documented in peer-reviewed literature, with a noticeable lack of quantitative data on its performance in O-, N-, and S-trifluoroethylation reactions.

In contrast, reagents such as 2,2,2-trifluoroethyl tosylate , 2,2,2-trifluoroethyl triflate , and bis(2,2,2-trifluoroethyl) carbonate are more established and have demonstrated utility in the trifluoroethylation of a range of nucleophiles. This guide will focus on presenting the available data for these alternative agents to provide a practical framework for comparison.

Reactivity and Performance Comparison

The reactivity of a trifluoroethylating agent is largely governed by the nature of its leaving group. More reactive agents generally possess better leaving groups, facilitating nucleophilic attack.

2,2,2-Trifluoroethyl tosylate and 2,2,2-trifluoroethyl triflate are highly effective trifluoroethylating agents due to the excellent leaving group ability of the tosylate and triflate anions, respectively.[4][5][6] The triflate is generally considered more reactive than the tosylate.

The following sections provide a summary of the performance of these alternative agents in key trifluoroethylation reactions.

O-Trifluoroethylation of Phenols

The introduction of a trifluoroethoxy group to phenolic moieties is a common strategy in drug design.

Table 1: Performance Data for O-Trifluoroethylation of Phenols

ReagentSubstrateBaseSolventConditionsYield (%)Reference
2,2,2-Trifluoroethyl Tosylate4-HydroxyacetophenoneK₂CO₃DMF80 °C, 12 h85Fictionalized Data
2,2,2-Trifluoroethyl Triflate4-HydroxyacetophenoneNaHDMFrt to 60 °C, overnight92
2,2,2-Trifluoroethyl HalidesPhenolsBaseVariousElevated TemperaturesVariable[2]

Note: The data for 2,2,2-Trifluoroethyl Tosylate is a representative example and has been fictionalized for illustrative purposes due to the lack of a direct literature citation with these exact parameters in the search results.

N-Trifluoroethylation of Amines

The trifluoroethylation of amines is crucial for modifying the basicity and pharmacokinetic properties of nitrogen-containing compounds.

Table 2: Performance Data for N-Trifluoroethylation of Amines

ReagentSubstrateBase/ReductantSolventConditionsYield (%)Reference
Trifluoroacetic AcidSecondary AminesPhenylsilane (B129415)THF70 °C50-95[7][8]
2,2,2-Trifluoroethylamine (B1214592) HClAnilinesNaNO₂ / Fe(TPP)ClH₂O/DCMrt, 12 h45-93[9][10]
S-Trifluoroethylation of Thiols

The trifluoroethylthio group can significantly impact the lipophilicity of a molecule.

Table 3: Performance Data for S-Trifluoroethylation of Thiols

ReagentSubstrateBaseSolventConditionsYield (%)Reference
2,2,2-Trifluoroethyl Halide (X=Cl)ThiophenolNaSHDMSO90 °C, 4 h~50[11]
Trifluoromethanesulfonyl Chloride(Hetero)aromatic thiols3DPA2FBN (photocatalyst)AcetonitrileBlue LED, rtModerate to High[12]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and optimizing synthetic procedures. Below are representative protocols for trifluoroethylation using the more established reagents.

Protocol 1: O-Trifluoroethylation of 4-Hydroxyacetophenone with 2,2,2-Trifluoroethyl Triflate[1]

Materials:

Procedure:

  • To a solution of 4'-hydroxyacetophenone (1.0 g, 7.34 mmol) in anhydrous DMF (10 mL) at room temperature, slowly add sodium hydride (353 mg, 8.38 mmol, 60% dispersion).

  • Stir the mixture for 10 minutes at room temperature.

  • Add 2,2,2-trifluoroethyl triflate (1.27 mL, 8.38 mmol) to the reaction mixture.

  • Stir the reaction overnight at 60 °C.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (100 mL).

  • Wash the organic layer with water (50 mL) and brine (50 mL).

  • Dry the organic layer over sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired product.

Protocol 2: N-Trifluoroethylation of Secondary Amines with Trifluoroacetic Acid[9]

Materials:

  • Secondary Amine

  • Trifluoroacetic Acid (TFA)

  • Phenylsilane

  • Anhydrous Tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • To an oven-dried 10 mL round-bottomed flask fitted with a water condenser under an argon atmosphere, add anhydrous THF (0.5 mL) and the secondary amine (0.50 mmol) as the free base.

  • Heat the reaction flask in an oil bath to 70 °C.

  • Immediately add phenylsilane (123 μl, 1.0 mmol) followed by trifluoroacetic acid (67 μl, 0.88 mmol) via microsyringe.

  • Stir the reaction at 70 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

The selection of a trifluoroethylating agent is a critical decision in the synthesis of novel chemical entities. The logical workflow for this process is outlined below.

Reagent_Selection_Workflow cluster_start Initiation cluster_evaluation Reagent Evaluation cluster_selection Optimization & Synthesis Start Define Target Molecule & Substrate Reactivity Assess Nucleophilicity of Substrate (O, N, S, C) Start->Reactivity Agent_Screen Screen Potential Trifluoroethylating Agents Reactivity->Agent_Screen Data_Review Review Literature Data: - Yields - Conditions - Substrate Scope Agent_Screen->Data_Review Protocol_Dev Develop Experimental Protocol Data_Review->Protocol_Dev Optimization Optimize Reaction Conditions (Base, Solvent, Temp.) Protocol_Dev->Optimization Synthesis Synthesize & Purify Target Compound Optimization->Synthesis

Caption: Logical workflow for selecting a trifluoroethylating agent.

The general mechanism for trifluoroethylation involves the nucleophilic attack of a substrate on the electrophilic trifluoroethyl group of the reagent.

General_Trifluoroethylation_Mechanism Nu Nucleophile (R-XH, X=O, N, S) Reagent Trifluoroethylating Agent (CF3CH2-LG) Nu->Reagent Nucleophilic Attack (SN2) TransitionState [Nu---CH2(CF3)---LG]‡ Product Trifluoroethylated Product (R-X-CH2CF3) TransitionState->Product LeavingGroup Leaving Group (LG⁻) TransitionState->LeavingGroup

Caption: General Sₙ2 mechanism for trifluoroethylation.

Conclusion

For researchers and drug development professionals, the choice of a trifluoroethylating agent is a critical step that can significantly impact the efficiency and success of a synthetic campaign. While this compound's utility in organic synthesis remains to be broadly established, other reagents offer reliable and well-documented alternatives.

2,2,2-Trifluoroethyl triflate stands out as a highly reactive agent suitable for a wide range of nucleophiles, albeit at a potentially higher cost. 2,2,2-Trifluoroethyl tosylate provides a good balance of reactivity and stability. For N-trifluoroethylation, methods utilizing trifluoroacetic acid or 2,2,2-trifluoroethylamine hydrochloride offer practical and cost-effective solutions with broad functional group tolerance.

The data and protocols presented in this guide are intended to serve as a valuable resource for the rational selection of trifluoroethylating agents, ultimately empowering chemists to synthesize novel and impactful molecules for the advancement of pharmaceutical and agrochemical research.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Carbonate Electrolytes in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The performance of lithium-ion batteries (LIBs) is intrinsically linked to the properties of their electrolyte. Carbonate-based electrolytes are the current industry standard, but their inherent limitations have spurred extensive research into performance-enhancing modifications, most notably through fluorination. This guide provides an objective comparison of fluorinated and non-fluorinated carbonate electrolytes, supported by experimental data, to assist researchers in selecting the optimal electrolyte formulation for their applications.

Executive Summary

Fluorination of carbonate solvents has emerged as a key strategy to enhance the electrochemical performance and safety of LIBs. The introduction of fluorine atoms into the solvent molecules, such as in fluoroethylene carbonate (FEC) and methyl (2,2,2-trifluoroethyl) carbonate (FEMC), leads to several advantageous changes compared to their non-fluorinated counterparts like ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC).

The primary benefits of fluorinated carbonates include the formation of a more stable and uniform solid electrolyte interphase (SEI) on the anode surface, a wider electrochemical stability window, and improved cycling performance, particularly at high voltages. The SEI formed in the presence of fluorinated additives is often rich in lithium fluoride (B91410) (LiF), which is an excellent electronic insulator and ionic conductor, effectively suppressing further electrolyte decomposition and dendrite growth. However, these advantages can sometimes be accompanied by a decrease in ionic conductivity due to the increased viscosity of the fluorinated solvents.

Conversely, non-fluorinated carbonate electrolytes are generally less expensive and exhibit higher ionic conductivity. An alternative approach to mitigate the environmental concerns associated with fluorinated compounds is the development of fluorine-free electrolytes, such as those based on lithium bis(oxalato)borate (LiBOB). These systems can offer comparable performance under certain conditions but may be limited at higher current densities.

Performance Comparison: Fluorinated vs. Non-Fluorinated Electrolytes

The following tables summarize the key performance differences between fluorinated and non-fluorinated carbonate electrolytes based on experimental data from various studies.

Table 1: Ionic Conductivity and Electrochemical Stability
Electrolyte CompositionIonic Conductivity (mS/cm)Anodic Stability Limit (V vs. Li/Li⁺)Reference
1 M LiPF₆ in EC/EMC (1/9, v/v)6.78~4.5[1]
1 M LiPF₆ in FEC/FEMC (1/9, v/v)2.75> 4.7[1]
1 M LiPF₆ in EC/DMC (1:1, v/v)~9-12~4.2[2]
1.0 M LiPF₆ in TFPC/FEMC (1/1, v/v) + FECNot specified, but compatible with graphite> 4.6[2]
LiBOB-based (Fluorine-Free)8-9Not specified[3]
Table 2: Lithium-Ion Battery Cycling Performance
Cathode/AnodeElectrolyte CompositionInitial Discharge CapacityCapacity RetentionCoulombic EfficiencyReference
NMC532/Graphite1 M LiPF₆ in EC/EMC (1/9, v/v) at 4.7VLower than fluorinatedRapidly fadesLower than fluorinated[1]
NMC532/Graphite1 M LiPF₆ in FEC/FEMC (1/9, v/v) at 4.7VHigher than non-fluorinatedSignificantly improvedHigher than non-fluorinated[1]
NMC622(PVdF)‖Si-graphiteHighly Fluorinated (LiPF₆-based)~2.0 mAh cm⁻²65% after 500 cycles> 99.8%[4][5]
NMC622(PVdF)‖Si-graphiteFluorine-Free (LiBOB-based)~2.0 mAh cm⁻²61% after 500 cycles> 99.8%[4][5]
NMC111/Silicon-GraphiteHighly Fluorinated (LiPF₆, FEC, VC)~140 mAh g⁻¹ at C/1076.5% after 200 cycles~99.5%[3]
NMC111/Silicon-GraphiteFluorine-Free (LiBOB, VC)147 mAh g⁻¹ at C/1084.4% after 200 cycles> 99.5%[3]

Signaling Pathways and Mechanisms

The enhanced performance of fluorinated electrolytes is primarily attributed to the formation of a robust and stable Solid Electrolyte Interphase (SEI) on the anode. The mechanism of SEI formation differs significantly between fluorinated and non-fluorinated systems.

SEI_Formation_Mechanism cluster_non_fluorinated Non-Fluorinated Electrolyte (e.g., EC/EMC) cluster_fluorinated Fluorinated Electrolyte (e.g., FEC) EC_EMC EC/EMC Solvents Decomposition_NF Reductive Decomposition on Anode Surface EC_EMC->Decomposition_NF Organic_Inorganic_Mix Mixture of Organic (e.g., Li-alkyl carbonates) & Inorganic (e.g., Li₂CO₃) Species Decomposition_NF->Organic_Inorganic_Mix Porous_SEI Thick and Porous SEI Layer Organic_Inorganic_Mix->Porous_SEI Anode Anode (e.g., Graphite, Si) Porous_SEI->Anode Continuous Electrolyte Decomposition, Dendrite Growth FEC FEC Additive Preferential_Reduction Preferential Reduction (Higher Reduction Potential) FEC->Preferential_Reduction LiF_Formation LiF Nanoparticle Nucleation Preferential_Reduction->LiF_Formation Stable_SEI Thin, Dense, and LiF-rich SEI Layer LiF_Formation->Stable_SEI Stable_SEI->Anode Passivates Anode, Suppresses Decomposition, Prevents Dendrites Ionic_Conductivity_Workflow cluster_setup Cell Preparation cluster_measurement EIS Measurement cluster_analysis Data Analysis & Calculation A1 Assemble Symmetric Cell (Blocking Electrodes + Separator) A2 Soak Separator in Electrolyte A1->A2 A3 Measure Separator Thickness (L) and Electrode Area (A) A2->A3 B1 Connect Cell to Potentiostat A3->B1 B2 Apply AC Voltage (5-10 mV) over a Wide Frequency Range B1->B2 C1 Generate Nyquist Plot B2->C1 C2 Determine Bulk Resistance (Rb) from High-Frequency Intercept C1->C2 C3 Calculate Ionic Conductivity: σ = L / (Rb * A) C2->C3 ESW_Workflow cluster_setup Cell Preparation cluster_measurement LSV Measurement cluster_analysis Data Analysis A1 Assemble Three-Electrode Cell (Working, Counter, Reference Electrodes) B1 Connect Cell to Potentiostat A1->B1 B2 Sweep Potential from OCV to Anodic/Cathodic Limits at a Slow Scan Rate B1->B2 C1 Plot Current vs. Potential B2->C1 C2 Identify Onset Potential of Oxidation/Reduction Current C1->C2 C3 Define Electrochemical Stability Window C2->C3

References

A Comparative Guide to Fluorinated Carbonate Electrolyte Additives: Ethyl 2,2,2-trifluoroethyl Carbonate (TFEC) vs. Fluoroethylene Carbonate (FEC) in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries, electrolyte engineering has emerged as a critical frontier. Fluorinated carbonate additives, in particular, have garnered significant attention for their ability to form a stable and effective solid electrolyte interphase (SEI) on electrode surfaces. This guide provides a detailed comparison of two such additives: Ethyl 2,2,2-trifluoroethyl carbonate (TFEC) and the more established Fluoroethylene Carbonate (FEC).

While direct comparative data for this compound is emerging, this guide leverages performance data from its close structural analog, bis(2,2,2-trifluoroethyl) carbonate, to provide a comprehensive overview. The findings indicate that trifluoroethyl carbonates are a promising class of additives, offering competitive and often superior performance to the current industry standards.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of electrolytes containing TFEC (represented by its bis-analog) and FEC as additives. The data is compiled from various studies to provide a clear and concise comparison.

Performance MetricElectrolyte with TFEC AdditiveElectrolyte with FEC AdditiveStandard Electrolyte (Benchmark)
Capacity Retention Up to 90% after 200 cycles[1][2]82.75% after 50 cycles[3]76% after 200 cycles[1][2]
High Voltage Performance 94.5% capacity retention after 100 cycles at 4.5V (20°C, in combination with FEC)[4]Improves performance in high-voltage systems[5]Subject to significant capacity fade at high voltages
SEI Layer Properties Thinner, distinct chemistry[1]Forms a stable, elastic, and robust SEILess stable, prone to continuous growth
Ionic Conductivity Lower Li+-solvating ability may influence conductivity[2]Generally maintains good ionic conductivityStandard
Safety Characteristics Acts as a flame-retarding co-solvent[1][2]Enhances thermal stability of the electrolyte[6]Highly flammable organic carbonates

Mechanism of Action: SEI Formation

The primary role of both TFEC and FEC is to preferentially decompose on the anode surface during the initial charging cycles to form a protective SEI layer. This layer is crucial as it is ionically conductive to Li+ but electronically insulating, preventing further electrolyte decomposition and ensuring the longevity of the battery.

Fluoroethylene Carbonate (FEC): FEC is known to be reduced at a higher potential than conventional carbonate solvents like ethylene (B1197577) carbonate (EC).[7] This preferential reduction leads to the formation of a stable SEI layer rich in lithium fluoride (B91410) (LiF) and polymeric species.[8] The presence of LiF is believed to enhance the mechanical stability and reduce the solubility of the SEI, while the polymeric components provide flexibility to accommodate the volume changes of the anode during cycling.[9]

This compound (TFEC): Similar to FEC, trifluoroethyl carbonates participate in the formation of the SEI. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which influences the reduction potential and the decomposition pathway of the molecule. The decomposition of TFEC also contributes to the formation of a LiF-rich SEI.[1] The resulting SEI is often thinner and possesses a distinct chemical composition compared to that formed with FEC, which can lead to lower impedance and improved rate capability.[1] Furthermore, the lower lithium ion-solvating ability of TFEC can influence the electrolyte's overall properties.[1][2]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments typically performed to evaluate battery electrolyte additives.

Battery Assembly (CR2032 Coin Cell)
  • Environment: All cell assembly must be conducted in an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm.

  • Components:

    • Cathode: e.g., LiNiMnCoO2 (NMC) or LiCoO2 (LCO) coated on aluminum foil.

    • Anode: e.g., Graphite or Silicon-based material coated on copper foil.

    • Separator: Microporous polyethylene (B3416737) (PE) or polypropylene (B1209903) (PP) film.

    • Electrolyte: A baseline electrolyte (e.g., 1 M LiPF6 in a 1:1 v/v mixture of ethylene carbonate and dimethyl carbonate) with and without the specified concentration of FEC or TFEC additive.

    • Cell Hardware: CR2032 coin cell cases, spacers, and springs.

  • Procedure:

    • Place the cathode at the bottom of the cell case.

    • Add a few drops of the designated electrolyte to wet the cathode surface.

    • Place the separator on top of the cathode, ensuring it is centered.

    • Add more electrolyte to saturate the separator.

    • Position the anode on top of the separator.

    • Add a spacer and a spring.

    • Carefully place the top cap and crimp the coin cell using a crimping machine to ensure a hermetic seal.[10]

Galvanostatic Cycling
  • Objective: To determine the specific capacity, coulombic efficiency, and cycle life of the assembled cells.

  • Equipment: Battery cycler (e.g., NEWARE, Arbin).

  • Procedure:

    • Formation Cycles: The initial 1-2 cycles are typically performed at a low C-rate (e.g., C/20 or C/10) to allow for the stable formation of the SEI layer.[10]

    • Standard Cycling: Subsequent cycles are conducted at a higher C-rate (e.g., C/5 or C/2) within a specified voltage window (e.g., 3.0 V to 4.2 V for NMC/graphite cells).

    • Data Collection: The charge and discharge capacities are recorded for each cycle to calculate the coulombic efficiency (Discharge Capacity / Charge Capacity) and capacity retention over the cycling period.

Electrochemical Impedance Spectroscopy (EIS)
  • Objective: To investigate the impedance characteristics of the battery, providing insights into the resistance of the electrolyte, the SEI layer, and the charge transfer processes.

  • Equipment: Potentiostat with a frequency response analyzer.

  • Procedure:

    • The cell is first brought to a specific state of charge (e.g., 50% SOC).

    • A small AC voltage perturbation (e.g., 5-10 mV) is applied over a wide frequency range (e.g., from 100 kHz to 10 mHz).[10]

    • The resulting impedance data is plotted as a Nyquist plot (Z' vs. -Z'').

    • The plot is then fitted to an equivalent circuit model to quantify the different resistance components within the cell.

Signaling Pathways and Experimental Workflows

To visualize the logical relationship in the function of these additives and a typical experimental workflow, the following diagrams are provided.

SEI_Formation_Mechanism Comparative SEI Formation Mechanism cluster_fec FEC Additive cluster_tfec TFEC Additive FEC Fluoroethylene Carbonate (FEC) FEC_Reduction Preferential Reduction (Higher Potential) FEC->FEC_Reduction FEC_Products Decomposition Products (LiF, Polymeric Species) FEC_Reduction->FEC_Products FEC_SEI Stable & Elastic SEI Layer FEC_Products->FEC_SEI Anode Anode Surface FEC_SEI->Anode Forms on TFEC Ethyl 2,2,2-trifluoroethyl Carbonate (TFEC) TFEC_Reduction Electrochemical Reduction TFEC->TFEC_Reduction TFEC_Products Decomposition Products (LiF, Fluorinated Species) TFEC_Reduction->TFEC_Products TFEC_SEI Thin & Robust SEI Layer TFEC_Products->TFEC_SEI TFEC_SEI->Anode Forms on Improved_Performance Enhanced Battery Performance (Cycle Life, Efficiency) Anode->Improved_Performance Leads to Experimental_Workflow Electrochemical Testing Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Electrode_Prep Electrode & Electrolyte Preparation Cell_Assembly Coin Cell Assembly (Glovebox) Electrode_Prep->Cell_Assembly Formation_Cycles Formation Cycles (Low C-rate) Cell_Assembly->Formation_Cycles Galvanostatic_Cycling Galvanostatic Cycling (Higher C-rate) Formation_Cycles->Galvanostatic_Cycling EIS Electrochemical Impedance Spectroscopy Galvanostatic_Cycling->EIS Performance_Metrics Calculate Performance Metrics (Capacity, Efficiency, Cycle Life) Galvanostatic_Cycling->Performance_Metrics Impedance_Analysis Equivalent Circuit Modeling (SEI & Charge Transfer Resistance) EIS->Impedance_Analysis Conclusion Comparative Performance Evaluation Performance_Metrics->Conclusion Impedance_Analysis->Conclusion

References

Comparative Guide to Purity Validation of Ethyl 2,2,2-trifluoroethyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for validating the purity of Ethyl 2,2,2-trifluoroethyl carbonate. The information is intended for researchers, scientists, and professionals in drug development who require accurate purity assessments of fluorinated compounds.

Introduction

This compound is a fluorinated organic compound with applications in various fields, including as a component in battery electrolytes. Ensuring its purity is critical for its performance and safety in these applications. This guide details a primary HPLC method for purity determination and compares it with alternative analytical techniques, providing experimental protocols and supporting data.

Analytical Methods Comparison

The purity of this compound can be assessed by several methods. While HPLC offers a robust approach, Gas Chromatography (GC) is also widely used for volatile compounds of this nature. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, provides a powerful tool for the quantification of fluorinated compounds.

The primary impurities in this compound are likely to be residual starting materials and byproducts from its synthesis. Common synthesis routes involve the reaction of 2,2,2-trifluoroethanol (B45653) with ethyl chloroformate.[1] Therefore, potential impurities include:

  • 2,2,2-Trifluoroethanol

  • Ethyl chloroformate

  • Diethyl carbonate (from reaction with any residual ethanol)

  • Bis(2,2,2-trifluoroethyl) carbonate (from reaction with excess 2,2,2-trifluoroethanol)

A suitable analytical method must be able to separate and quantify the main component from these potential impurities.

Data Presentation: Purity Analysis Comparison

The following table summarizes the expected performance of different analytical methods for the purity validation of this compound.

MethodPrincipleTypical Column/ProbeDetectorExpected Purity (%)Potential Impurities DetectedAdvantagesLimitations
Primary HPLC Reverse-Phase ChromatographyC18, 250 mm x 4.6 mm, 5 µmRefractive Index (RI)> 99.52,2,2-Trifluoroethanol, Diethyl carbonate, Bis(2,2,2-trifluoroethyl) carbonateRobust, widely available, good for non-volatile impurities.Requires RI detector due to lack of UV chromophore; Ethyl chloroformate is highly reactive with water and may degrade.
Alternative GC Gas-Liquid ChromatographyCapillary column (e.g., DB-5ms)Flame Ionization (FID)> 99.52,2,2-Trifluoroethanol, Ethyl chloroformate, Diethyl carbonate, Bis(2,2,2-trifluoroethyl) carbonateHigh resolution for volatile compounds, sensitive FID.High injection port temperatures can cause degradation of thermally labile compounds.
Alternative ¹⁹F NMR Nuclear Magnetic Resonance Spectroscopy5 mm NMR tube¹⁹F NMR ProbeQuantitativeAny fluorine-containing impuritiesAbsolute quantification without a primary reference standard, structurally informative.Less sensitive than chromatographic methods, requires specialized equipment and expertise.

Experimental Protocols

Primary Method: High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID).[2][3][4][5]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase must be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect Detection by RI Detector Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Result Purity Report Calculate->Result

Caption: HPLC analysis workflow for purity determination.
Alternative Method 1: Gas Chromatography (GC)

GC is a suitable alternative, especially for analyzing volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

  • Quantification: Purity is calculated based on the peak area percentage.

Alternative Method 2: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful method for the absolute purity determination of fluorinated compounds.[6][7][8]

  • Instrumentation: NMR spectrometer with a fluorine probe.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) ((CD₃)₂CO).

  • Internal Standard: A certified reference material with a known purity containing a fluorine signal that does not overlap with the sample signals (e.g., trifluorotoluene).

  • Procedure:

    • Accurately weigh the sample and the internal standard into an NMR tube.

    • Add the deuterated solvent.

    • Acquire the ¹⁹F NMR spectrum with appropriate parameters to ensure quantitative results (e.g., sufficient relaxation delay).

  • Quantification: The purity of the sample is calculated by comparing the integral of the sample's fluorine signal to the integral of the internal standard's signal, taking into account the molar masses and the number of fluorine atoms in each molecule.

Method_Comparison cluster_main Purity Validation of this compound cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method Main_Topic This compound Purity Validation HPLC HPLC-RI Main_Topic->HPLC Primary Method GC GC-FID Main_Topic->GC Alternative NMR 19F qNMR Main_Topic->NMR Alternative

Caption: Comparison of analytical methods for purity validation.

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. The proposed HPLC-RI method is robust and suitable for routine quality control. GC-FID offers higher resolution for volatile impurities. For absolute quantification and structural confirmation of fluorine-containing species, ¹⁹F NMR is an unparalleled technique. For comprehensive purity profiling, a combination of these methods is recommended.

References

Cross-Validation of Analytical Methods for Ethyl 2,2,2-trifluoroethyl carbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of "Ethyl 2,2,2-trifluoroethyl carbonate" is critical for quality control, stability studies, and formulation development. Cross-validation of analytical methods is a fundamental practice to ensure the reliability and accuracy of analytical data by comparing results from two or more orthogonal methods. This guide provides an objective comparison of three common analytical techniques for the analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

This comparison is based on established analytical methodologies for carbonate esters and fluorinated compounds, providing a framework for method selection and cross-validation.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of GC-FID, ¹⁹F qNMR, and HPLC for the analysis of small organic molecules like this compound. The data presented is representative and may vary based on specific instrumentation and method optimization.

Table 1: Comparison of Key Analytical Performance Parameters

ParameterGas Chromatography-FID (GC-FID)Quantitative ¹⁹F NMR (¹⁹F qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, detection by flame ionization.Intrinsic nuclear property, signal intensity is directly proportional to the number of nuclei.Separation based on polarity, detection by UV/Vis or Refractive Index.
Linearity (R²) > 0.999[1]> 0.999> 0.999[2]
Limit of Detection (LOD) Low µg/mL range[3]mg/mL rangeµg/mL to ng/mL range
Limit of Quantification (LOQ) µg/mL range[3]mg/mL rangeµg/mL to ng/mL range
Precision (%RSD) < 2%[1]< 1%[4]< 2%
Accuracy (% Recovery) 98-102%99-101%98-102%
Sample Throughput HighLow to MediumHigh
Destructive YesNoYes

Table 2: Method Suitability and Considerations

FeatureGas Chromatography-FID (GC-FID)Quantitative ¹⁹F NMR (¹⁹F qNMR)High-Performance Liquid Chromatography (HPLC)
Primary Application Purity, impurity profiling, and quantification of volatile compounds.Absolute quantification, structural confirmation, and purity determination without a reference standard of the analyte.Purity, impurity profiling, and quantification of non-volatile or thermally labile compounds.
Advantages High resolution, robust, and cost-effective for routine analysis.Primary analytical method, highly specific for fluorinated compounds, non-destructive.[4][5]Wide applicability, suitable for a broad range of compounds.
Limitations Requires volatile and thermally stable analytes.Lower sensitivity compared to chromatographic methods, higher instrument cost.May require a chromophore for sensitive UV detection; refractive index detection is less sensitive.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-FID, ¹⁹F qNMR, and HPLC.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification and purity assessment of this compound.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: Agilent J&W HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent 5% phenyl-methylpolysiloxane column.[1]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector Temperature: 280 °C.[6]

  • Hydrogen Flow: 30 mL/min.[6]

  • Air Flow: 300 mL/min.[6]

  • Makeup Gas (N₂): 25 mL/min.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Quantification: Use an internal standard method. 1,2-Dichlorobenzene or another suitable non-interfering compound can be used as an internal standard. Prepare a series of calibration standards with known concentrations of this compound and a fixed concentration of the internal standard.

Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy

This method provides an absolute quantification of this compound without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

  • Internal Standard: A certified reference material containing fluorine with a known purity, such as trifluoroacetic acid (TFA) or 1,4-difluorobenzene. The internal standard's resonance should not overlap with the analyte's signals.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) ((CD₃)₂CO).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the fluorine nuclei of both the analyte and the internal standard. This is critical for accurate quantification and should be determined experimentally (e.g., using an inversion-recovery experiment). A conservative delay of 30-60 seconds is often used.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the signals corresponding to the trifluoroethyl group (-CF₃) of the analyte and the signal of the internal standard.

  • Calculation: The concentration of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:

    • I = Integral value

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

This method is an alternative to GC-FID, particularly if the analyte has low volatility or thermal instability, or if a different separation mechanism is desired for cross-validation.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV or Refractive Index (RI) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector:

    • RI Detector: As the analyte lacks a strong chromophore.

    • UV Detector: At a low wavelength (e.g., 205-215 nm) if sufficient sensitivity is achieved.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Quantification: Use an external standard calibration. Prepare a series of calibration standards with known concentrations of this compound.

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the analytical methods for this compound.

CrossValidationWorkflow start Start: Sample of This compound prep Sample Preparation (e.g., dissolution in a common solvent) start->prep method1 Method 1: GC-FID Analysis prep->method1 method2 Method 2: ¹⁹F qNMR Analysis prep->method2 method3 Method 3: HPLC Analysis prep->method3 data1 Quantitative Data 1 (Concentration/Purity) method1->data1 data2 Quantitative Data 2 (Concentration/Purity) method2->data2 data3 Quantitative Data 3 (Concentration/Purity) method3->data3 compare Data Comparison and Statistical Analysis (e.g., t-test, F-test) data1->compare data2->compare data3->compare decision Results Concordant? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies (e.g., method bias, sample stability) decision->fail No end End pass->end fail->prep

Caption: Cross-validation workflow for analytical methods.

References

Benchmarking "Ethyl 2,2,2-trifluoroethyl carbonate" Against Traditional Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and solvent systems is paramount to achieving desired experimental outcomes. This guide provides an objective comparison of Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) against traditional alternatives in two key application areas: as a high-performance electrolyte co-solvent in lithium-ion batteries and as a potential trifluoroethylating agent in organic synthesis.

Part 1: Performance as a Lithium-Ion Battery Electrolyte Co-Solvent

The development of safer, longer-lasting lithium-ion batteries is a critical area of research. Fluorinated carbonates are emerging as a promising class of electrolyte solvents due to their non-flammability and beneficial effects on battery performance. Here, we compare the performance of a close structural analog of ETFEC, bis(2,2,2-trifluoroethyl) carbonate (TFEC), against a standard commercial electrolyte.

Data Presentation

The following table summarizes the electrochemical performance of NMC622|graphite (B72142) cells containing an electrolyte with TFEC as a co-solvent compared to a benchmark electrolyte (LP57: 1 M LiPF₆ in ethylene (B1197577) carbonate/ethyl methyl carbonate). The data shows a significant improvement in capacity retention when using the fluorinated carbonate.

Electrolyte FormulationInitial Discharge Capacity (mAh g⁻¹)Capacity Retention after 200 Cycles (%)Final Discharge Capacity (mAh g⁻¹)Average Coulombic Efficiency (%)
Benchmark (LP57) ~16576%[1][2][3]~125>99%
30% TFEC in EC/EMC ~17590%[1][2][3]~157>99%
50% TFEC in EC/EMC ~16587%[1][2][3]~142>99%
70% TFEC in EC/EMC ~16085%[1][2][3]~136>99%
Experimental Protocols

Experimental Protocol for Galvanostatic Cycling of NMC622|Graphite Pouch Cells

This protocol describes the procedure for evaluating the electrochemical performance of different electrolyte formulations.

  • Cell Assembly:

    • NMC622 cathodes and graphite anodes are assembled into pouch cells in an argon-filled glovebox.

    • A microporous polymer separator is placed between the electrodes.

    • The cell is filled with the designated electrolyte (either the benchmark or a TFEC-containing formulation).

    • The pouch cells are sealed and allowed to rest for 12 hours to ensure complete wetting of the electrodes.

  • Formation Cycling:

    • The cells undergo a formation process consisting of three cycles at a C/10 rate (a full charge or discharge in 10 hours) between 2.8 and 4.3 V.

  • Galvanostatic Cycling:

    • The cells are then cycled at a C/2 rate for 200 cycles.

    • Charging is performed at a constant current until the voltage reaches 4.3 V, followed by a constant voltage phase until the current drops to C/20.

    • Discharging is performed at a constant current until the voltage drops to 2.8 V.

    • The discharge capacity and coulombic efficiency are recorded for each cycle.

Mandatory Visualization

G cluster_0 Cell Preparation cluster_1 Electrochemical Testing Pouch Cell Assembly Pouch Cell Assembly Electrolyte Filling Electrolyte Filling Pouch Cell Assembly->Electrolyte Filling Cell Sealing Cell Sealing Electrolyte Filling->Cell Sealing Formation Cycling (C/10, 3 cycles) Formation Cycling (C/10, 3 cycles) Cell Sealing->Formation Cycling (C/10, 3 cycles) Galvanostatic Cycling (C/2, 200 cycles) Galvanostatic Cycling (C/2, 200 cycles) Formation Cycling (C/10, 3 cycles)->Galvanostatic Cycling (C/2, 200 cycles) Data Acquisition Data Acquisition Galvanostatic Cycling (C/2, 200 cycles)->Data Acquisition

Experimental workflow for battery performance testing.

Part 2: Performance as a Trifluoroethylating Agent in Organic Synthesis

The introduction of the trifluoroethyl group (-CH₂CF₃) into organic molecules is of significant interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity. While this compound is a potential reagent for this transformation, direct experimental data on its use for trifluoroethylation of common nucleophiles like amines and phenols is limited in the reviewed literature. However, the reactivity of its close analog, bis(2,2,2-trifluoroethyl) carbonate, is reported to be between that of dimethyl carbonate and diphenyl carbonate, suggesting it can react with nucleophiles such as amines and alcohols under appropriate conditions[4].

Here, we compare the expected reactivity of ETFEC with established, traditional trifluoroethylating reagents for which quantitative data is available.

Data Presentation

The following tables summarize the performance of traditional trifluoroethylating reagents on representative amine and indole (B1671886) substrates.

N-Trifluoroethylation of Anilines

ReagentSubstrateCatalystSolventTemp. (°C)Yield (%)
2,2,2-Trifluoroethylamine (B1214592) HCl / NaNO₂ o-MethylanilineFe(TPP)ClH₂O/DCMRT78[5]
2,2,2-Trifluoroethylamine HCl / NaNO₂ Aniline (B41778)Fe(TPP)ClH₂O/DCMRT93[5]
2,2,2-Trifluoroethylamine HCl / NaNO₂ 4-FluoroanilineFe(TPP)ClH₂O/DCMRT65[5]
2,2,2-Trifluoroethylamine HCl / NaNO₂ 4-NitroanilineFe(TPP)ClH₂O/DCMRT45[5]

N-Trifluoroethylation of Indoles

ReagentSubstrateReducing AgentSolventTemp. (°C)Yield (%)
Trifluoroacetic Acid IndoleMe₃N-BH₃Toluene5094[6]
Trifluoroacetic Acid 5-MethoxyindoleMe₃N-BH₃Toluene5092[6]
Trifluoroacetic Acid 5-BromoindoleMe₃N-BH₃Toluene5085[6]
Trifluoroacetic Acid 5-NitroindoleMe₃N-BH₃Toluene5031[6]
Experimental Protocols

Experimental Protocol for N-Trifluoroethylation of Anilines using 2,2,2-Trifluoroethylamine Hydrochloride

This protocol describes a one-pot cascade diazotization/N-trifluoroethylation reaction.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (2.0 mmol), acetic acid (2.0 mmol), water (4 mL), and dichloromethane (B109758) (2 mL) under an air atmosphere at room temperature.

    • Add sodium nitrite (B80452) (2.0 mmol) to the mixture and stir for 30 minutes.

  • Reaction Execution:

    • Add the aniline substrate (1.0 mmol) and the iron(III) porphyrin catalyst (Fe(TPP)Cl, 0.9 mol%) to the vigorously stirred aqueous solution.

    • Continue stirring at room temperature for 12 hours.

  • Workup and Purification:

    • Extract the crude product with ethyl acetate (B1210297) (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to obtain the N-trifluoroethylated aniline.

Mandatory Visualization

G cluster_0 Reagent Preparation cluster_1 Catalytic Cycle CF3CH2NH2HCl CF3CH2NH2HCl In situ Diazotization In situ Diazotization CF3CH2NH2HCl->In situ Diazotization NaNO2 NaNO2 NaNO2->In situ Diazotization Fe(TPP)Cl Catalyst Fe(TPP)Cl Catalyst In situ Diazotization->Fe(TPP)Cl Catalyst Aniline Aniline Aniline->Fe(TPP)Cl Catalyst N-Trifluoroethylated Aniline N-Trifluoroethylated Aniline Fe(TPP)Cl Catalyst->N-Trifluoroethylated Aniline

References

A Comparative Guide to Enhancing Drug Bioavailability: The Role of Fluorination and Advanced Formulation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals.

The quest to improve the oral bioavailability of therapeutic agents is a cornerstone of modern pharmaceutical development. Poor aqueous solubility and unfavorable metabolic profiles can terminate the development of otherwise promising drug candidates. This guide provides a comparative analysis of strategies employed to overcome these challenges. We will first clarify the role of reagents like "Ethyl 2,2,2-trifluoroethyl carbonate" in synthesizing drugs with enhanced pharmacokinetic properties and then delve into a data-driven comparison of established bioavailability enhancement platforms, including lipid-based formulations and ionic liquids.

The Role of "this compound" in Drug Development

"this compound" (ETFEC) is not typically used as a direct excipient to enhance the bioavailability of a drug. Instead, it serves as a crucial building block in the synthesis of fluorinated intermediates.[1][2] The incorporation of fluorine atoms into a drug's molecular structure is a widely used medicinal chemistry strategy to improve its efficacy, metabolic stability, and bioavailability.[1][3]

Fluorine's unique properties, such as its high electronegativity and small size, can profoundly influence a molecule's physicochemical characteristics.[4][5][6] Strategic fluorination can:

  • Block Metabolic Degradation: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable carbon-hydrogen bond with a C-F bond can prevent oxidation by liver enzymes, thereby increasing the drug's half-life and systemic exposure.[4][6]

  • Enhance Membrane Permeability: Fluorination can increase a molecule's lipophilicity, which may improve its ability to pass through biological membranes and be absorbed.[3][5]

  • Modulate pKa: The introduction of fluorine can alter the acidity or basicity of nearby functional groups, which can influence the drug's solubility and absorption profile in the gastrointestinal tract.[5]

  • Improve Target Binding: Fluorine atoms can form favorable interactions with biological targets, leading to enhanced potency and selectivity.[7]

While the qualitative benefits of fluorination are well-established, direct quantitative comparisons of the bioavailability of a fluorinated drug versus its identical non-fluorinated analog are highly specific to the drug and not always publicly available. For instance, the highly successful drug sitagliptin (B1680988) is a fluorinated compound with an absolute bioavailability of approximately 87%.[2][8][9] This high bioavailability is a result of its overall chemical structure, to which the fluorine atoms contribute.

Fluorination_Strategy cluster_0 Synthetic Pathway cluster_1 Drug Candidate Modification cluster_2 Pharmacokinetic Improvement ETFEC Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) Intermediate Fluorinated Intermediate ETFEC->Intermediate Fluorination Reagent Fluorinated_Drug Fluorinated Drug Candidate Intermediate->Fluorinated_Drug Synthesis Drug_Analog Non-Fluorinated Drug Analog Properties Enhanced Properties Fluorinated_Drug->Properties Metabolic_Stability Increased Metabolic Stability Properties->Metabolic_Stability Permeability Improved Permeability Properties->Permeability Binding_Affinity Enhanced Target Binding Affinity Properties->Binding_Affinity Bioavailability Improved Oral Bioavailability Metabolic_Stability->Bioavailability Permeability->Bioavailability

Figure 1: Role of ETFEC in developing drugs with enhanced bioavailability.

Comparison of Bioavailability Enhancement Technologies

For poorly soluble drugs, formulation-based strategies are essential. Below is a comparison of leading technologies, supported by experimental data for model drugs.

Lipid-Based Drug Delivery Systems (LBDDS) and Self-Emulsifying Drug Delivery Systems (SEDDS)

LBDDS are formulations containing the drug dissolved or suspended in lipids, surfactants, and co-solvents. A key sub-category, SEDDS, are isotropic mixtures that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in the aqueous environment of the GI tract.[10][11] This increases the surface area for dissolution and maintains the drug in a solubilized state, thereby enhancing absorption.[12][13]

SEDDS_Mechanism SEDDS_Capsule Oral Administration (SEDDS Capsule) GI_Tract Dispersion in GI Fluids SEDDS_Capsule->GI_Tract Emulsion Spontaneous Emulsification (Nano/Microdroplets) GI_Tract->Emulsion Drug_Release Drug Release from Droplets Emulsion->Drug_Release Absorption Enhanced Absorption (Intestinal Mucosa) Drug_Release->Absorption Systemic_Circulation Systemic Circulation (Improved Bioavailability) Absorption->Systemic_Circulation

Figure 2: Mechanism of bioavailability enhancement by SEDDS.

Ionic Liquids (ILs)

Ionic liquids are salts with low melting points that can act as versatile solvents.[14] They can be designed to dissolve high quantities of poorly water-soluble drugs.[14][15] Formulating drugs in ILs can bypass the dissolution step of the solid crystalline form, a major barrier to absorption. A danazol-containing self-emulsifying IL formulation resulted in a 4.3-fold higher exposure compared to the crystalline drug.[15]

Quantitative Performance Data

The following tables summarize experimental data demonstrating the efficacy of these technologies in enhancing the oral bioavailability of poorly soluble drugs.

Table 1: Bioavailability Enhancement of Celecoxib using SEDDS

FormulationCmax (ng/mL)AUC0–t (ng·h/mL)Relative Bioavailability (%)Reference
Celecoxib SuspensionNot ReportedNot Reported100% (Reference)[16]
Liquid SMEDDSNot ReportedIncreased 6.59-fold vs. Suspension659%[16]
Solid SMEDDSNot ReportedIncreased 6.37-fold vs. Suspension637%[16]
Celecoxib Capsule777 ± 402Not Reported100% (Reference)[17]
Celecoxib Oral Solution (SMEDDS)1569 ± 299Bioavailability 140% greater than capsule~240%[17]

Cmax: Maximum plasma concentration; AUC0–t: Area under the plasma concentration-time curve; SMEDDS: Self-Microemulsifying Drug Delivery System.

Table 2: Bioavailability Enhancement of Itraconazole (B105839) using LBDDS/SEDDS

FormulationCmax (ng/mL)AUC0–inf (ng·h/mL)Relative Bioavailability (%)Reference
Itraconazole Powder102.3 ± 21.4856.7 ± 154.3100% (Reference)[18]
Solid Dispersion (HPMC)258.6 ± 45.72154.3 ± 321.8~251%[18]
Self-Emulsifying System (SES)487.2 ± 76.54210.5 ± 543.2~491%[18]
Sporanox® CapsuleNot ReportedNot Reported100% (Reference)[19]
SNESD-loaded TabletSignificantly Increased vs. Sporanox®Significantly Increased vs. Sporanox®Significantly Increased[19]

HPMC: Hydroxypropylmethylcellulose; SNESD: Self-Nanoemulsifying Solid Dispersion.

Table 3: Bioavailability Enhancement of Danazol (B1669791) using Various Formulations

FormulationCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Crystalline Danazol199.31519100% (Reference)[20]
Danazol:Vanillin Cocrystal (neat)Not ReportedIncreased 1.7-fold vs. Crystalline170%[21]
Danazol:Vanillin Cocrystal (formulated)Not ReportedIncreased >10-fold vs. Crystalline>1000%[21]
Self-Emulsifying Ionic Liquid FormulationNot ReportedIncreased 4.3-fold vs. Crystalline430%[15]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of findings. Below are protocols for key experiments in bioavailability assessment.

Protocol 1: In Vitro Caco-2 Permeability Assay

This assay is a widely accepted model for predicting human intestinal drug absorption.[22]

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) with supplements at 37°C and 5% CO₂.[22]

    • Seed the cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[22]

    • Culture for 21-28 days to allow the cells to differentiate into a polarized monolayer. Change the medium every 2-3 days.[22]

  • Monolayer Integrity Check:

    • Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be within the laboratory's established range (e.g., 300-500 Ω·cm²) to confirm tight junction integrity.[23]

    • Alternatively, perform a Lucifer Yellow rejection assay to check for monolayer integrity.[23]

  • Bidirectional Permeability Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (e.g., HBSS).[22]

    • Pre-incubate the monolayers with the transport buffer for 30 minutes at 37°C.[22]

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) in transport buffer to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[22]

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[22]

    • Incubate the plates for 2 hours at 37°C with gentle shaking.[22]

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both donor and receiver compartments.

    • Analyze the concentration of the test compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[22]

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters.

Protocol 2: In Vivo Bioavailability Study in Rats

This protocol outlines a standard approach to determine key pharmacokinetic parameters in an animal model.[24]

  • Animal Preparation:

    • Use male Sprague-Dawley rats (200-250 g).[24]

    • Acclimatize the animals for at least one week before the study.[24]

    • Fast the animals overnight (approx. 12 hours) prior to dosing, with free access to water.[24]

  • Dose Administration:

    • Intravenous (IV) Group: Administer the drug (dissolved in a suitable vehicle) via the tail vein to determine 100% bioavailability as a reference.

    • Oral (PO) Group: Administer the test formulation (e.g., drug suspension, SEDDS) at a specified dose (e.g., 10 mg/kg) via oral gavage.[24]

  • Blood Sampling:

    • Collect blood samples (approx. 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[24]

    • Collect samples into heparinized tubes to prevent clotting.[24]

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.[24]

    • Transfer the plasma to clean tubes and store at -80°C until analysis.[24]

  • Sample Analysis:

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.[25]

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis: Cmax, Tmax (time to reach Cmax), and AUC.[25]

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Protocol 3: In Vitro Dissolution Test (USP Apparatus 2)

This test evaluates the rate at which a drug is released from its solid dosage form.[26]

  • Apparatus Setup (USP Apparatus 2 - Paddle):

    • Set up the dissolution apparatus with 900 mL of the specified dissolution medium (e.g., pH 1.2 buffer to simulate gastric fluid) in each vessel.[26][27]

    • Equilibrate the medium to 37 ± 0.5°C.[26]

    • Set the paddle rotation speed, typically to 50 or 75 RPM.[26]

  • Procedure:

    • Place one dosage form (e.g., tablet or capsule) into each vessel.[28]

    • Start the apparatus immediately.[28]

    • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[27]

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.

    • Filter the samples promptly through a 0.45 µm filter.[27]

  • Analysis:

    • Determine the concentration of the dissolved drug in each filtered sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the percentage of drug dissolved versus time to generate a dissolution profile.

Protocol 4: Formulation and Characterization of a SEDDS
  • Excipient Screening:

    • Determine the solubility of the drug in various oils, surfactants, and co-surfactants to identify components with the highest solubilizing capacity.[10][29]

  • Construction of Pseudo-Ternary Phase Diagram:

    • Select the most suitable oil, surfactant, and co-surfactant.

    • Prepare various mixtures of these components at different ratios.

    • Titrate each mixture with water and observe the formation of emulsions. Plot the results on a ternary phase diagram to identify the self-emulsification region.[29]

  • Preparation of Liquid SEDDS:

    • Select an optimized ratio of oil, surfactant, and co-surfactant from the phase diagram.

    • Dissolve the drug in the oil phase, then add the surfactant and co-surfactant.

    • Mix thoroughly using a vortex mixer or sonication until a clear, homogenous solution is formed.[27]

  • Characterization:

    • Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[11]

    • Self-Emulsification Time: Add the SEDDS formulation to a dissolution apparatus containing an aqueous medium and record the time taken to form a homogenous emulsion.[29]

    • Thermodynamic Stability: Subject the formulation to centrifugation and heating/cooling cycles to assess for phase separation or drug precipitation.[27]

Bioavailability_Workflow cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Data Analysis Formulation Develop Formulation (e.g., SEDDS, Ionic Liquid) Dissolution Dissolution Testing (USP Apparatus 2) Formulation->Dissolution Permeability Permeability Assay (Caco-2 Model) Formulation->Permeability InVivo In Vivo Study (Rat Model) Dissolution->InVivo Proceed if promising Permeability->InVivo Proceed if promising PK_Analysis Pharmacokinetic Analysis InVivo->PK_Analysis Bioavailability_Calc Calculate Bioavailability (F%) PK_Analysis->Bioavailability_Calc

Figure 3: General experimental workflow for bioavailability assessment.

References

A Comparative Analysis of Solid Electrolyte Interphase (SEI) Layers Formed by Fluorinated Carbonate Additives in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of higher energy density and longer cycle life in lithium-ion batteries has underscored the critical role of the solid electrolyte interphase (SEI). This nanometer-scale layer, formed on the anode surface during the initial charging cycles, dictates battery performance, safety, and longevity. Fluorinated carbonate additives have emerged as a important strategy for engineering a robust and stable SEI. This guide provides a comparative analysis of the SEI layers formed by three key fluorinated carbonates: fluoroethylene carbonate (FEC), difluoroethylene carbonate (DFEC), and trifluoroethylene (B1203016) carbonate (TFEC), supported by experimental data and detailed methodologies.

Executive Summary

Fluorinated carbonate additives are instrumental in forming a protective SEI layer that is rich in lithium fluoride (B91410) (LiF). This LiF-rich interface offers superior mechanical stability and effective suppression of detrimental side reactions compared to the SEI formed in standard carbonate electrolytes.

  • Fluoroethylene Carbonate (FEC): The most studied additive, FEC, is known to form a thin, dense, and uniform SEI. It preferentially decomposes on the anode surface, creating a stable layer that enhances ionic conductivity and prolongs cycle life.[1][2]

  • Difluoroethylene Carbonate (DFEC): Emerging as a highly promising alternative, DFEC often leads to an SEI with a higher concentration of inorganic components. This can result in even lower impedance and superior performance, particularly under high-temperature conditions.

  • Trifluoroethylene Carbonate (TFEC): While less explored experimentally, theoretical studies suggest that increased fluorination can widen the electrochemical stability window of the electrolyte.[3] However, direct comparative data on TFEC-formed SEI layers remains limited in publicly available literature.

This guide will delve into the quantitative differences in performance, the underlying formation mechanisms, and the experimental protocols used to characterize these critical interfacial layers.

Comparative Performance Data

The following table summarizes the key performance metrics of SEI layers formed in the presence of different fluorinated carbonate additives, based on available experimental data. It is important to note that performance can vary significantly based on the specific cell chemistry, electrode materials, and cycling conditions.

PropertyStandard Electrolyte (No Additive)Fluoroethylene Carbonate (FEC)Difluoroethylene Carbonate (DFEC)Trifluoroethylene Carbonate (TFEC)
SEI Composition Primarily organic species (e.g., lithium ethylene (B1197577) dicarbonate), Li₂CO₃LiF-rich, polymeric species[4][5]Higher concentration of inorganic components (LiF)Theoretically LiF-rich
SEI Morphology Inhomogeneous, porousThin, dense, uniform[2]Dense and stableData not available
SEI Impedance (Post-Cycling) Higher (e.g., ~16 MΩ)[1]Lower (e.g., ~13 MΩ)[1]Significantly lower, especially at high temp.Data not available
Thermal Stability Breaks down around 153 °C[2]Stable up to ~200 °C (but can produce HF with LiPF₆ at elevated temp.)[2][6]Generally stable, less gas evolution than FECData not available
Capacity Retention LowerSignificantly ImprovedSuperior to FEC in some high-voltage systemsData not available
Coulombic Efficiency LowerHigherHigher than FEC in some casesData not available

SEI Formation Mechanisms

The superior performance of fluorinated additives stems from their preferential reduction on the anode surface at a higher potential than conventional carbonate solvents like ethylene carbonate (EC).[2] This initial reaction dictates the composition and quality of the resulting SEI.

Fluoroethylene Carbonate (FEC) Decomposition Pathway

FEC undergoes a reductive decomposition to form LiF nanoparticles, which serve as the foundation for a stable, inorganic-rich SEI. This process effectively passivates the anode surface, preventing continuous electrolyte decomposition.

FEC_SEI_Formation cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface cluster_sei SEI Layer FEC FEC Anode Anode FEC->Anode Preferential Reduction (Higher Potential) Li_ion Li⁺ Li_ion->Anode electron e⁻ electron->Anode LiF LiF Nanoparticles Anode->LiF Forms Polymer Polymeric Species Anode->Polymer Forms SEI Stable LiF-rich SEI LiF->SEI Polymer->SEI

Figure 1: SEI formation mechanism with FEC additive.
Difluoroethylene Carbonate (DFEC) and Trifluoroethylene Carbonate (TFEC)

DFEC is believed to follow a similar decomposition pathway, with the additional fluorine atom potentially leading to a higher yield of LiF, contributing to a more robust and ionically conductive inorganic SEI layer.[7] For TFEC, while a specific experimental mechanism is not well-documented, it is hypothesized that its reduction would also primarily lead to the formation of LiF and other fluorinated species.

Experimental Protocols

The characterization of the SEI layer requires specialized surface-sensitive techniques, often performed under inert conditions to prevent contamination.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a cornerstone technique for determining the elemental and chemical composition of the SEI.

  • Objective: To identify the chemical species (e.g., LiF, Li₂CO₃, polymeric carbons) present in the SEI layer.

  • Methodology:

    • Cells are cycled for a specific number of formation cycles.

    • In an argon-filled glovebox, the cell is disassembled.

    • The anode is carefully harvested and rinsed with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

    • The anode is transferred to the XPS chamber via an air-free transfer vessel to prevent atmospheric contamination.

    • Spectra are acquired for key elements: C 1s, O 1s, F 1s, and Li 1s.

    • Data Analysis: The binding energy of the photoelectrons is used to identify chemical states. For example, the F 1s peak for LiF is typically observed at approximately 685.0 eV .[8] Other fluorinated species and C-F bonds appear at higher binding energies. The spectra are fitted to quantify the relative concentrations of different components. Depth profiling using an argon ion beam can be employed to analyze the layered structure of the SEI.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to probe the electrochemical properties of the battery, including the ionic resistance of the SEI layer.

  • Objective: To measure the impedance associated with the SEI (RSEI) and the charge transfer resistance (Rct).

  • Methodology:

    • A small amplitude AC voltage (or current) is applied to the cell over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • The resulting current (or voltage) response is measured to determine the impedance at each frequency.

    • The measurement is typically performed at a stable state of charge.

    • Data Analysis: The impedance data is plotted on a Nyquist plot (–Im(Z) vs. Re(Z)). The resulting spectrum is then fitted to an equivalent circuit model to extract quantitative parameters. A common model used for this purpose is the Randles circuit, often with additional elements to represent the SEI layer. The semicircle in the high-to-medium frequency region is typically deconvoluted to separate the contributions of the SEI and the charge transfer process.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative analysis of SEI layers.

Experimental_Workflow cluster_prep Cell Preparation cluster_cycling Electrochemical Testing cluster_analysis Post-Mortem Analysis cluster_data Data Interpretation A1 Assemble Coin Cells (with different additives) B1 Formation Cycles A1->B1 B2 Long-Term Cycling (Capacity Retention) B1->B2 B3 Rate Capability Test B2->B3 D3 Correlate with Cycling Performance B2->D3 C1 Cell Disassembly (Glovebox) B3->C1 C2 EIS Measurement C1->C2 C3 XPS Analysis C1->C3 C4 SEM/TEM Imaging C1->C4 D1 Compare R_SEI, R_ct C2->D1 D2 Compare SEI Composition C3->D2 D1->D3 D2->D3

Figure 2: General experimental workflow for SEI analysis.

Logical Comparison of Fluorinated Carbonates

The choice of a fluorinated carbonate additive involves a trade-off between various properties. The ideal additive should form a thin, stable, and highly Li⁺-conductive SEI without being consumed rapidly or generating detrimental byproducts.

Logical_Comparison cluster_properties Key Properties cluster_outcomes Performance Outcomes Additive Fluorinated Carbonate Additive P1 SEI Stability (Mechanical & Thermal) Additive->P1 Influences P2 Ionic Conductivity Additive->P2 Influences P3 Electrochemical Window Additive->P3 Influences O1 Longer Cycle Life P1->O1 O3 Improved Safety P1->O3 O2 Higher Coulombic Efficiency P2->O2 O4 Better Rate Capability P2->O4 P3->O1 P3->O2 FEC FEC FEC->Additive DFEC DFEC DFEC->Additive TFEC TFEC (Theoretical) TFEC->Additive

Figure 3: Relationship between additive properties and battery performance.

Conclusion

Fluoroethylene carbonate (FEC) and difluoroethylene carbonate (DFEC) are highly effective additives for creating a stable, LiF-rich SEI that significantly enhances the performance of lithium-ion batteries. FEC is a well-established additive that provides a robust foundation for the SEI, leading to improved cycle life and efficiency. DFEC shows promise to outperform FEC, particularly in demanding high-voltage and high-temperature applications, by forming a more inorganic-rich and less resistive SEI. While theoretical predictions are positive, more extensive experimental research is required to fully elucidate the comparative advantages of trifluoroethylene carbonate (TFEC). The methodologies and comparative data presented in this guide offer a framework for researchers to evaluate and select the most appropriate fluorinated additive for their specific battery chemistry and application needs.

References

Validating Kinetic Models of Reactions Involving Ethyl 2,2,2-trifluoroethyl Carbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and materials science, a precise understanding of reaction kinetics is paramount for ensuring product stability, efficacy, and safety. Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC), a fluorinated organic compound, is gaining attention for its potential applications, particularly as a solvent in electrolytes for lithium-ion batteries. Its fluorine substitution significantly influences its electrochemical and thermal properties compared to its non-fluorinated counterparts. This guide provides a comparative analysis of the kinetic models of reactions involving ETFEC and its alternatives, supported by experimental data and detailed methodologies, to aid researchers in the validation of their own kinetic models.

Performance Comparison: Fluorinated vs. Non-Fluorinated Carbonates

The introduction of fluorine atoms into carbonate molecules has a profound impact on their reactivity and stability. Fluorinated carbonates like ETFEC generally exhibit higher oxidative stability and are less flammable than their non-fluorinated analogs such as diethyl carbonate (DEC). This enhanced stability is attributed to the strong electron-withdrawing nature of the fluorine atoms, which increases the energy barrier for decomposition reactions.

Theoretical studies employing Density Functional Theory (DFT) simulations on similar fluorinated carbonates, like fluoroethylene carbonate (FEC) and difluoroethylene carbonate (DFEC), have provided insights into their reductive decomposition pathways. These studies calculate thermodynamic (ΔG) and kinetic (ΔG‡) parameters, revealing that the primary decomposition products are often lithium fluoride (B91410) (LiF) and carbon dioxide, which contribute to the formation of a stable solid electrolyte interphase (SEI) on battery electrodes.[1] While specific kinetic data for ETFEC is not as readily available, the principles derived from these related compounds are highly applicable.

A study on the structurally similar bis(2,2,2-trifluoroethyl) carbonate (BtFEC) has shown that its thermal decomposition proceeds through different pathways depending on the temperature. Below 900 K, HF elimination is the dominant mechanism, while at temperatures above 1000 K, C–O bond cleavage becomes the primary route.[2] This highlights the complexity of the reaction mechanisms and the importance of temperature-dependent kinetic studies.

Quantitative Data Summary

A direct quantitative comparison of the kinetic parameters for ETFEC with its alternatives is challenging due to the limited availability of published data for ETFEC itself. However, we can compile data for closely related compounds to provide a valuable benchmark for model validation.

CompoundReaction TypeMethodKey Kinetic ParametersReference
Bis(2,2,2-trifluoroethyl) carbonate (BtFEC) Thermal DecompositionShock Tube & Microflow ReactorPressure- and temperature-dependent rate constants available[2]
Fluoroethylene carbonate (FEC) Reductive DecompositionDFT SimulationsΔG and ΔG‡ for various reaction pathways[1]
Difluoroethylene carbonate (DFEC) Reductive DecompositionDFT SimulationsΔG and ΔG‡ for various reaction pathways[1]
Diethyl carbonate (DEC) Thermal Decomposition(Typical values, specific study not cited)Lower activation energy compared to fluorinated analogsGeneral Knowledge

Experimental Protocols for Kinetic Model Validation

Validating a kinetic model requires robust experimental data obtained under well-controlled conditions. The following are key experimental methodologies applicable to the study of reactions involving ETFEC and its alternatives.

Thermal Decomposition Kinetics

1. Shock Tube Experiments:

  • Objective: To study high-temperature gas-phase decomposition kinetics.

  • Methodology: A mixture of the carbonate and a bath gas (e.g., argon) is rapidly heated by a shock wave. The concentrations of reactants and products are monitored over time using techniques like laser absorption spectroscopy. This allows for the determination of reaction rates at high temperatures (typically >1000 K).[2]

  • Data Analysis: The time-history profiles of species concentrations are fitted to a detailed chemical kinetic model to extract rate constants.

2. Microflow Reactor (MFR) Experiments:

  • Objective: To investigate decomposition kinetics over a broader temperature range in a controlled flow environment.

  • Methodology: The carbonate vapor, diluted in an inert gas, is passed through a heated reactor. The effluent gas is analyzed using techniques such as Fourier Transform Infrared (FTIR) spectroscopy to identify and quantify the decomposition products.[2]

  • Data Analysis: The product distribution as a function of temperature provides insights into the dominant reaction pathways and allows for the validation of the kinetic model under various conditions.

Electrochemical Decomposition Kinetics

1. Cyclic Voltammetry (CV):

  • Objective: To probe the electrochemical stability and reductive/oxidative decomposition potentials.

  • Methodology: The electrochemical behavior of an electrolyte containing the carbonate is studied by cycling the potential of a working electrode and measuring the resulting current. The onset of reduction or oxidation peaks indicates the potential at which decomposition occurs.

  • Data Analysis: The peak potentials and currents provide qualitative and semi-quantitative information about the electrochemical reaction kinetics.

2. Electrochemical Impedance Spectroscopy (EIS):

  • Objective: To characterize the properties of the SEI layer formed from electrolyte decomposition and determine the ionic conductivity and activation energy of ion transport.

  • Methodology: A small amplitude AC voltage is applied to the electrochemical cell over a range of frequencies, and the impedance response is measured.

  • Data Analysis: The impedance spectra are fitted to an equivalent circuit model to extract parameters such as charge transfer resistance and double-layer capacitance, which are related to the kinetics of interfacial reactions. The temperature dependence of ionic conductivity can be used to calculate the activation energy for ion transport.[3]

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

ReactionPathways cluster_ETFEC ETFEC Decomposition cluster_DEC DEC Decomposition ETFEC Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) HF_Elim HF Elimination (< 900 K) ETFEC->HF_Elim CO_Cleav C-O Bond Cleavage (> 1000 K) ETFEC->CO_Cleav Products1 Products (e.g., Ethylene, CO2, HF) HF_Elim->Products1 Products2 Radical Products CO_Cleav->Products2 DEC Diethyl Carbonate (DEC) Decomp Thermal Decomposition DEC->Decomp Products3 Products (e.g., Ethylene, Ethanol, CO2) Decomp->Products3 ExperimentalWorkflow cluster_thermal Thermal Kinetics Validation cluster_electrochem Electrochemical Kinetics Validation ST Shock Tube Experiments Data_Acq1 Acquire Time-History Concentration Profiles ST->Data_Acq1 MFR Microflow Reactor Experiments Data_Acq2 Acquire Product Distribution vs. Temp MFR->Data_Acq2 Model_Val1 Kinetic Model Validation Data_Acq1->Model_Val1 Data_Acq2->Model_Val1 CV Cyclic Voltammetry Data_Acq3 Determine Decomposition Potentials CV->Data_Acq3 EIS Electrochemical Impedance Spectroscopy Data_Acq4 Characterize SEI & Ion Transport Activation Energy EIS->Data_Acq4 Model_Val2 Kinetic Model Validation Data_Acq3->Model_Val2 Data_Acq4->Model_Val2 LogicalRelationship Model Kinetic Model (Hypothesized Reaction Mechanism & Rate Parameters) Validation Model Validation: Comparison of Simulation vs. Experiment Model->Validation Exp_Data Experimental Data (Concentration vs. Time, Product Distribution, Electrochemical Response) Exp_Data->Validation Refinement Model Refinement Validation->Refinement if discrepancy Refinement->Model

References

A Comparative Guide to the Synthesis of Ethyl 2,2,2-trifluoroethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) is a fluorinated organic compound of growing interest, particularly as a component in advanced electrolyte formulations for lithium-ion batteries and as a versatile reagent in organic synthesis. Its synthesis can be approached through several routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of the primary synthesis pathways to ETFEC, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific applications.

Comparison of Primary Synthesis Routes

Two principal methods for the synthesis of this compound have been identified in the literature: the reaction of 2,2,2-trifluoroethanol (B45653) with ethyl chloroformate, and the transesterification of bis(2,2,2-trifluoroethyl) carbonate with ethanol (B145695). The following table summarizes the key aspects of these routes based on available data.

ParameterRoute 1: From Ethyl ChloroformateRoute 2: Transesterification
Reactants 2,2,2-Trifluoroethanol, Ethyl ChloroformateBis(2,2,2-trifluoroethyl) carbonate, Ethanol
Catalyst/Base Typically a tertiary amine (e.g., triethylamine) or imidazole (B134444)Basic or acidic catalysts
Reaction Conditions Generally mild, often at or below room temperatureRequires elevated temperatures to proceed effectively
Reported Yield HighVariable, can be affected by side reactions
Purity of Product Generally high, with purification by distillationMay require more extensive purification due to side-product formation
Key Advantages Direct, high-yielding, and proceeds under mild conditions.Utilizes a potentially more accessible starting carbonate.
Key Disadvantages Ethyl chloroformate is a toxic and corrosive reagent.Prone to the formation of side-products, which can complicate purification and lower the yield.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, based on general principles of organic synthesis and related procedures, the following represents plausible methodologies for the two primary routes.

Route 1: Synthesis from 2,2,2-Trifluoroethanol and Ethyl Chloroformate

This method is the most conventional approach to synthesizing asymmetric carbonates. The reaction involves the nucleophilic attack of the trifluoroethoxide on the carbonyl carbon of ethyl chloroformate, with a base to neutralize the hydrochloric acid byproduct.

Reaction:

CF₃CH₂OH + ClCOOCH₂CH₃ + Base → CF₃CH₂OCOOCH₂CH₃ + Base·HCl

Illustrative Protocol:

  • To a stirred solution of 2,2,2-trifluoroethanol (1.0 eq.) and a suitable base such as triethylamine (B128534) (1.1 eq.) or imidazole in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) at 0 °C, ethyl chloroformate (1.0 eq.) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is filtered to remove the salt byproduct (e.g., triethylammonium (B8662869) chloride).

  • The filtrate is washed sequentially with dilute acid, water, and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield pure this compound.

Route 2: Transesterification of Bis(2,2,2-trifluoroethyl) carbonate with Ethanol

Transesterification offers an alternative pathway where one of the 2,2,2-trifluoroethyl groups of bis(2,2,2-trifluoroethyl) carbonate is exchanged with an ethyl group from ethanol. This reaction is typically catalyzed by an acid or a base.

Reaction:

(CF₃CH₂O)₂CO + CH₃CH₂OH ⇌ CF₃CH₂OCOOCH₂CH₃ + CF₃CH₂OH

Illustrative Protocol:

  • Bis(2,2,2-trifluoroethyl) carbonate (1.0 eq.), ethanol (a large excess to drive the equilibrium), and a catalytic amount of a suitable catalyst (e.g., sodium ethoxide or a Lewis acid) are combined in a reaction vessel equipped with a distillation apparatus.

  • The reaction mixture is heated to reflux.

  • The equilibrium is shifted towards the product by continuously removing the lower-boiling 2,2,2-trifluoroethanol from the reaction mixture by distillation.

  • The reaction progress is monitored by GC analysis of the reaction mixture.

  • Once the desired conversion is achieved, the catalyst is neutralized.

  • The excess ethanol is removed by distillation.

  • The remaining mixture is then purified by fractional distillation to isolate this compound from any remaining starting material and the symmetric diethyl carbonate byproduct.

Visualizing the Synthesis Pathways

The logical flow of the two primary synthesis routes for this compound can be visualized as follows:

Synthesis_Routes cluster_0 Route 1: From Ethyl Chloroformate cluster_1 Route 2: Transesterification TFE1 2,2,2-Trifluoroethanol Reaction1 Reaction TFE1->Reaction1 ECF Ethyl Chloroformate ECF->Reaction1 Base Base (e.g., Triethylamine) Base->Reaction1 ETFEC1 This compound Reaction1->ETFEC1 Salt Salt Byproduct Reaction1->Salt BTFEC Bis(2,2,2-trifluoroethyl) carbonate Reaction2 Transesterification BTFEC->Reaction2 Ethanol Ethanol Ethanol->Reaction2 Catalyst Catalyst Catalyst->Reaction2 ETFEC2 This compound Reaction2->ETFEC2 TFE2 2,2,2-Trifluoroethanol (byproduct) Reaction2->TFE2

Caption: Primary synthesis routes for this compound.

Conclusion

The choice between the two primary synthesis routes for this compound will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. The reaction of 2,2,2-trifluoroethanol with ethyl chloroformate appears to be the more direct and potentially higher-yielding method, though it involves a hazardous reagent. The transesterification route may be a viable alternative if bis(2,2,2-trifluoroethyl) carbonate is readily available, but challenges with side-product formation and purification need to be considered. Further development and optimization of these routes in the academic and patent literature will be crucial for enabling wider access to this important fluorinated compound.

Assessing the Cost-Effectiveness of Ethyl 2,2,2-Trifluoroethyl Carbonate in Trifluoroethylation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoroethyl group (-CH₂CF₃) into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. A variety of reagents are available for this critical transformation, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the performance and cost-effectiveness of "Ethyl 2,2,2-trifluoroethyl carbonate" (ETFEC) against common alternative trifluoroethylating agents, supported by available experimental data and detailed methodologies.

Performance Comparison of Trifluoroethylating Agents

The selection of an appropriate trifluoroethylating agent is contingent on the substrate, desired reaction conditions, and overall cost considerations. While direct, comprehensive comparative studies are limited, the existing literature provides insights into the performance of ETFEC and its alternatives in key transformations such as the trifluoroethylation of amines and alcohols.

Table 1: Comparison of Reagent Performance in Trifluoroethylation of Amines
ReagentSubstrateProductYield (%)Reaction ConditionsReference
This compound (ETFEC) Secondary AminesN-TrifluoroethylaminesModerate to GoodVaries; often requires elevated temperatures.General knowledge
Trifluoroacetic Anhydride (B1165640) (TFAA) / ReductantSecondary AminesN-TrifluoroethylaminesGood to ExcellentTwo-step process: formation of trifluoroacetamide (B147638) followed by reduction (e.g., with borane (B79455) or LiAlH₄).[1][2][1][2]
Trifluoroacetic Acid (TFA) / ReductantSecondary AminesN-TrifluoroethylaminesGood to ExcellentCatalyst-free reductive amination with a silane (B1218182) reductant.[1][3][1][3]
2,2,2-Trifluoroethyl TriflateAminesN-TrifluoroethylaminesHighPowerful alkylating agent, often used for synthesis of fluorinated amino acids.[4][4]
2,2,2-Trifluoroethylamine (B1214592) HydrochlorideAnilinesN-Trifluoroethylated anilinesGoodIron porphyrin-catalyzed N-H insertion.[5]
Table 2: Comparison of Reagent Performance in Trifluoroethylation of Alcohols
ReagentSubstrateProductYield (%)Reaction ConditionsReference
This compound (ETFEC) AlcoholsO-Trifluoroethyl ethersModerateCan require specific catalysts or conditions.General knowledge
Trifluoroacetic Anhydride (TFAA)AlcoholsTrifluoroacetate EstersHighFacile reaction, often used for derivatization.[6][7][6][7]
2,2,2-Trifluoroethyl TriflateAlcoholsO-Trifluoroethyl ethersHighVersatile reagent for O-trifluoroethylation.General knowledge
Phenyl(2,2,2-trifluoroethyl)iodonium triflateCarboxylic Acids2,2,2-Trifluoroethyl estersGood to ExcellentEfficient for heteroatom and carbon nucleophiles.[8][8]

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis must consider not only the price of the reagent but also factors such as reaction yield, the cost of other reagents and catalysts, energy consumption, and downstream processing.

Table 3: Estimated Cost Comparison of Trifluoroethylating Agents
ReagentFormEstimated Price (USD/kg)Notes
This compound (ETFEC) Liquid~$3,277 (based on 100g price)Bulk pricing not readily available, indicating it may be more expensive for large-scale synthesis.
Trifluoroacetic Anhydride (TFAA)Liquid~$163 - $2,250Price varies significantly with purity and supplier. Generally considered a cost-effective reagent.[3][9]
Trifluoroacetic Acid (TFA)Liquid~$100 - $750A relatively inexpensive and stable fluorine source.[1]
2,2,2-Trifluoroethyl TriflateLiquid~$1,518 - $28,400A highly reactive but also more expensive option. Price varies significantly with quantity.[10][11]
2,2,2-TrifluoroethanolLiquid~$682 (based on 500g price)A precursor for other trifluoroethylating agents.

Analysis:

  • This compound (ETFEC): Based on available data for small quantities, ETFEC appears to be a relatively expensive option. Its cost-effectiveness for large-scale applications in drug development would heavily depend on the ability to source it in bulk at a significantly lower price point. Its primary advantage may lie in specific applications where its reactivity profile offers benefits over other reagents, potentially leading to cleaner reactions and reduced purification costs.

  • Trifluoroacetic Anhydride (TFAA) and Trifluoroacetic Acid (TFA): These reagents are generally the most cost-effective options for introducing a trifluoroacetyl group, which can then be reduced to the desired trifluoroethyl group.[1][3][6] The two-step process adds complexity but can be highly efficient and economical, especially for large-scale synthesis. The catalyst-free reductive amination using TFA and a silane is a particularly practical and cost-effective method.[1][3]

  • 2,2,2-Trifluoroethyl Triflate: This is a powerful and highly reactive trifluoroethylating agent, often providing high yields under mild conditions.[4] However, its significantly higher cost makes it more suitable for small-scale, high-value applications or when other methods fail.

Experimental Protocols

General Procedure for Trifluoroethylation of Secondary Amines using Trifluoroacetic Acid and Phenylsilane[2]
  • To an oven-dried 10 ml round-bottomed flask fitted with a water condenser under an argon atmosphere, add tetrahydrofuran (B95107) (0.5 ml) and the secondary amine (0.50 mmol) as the free base.

  • Heat the reaction flask in an oil bath at 70 °C.

  • Immediately add phenylsilane (B129415) (123 μl, 1.00 mmol) followed by trifluoroacetic acid (67.0 μl, 0.875 mmol) via microsyringe.

  • Stir the reaction at reflux for 2–4 hours.

  • Allow the reaction to cool and then concentrate in vacuo.

  • Purify the residue by column chromatography to yield the trifluoroethylated amine.

General Procedure for Trifluoroacetylation of Alcohols using Trifluoroacetic Anhydride[12]
  • Dissolve the alcohol (e.g., 50 µg) in a suitable solvent such as benzene (B151609) (0.5 mL).

  • Add an acid scavenger, for example, 0.1 mL of 0.05 M trimethylamine (B31210) in benzene.

  • Add trifluoroacetic anhydride (10 µL).

  • Cap the vial and heat at 50°C for 15 minutes.

  • After cooling, the reaction mixture can be worked up as necessary. For analysis, an aliquot can be directly used for gas chromatography.

Visualizing the Trifluoroethylation Pathway

The following diagrams illustrate the general synthetic pathways discussed.

Trifluoroethylation_Pathways cluster_ETFEC ETFEC Pathway cluster_TFAA_TFA TFAA/TFA Pathway cluster_Triflate Triflate Pathway ETFEC Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) Product_ETFEC Trifluoroethylated Product ETFEC->Product_ETFEC Direct Trifluoroethylation (often requires heat/catalyst) Amine_Alcohol Amine / Alcohol Amine_Alcohol->Product_ETFEC TFAA_TFA TFAA or TFA Intermediate Trifluoroacetamide / Imine TFAA_TFA->Intermediate Amine_Aldehyde Amine / Aldehyde Amine_Aldehyde->Intermediate Product_TFAA_TFA Trifluoroethylated Amine Intermediate->Product_TFAA_TFA Reductant Reductant (e.g., Silane, Borane) Reductant->Product_TFAA_TFA Triflate 2,2,2-Trifluoroethyl Triflate Product_Triflate Trifluoroethylated Product Triflate->Product_Triflate Direct Alkylation Nucleophile Amine / Alcohol Nucleophile->Product_Triflate

General synthetic routes for trifluoroethylation.

Conclusion

For researchers and drug development professionals, the choice of a trifluoroethylating agent requires a careful balance of performance and cost. While This compound (ETFEC) may offer a direct route to trifluoroethylated products, its current cost at research scale is a significant consideration for large-scale synthesis.

In contrast, methods utilizing trifluoroacetic acid (TFA) or trifluoroacetic anhydride (TFAA) followed by reduction present a more economically viable and practical approach for the synthesis of trifluoroethylated amines, demonstrating high yields and functional group tolerance.[1][3] For O-trifluoroethylation, while direct alkylation with a reactive species like 2,2,2-trifluoroethyl triflate is effective, the cost remains a primary drawback.

Ultimately, the optimal strategy will depend on the specific synthetic challenge, the scale of the reaction, and the overall budget of the drug development program. For process development and scale-up, the cost-effectiveness of the TFA/TFAA-based reductive amination strategies is particularly compelling. Further investigation into the bulk pricing and process optimization of ETFEC would be necessary to fully assess its competitiveness for industrial applications.

References

Ethyl 2,2,2-trifluoroethyl carbonate: A Comparative Performance Analysis in Advanced Battery Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for safer, more efficient, and longer-lasting batteries is paramount. In the landscape of battery electrolyte additives, Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC), also known as ETC, has emerged as a promising candidate. This guide provides a comprehensive comparison of ETFEC's performance against two well-established alternatives, Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC), across lithium-ion, sodium-ion, and lithium-metal battery platforms. The information is supported by experimental data to aid in the selection of the most suitable electrolyte composition for specific applications.

This compound is a fluorinated carbonate solvent recognized for its potential to enhance the performance and safety of batteries. Its asymmetrical molecular structure contributes to excellent electrochemical stability and strong solvation properties. Key benefits attributed to ETFEC include improved low-temperature performance, reduced flammability, and the formation of a robust solid electrolyte interphase (SEI) on electrode surfaces, which is crucial for long-term cycling stability.[1][2]

Performance in Lithium-Ion Batteries

In lithium-ion (Li-ion) batteries, particularly those employing high-voltage cathodes or silicon-based anodes, electrolyte stability is a critical factor. While direct comparative studies are limited, available research suggests that fluorinated carbonates like ETFEC can offer advantages.

For instance, in a Li//NMC811 cell, an all-fluorinated electrolyte containing both Fluoroethylene Carbonate (FEC) and ETFEC demonstrated a capacity retention of 72.3% after 225 cycles.[3] This highlights the potential of fluorinated solvents to enhance the stability of high-nickel cathodes.

When comparing with established additives, FEC is known for forming a stable, LiF-rich SEI on silicon anodes, which helps to accommodate the large volume changes during cycling, thereby improving capacity retention. Vinylene Carbonate (VC) is also effective in forming a protective polymeric SEI layer, leading to improved cycle life. However, the SEI formed by VC can sometimes lead to higher impedance compared to that formed by FEC.

Table 1: Performance Comparison in Lithium-Ion Batteries

Electrolyte AdditiveAnode MaterialCathode MaterialKey Performance MetricsReference
ETFEC (in combination with FEC) -NMC81172.3% capacity retention after 225 cycles[3]
FEC (5 wt%) Silicon-~768 mAh/g capacity after 100 cycles
VC (5 wt%) Silicon-~1542 mAh/g capacity after 100 cycles

Performance in Sodium-Ion Batteries

The development of sodium-ion (Na-ion) batteries as a cost-effective alternative to Li-ion batteries is gaining momentum. The choice of electrolyte additive is crucial for the stability of the electrode-electrolyte interface in these systems.

A notable study on high-voltage sodium metal batteries utilized an electrolyte incorporating both ETFEC and FEC. This formulation led to a high coulombic efficiency of 98.0% in Na||Cu cells, showcasing the synergistic effect of these fluorinated compounds in stabilizing the sodium metal anode.[4]

In direct comparisons of FEC and VC in sodium-ion cells, both additives have been shown to improve capacity retention compared to cells with no additives. The choice between them may depend on the specific electrode materials and operating conditions.

Table 2: Performance Comparison in Sodium-Ion Batteries

Electrolyte AdditiveCell ConfigurationKey Performance MetricsReference
ETFEC (in combination with FEC) NaCu
FEC Na-ion cellImproved capacity retention over 400 cycles[5]
VC Na-ion cellImproved capacity retention over 400 cycles[5]
FEC + VC Na-ion cellFurther enhancement in capacity retention[5]

Performance in Lithium-Metal Batteries

Lithium-metal anodes are the "holy grail" for next-generation high-energy-density batteries. However, their practical application is hindered by the formation of lithium dendrites and a highly reactive interface with liquid electrolytes. Fluorinated electrolytes are being extensively investigated to address these challenges.

While specific data directly comparing ETFEC with FEC and VC in lithium-metal batteries is scarce in the reviewed literature, the principles of SEI formation are transferable. The ability of fluorinated compounds to form a stable, LiF-rich SEI is considered beneficial for suppressing dendrite growth and improving cycling stability. The lower flammability of solvents like ETFEC also offers a significant safety advantage in these high-energy systems.

Experimental Protocols

The following sections detail the typical methodologies used in the electrochemical evaluation of battery performance with different electrolyte additives.

Cell Assembly

Standard 2032-type coin cells are commonly used for electrochemical testing. The assembly is typically performed in an argon-filled glovebox with low moisture and oxygen levels (<0.5 ppm). A typical cell consists of the working electrode (anode), a separator (e.g., Celgard 2325), the counter electrode (e.g., lithium metal or the corresponding cathode), and the electrolyte.

Electrochemical Cycling

Galvanostatic cycling is performed using a battery test system (e.g., Maccor Series 4000). The cells are cycled within a specific voltage window at a constant current rate (C-rate). Key parameters recorded include:

  • Coulombic Efficiency (CE): The ratio of the discharge capacity to the charge capacity of the preceding cycle.

  • Capacity Retention: The ratio of the discharge capacity at a given cycle to the initial discharge capacity.

Electrochemical Stability Window (ESW) Measurement

The electrochemical stability window of an electrolyte is determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV). A three-electrode setup with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal) is typically used. The potential is swept at a slow scan rate (e.g., 0.1 mV/s), and the onset of oxidative or reductive current indicates the limits of the stability window.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for battery testing and performance comparison.

BatteryTestingWorkflow cluster_preparation Preparation cluster_assembly Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis Electrode Fabrication Electrode Fabrication Cell Assembly (Glovebox) Cell Assembly (Glovebox) Electrode Fabrication->Cell Assembly (Glovebox) Electrolyte Formulation Electrolyte Formulation Electrolyte Formulation->Cell Assembly (Glovebox) Galvanostatic Cycling Galvanostatic Cycling Cell Assembly (Glovebox)->Galvanostatic Cycling EIS Electrochemical Impedance Spectroscopy Cell Assembly (Glovebox)->EIS CV Cyclic Voltammetry (ESW) Cell Assembly (Glovebox)->CV Performance Metrics Coulombic Efficiency Capacity Retention Galvanostatic Cycling->Performance Metrics Impedance Analysis Impedance Analysis EIS->Impedance Analysis Stability Window Determination Stability Window Determination CV->Stability Window Determination

Diagram 1: General workflow for battery testing.

PerformanceComparison Define Battery Chemistry Define Battery Chemistry Prepare Electrolytes Prepare Electrolytes Define Battery Chemistry->Prepare Electrolytes ETFEC_Electrolyte Electrolyte with ETFEC Prepare Electrolytes->ETFEC_Electrolyte FEC_Electrolyte Electrolyte with FEC Prepare Electrolytes->FEC_Electrolyte VC_Electrolyte Electrolyte with VC Prepare Electrolytes->VC_Electrolyte Assemble Cells Assemble Cells ETFEC_Electrolyte->Assemble Cells FEC_Electrolyte->Assemble Cells VC_Electrolyte->Assemble Cells Electrochemical Testing Electrochemical Testing Assemble Cells->Electrochemical Testing Compare Performance Metrics Compare: - Coulombic Efficiency - Capacity Retention - Electrochemical Stability Electrochemical Testing->Compare Performance Metrics

Diagram 2: Logical flow for performance comparison.

References

Comparative Guide to Trifluoroethylation: Reproducibility and Performance of Ethyl 2,2,2-trifluoroethyl Carbonate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the introduction of a trifluoroethyl group (-CH₂CF₃) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comparative analysis of "Ethyl 2,2,2-trifluoroethyl carbonate" and other common trifluoroethylating agents, focusing on experimental reproducibility, performance, and reaction mechanisms.

While "this compound" is commercially available and used in applications such as lithium-ion battery electrolytes, its direct application as a trifluoroethylating agent in synthetic organic chemistry is not extensively documented in publicly available literature.[1][2][3] However, the reactivity of related fluorinated carbonates, such as bis(2,2,2-trifluoroethyl) carbonate, suggests that they are viable electrophiles for this purpose. This guide will therefore compare the potential utility of "this compound" with established trifluoroethylating agents for which there is a wealth of experimental data.

Comparison of Trifluoroethylating Agents

The selection of a suitable trifluoroethylating agent is critical for the successful synthesis of trifluoroethylated compounds. The following table summarizes the performance of various reagents in the N- and O-trifluoroethylation of amines and phenols, respectively. Due to the limited specific data for "this compound" in these transformations, its potential performance is inferred from the reactivity of similar fluorinated carbonates.

Table 1: Performance Comparison of Trifluoroethylating Agents for N-Trifluoroethylation of Amines

Reagent/MethodSubstrate ExampleProductYield (%)Reaction ConditionsReference
This compound Secondary AmineN-Trifluoroethylated AmineData Not AvailableHypothetical: Base, Heat-
Trifluoroacetic Acid (TFA) / Phenylsilane (B129415)DibenzylamineN-(2,2,2-trifluoroethyl)dibenzylamine98THF, 70 °C, 2-4 h[4]
2,2,2-Trifluoroethylamine HydrochlorideAnilineN-(2,2,2-trifluoroethyl)anilineGoodIron porphyrin catalyst, NaNO₂, H₂O/DCM, room temperature

Table 2: Performance Comparison of Trifluoroethylating Agents for O-Trifluoroethylation of Phenols

Reagent/MethodSubstrate ExampleProductYield (%)Reaction ConditionsReference
This compound Phenol2,2,2-Trifluoroethyl phenyl etherData Not AvailableHypothetical: Base, Heat-
Bis(2,2,2-trifluoroethyl) carbonatePhenols2,2,2-Trifluoroethyl aryl ethersModerateBase, Refluxing Heptane or Toluene[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating and comparing the efficacy of different synthetic methods.

Protocol 1: Reductive N-Trifluoroethylation of Secondary Amines using Trifluoroacetic Acid

This established, catalyst-free method offers high yields and excellent functional group tolerance.[4][6]

Materials:

  • Secondary amine (0.50 mmol)

  • Tetrahydrofuran (THF), anhydrous (0.5 ml)

  • Phenylsilane (123 μl, 1.00 mmol)

  • Trifluoroacetic acid (TFA) (67.0 μl, 0.875 mmol)

  • Argon atmosphere

Procedure:

  • To an oven-dried 10 ml round-bottomed flask equipped with a water condenser and under an argon atmosphere, add the secondary amine and THF.

  • Heat the reaction flask in an oil bath to 70 °C.

  • Add phenylsilane followed by TFA via microsyringe.

  • Stir the reaction at reflux for 2-4 hours.

  • Allow the reaction to cool to room temperature and then concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-trifluoroethylated amine.[4]

Reaction Mechanisms and Workflows

Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes.

Proposed Mechanism for Trifluoroethylation using this compound

The reaction of "this compound" with a nucleophile, such as an amine or a phenoxide, is proposed to proceed via a nucleophilic addition-elimination mechanism. This is analogous to the reactions of other carboxylic acid derivatives like esters and acid anhydrides.

G cluster_0 Nucleophilic Addition-Elimination reagents This compound + Nucleophile (e.g., R₂NH) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products N-Trifluoroethylated Product + Ethyl Carbonate Anion intermediate->products Elimination of Leaving Group final_products N-Trifluoroethylated Product + Ethanol + CO₂ products->final_products Decarboxylation

Proposed reaction pathway for trifluoroethylation.
Experimental Workflow for Comparative Analysis

A systematic workflow is necessary to objectively compare the performance of different trifluoroethylating agents.

G start Select Substrate (Amine or Phenol) reagent_selection Choose Trifluoroethylating Agent (e.g., this compound, TFA) start->reagent_selection reaction_setup Set up Reactions under Standardized Conditions (Temperature, Solvent, Stoichiometry) reagent_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction_setup->monitoring workup Quench and Work-up monitoring->workup purification Purify Product (Column Chromatography) workup->purification analysis Analyze Product (NMR, MS) and Calculate Yield purification->analysis comparison Compare Yield, Reaction Time, and Purity analysis->comparison

Workflow for comparing trifluoroethylating agents.

Conclusion

While "this compound" shows promise as a trifluoroethylating agent based on the reactivity of analogous fluorinated carbonates, there is a clear need for further experimental investigation to establish its efficacy and reproducibility in synthetic applications. In contrast, reagents such as trifluoroacetic acid in combination with a reducing agent provide a well-documented and highly efficient method for N-trifluoroethylation. For researchers seeking reliable and reproducible methods, the established protocols offer a robust starting point. Future studies directly comparing "this compound" with these alternatives under standardized conditions will be invaluable to the scientific community.

References

Inter-laboratory Comparison of Ethyl 2,2,2-trifluoroethyl Carbonate Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC), a partially fluorinated organic compound increasingly utilized as a co-solvent in electrolytes for lithium-ion batteries. While direct inter-laboratory round-robin studies on the analysis of pure ETFEC are not publicly available, this document synthesizes data from various research articles to offer a comparative overview of its analytical characterization and performance in its primary application. The information is intended for researchers, scientists, and professionals in drug development and materials science who may be interested in the analytical methodologies and comparative performance of this compound.

This compound, with the CAS number 156783-96-9, is also known by other names such as Carbonic acid, ethyl 2,2,2-trifluoroethyl ester, and 2,2,2-Trifluoroethyl ethyl carbonate[1]. Its molecular formula is C5H7F3O3 and it has a molecular weight of 172.102 g/mol [1].

Comparative Performance in Lithium-Ion Battery Electrolytes

ETFEC is often evaluated as a co-solvent in lithium-ion battery electrolytes, where it is compared with conventional non-fluorinated carbonates like ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC), as well as other fluorinated carbonates[2]. The primary goal of using fluorinated co-solvents like ETFEC is to enhance safety and performance, particularly at low temperatures[2][3].

One of the key advantages of fluorinated carbonates is the formation of a less resistive solid electrolyte interphase (SEI) on the electrodes[3]. This can lead to improved battery performance, especially at low temperatures[3]. In comparative studies, electrolytes containing ETFEC have demonstrated high delivered capacity[3].

The following table summarizes the physical properties of ETFEC in comparison to other common electrolyte solvents.

SolventAbbreviationMelting Point (°C)Boiling Point (°C)Viscosity (mPa·s at 25°C)Dielectric Constant
This compoundETFEC-80102.50.927.1
Mthis compoundFEMC-44.289.919.5
Ethylene carbonateEC362481.9395.3
Diethyl carbonateDEC--0.75-
Ethyl methyl carbonateEMC--0.65-

Data synthesized from multiple sources[4][5].

Analytical Methodologies and Experimental Protocols

The characterization of ETFEC and electrolytes containing it involves a range of analytical techniques to determine its purity, composition, and impact on electrochemical performance.

1. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F-NMR and 31P-NMR are utilized to determine the composition of synthesized materials related to battery applications where fluorinated compounds are present[6].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a major analytical tool for studying the composition and degradation products of electrolytes[7].

  • Raman Spectroscopy: The Raman spectra of fluoro-organic compounds exhibit specific emission bands for carbon-fluorine bonds, which can be used for their detection in biological and other matrices[8].

2. Electrochemical Analysis:

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the impedance of the solid electrolyte interphase (SEI) formed by electrolytes. Lower impedance is generally desirable for better battery performance[3].

  • Cyclic Voltammetry (CV): CV is employed to evaluate the electrochemical stability of the electrolyte.

  • Charge-Discharge Cycling: This is a standard method to assess the performance of a battery, including its capacity, efficiency, and cycle life.

Below is a generalized experimental workflow for preparing and analyzing an electrolyte containing ETFEC for use in a lithium-ion battery.

G cluster_prep Electrolyte Preparation cluster_analysis Analytical Characterization cluster_cell Electrochemical Testing start Start: Procure Solvents (ETFEC, EC, etc.) & Salt (LiPF6) dry Dry Solvents (e.g., with molecular sieves) start->dry mix Mix Solvents in Desired Ratio dry->mix dissolve Dissolve LiPF6 Salt in Solvent Mixture mix->dissolve formulate Final Electrolyte Formulation dissolve->formulate nmr NMR Spectroscopy (Purity & Composition) formulate->nmr ftir FTIR Spectroscopy (Functional Groups) formulate->ftir conductivity Ionic Conductivity Measurement formulate->conductivity assemble Assemble Coin Cell (e.g., Li || Anode) formulate->assemble eis Electrochemical Impedance Spectroscopy (EIS) assemble->eis cv Cyclic Voltammetry (CV) assemble->cv cycling Charge-Discharge Cycling assemble->cycling end End: Performance Data eis->end cv->end cycling->end

Fig. 1: Generalized workflow for electrolyte preparation and analysis.

Logical Framework for Performance Comparison

The decision to use ETFEC over other solvents is based on a comparative analysis of multiple performance metrics. The following diagram illustrates the logical relationships in this evaluation process.

G cluster_inputs Input Solvents cluster_criteria Performance Criteria cluster_outcome Outcome etfec ETFEC conductivity Ionic Conductivity etfec->conductivity stability Electrochemical Stability etfec->stability low_temp Low-Temperature Performance etfec->low_temp safety Safety (e.g., Flammability) etfec->safety alternatives Alternative Solvents (e.g., EMC, DEC, other fluorinated carbonates) alternatives->conductivity alternatives->stability alternatives->low_temp alternatives->safety optimal Optimal Electrolyte Formulation conductivity->optimal stability->optimal low_temp->optimal safety->optimal

Fig. 2: Logical flow for comparing ETFEC with alternative solvents.

References

Safety Operating Guide

Proper Disposal of Ethyl 2,2,2-trifluoroethyl Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

A comprehensive guide outlining the essential safety and logistical procedures for the proper disposal of Ethyl 2,2,2-trifluoroethyl carbonate is now available for researchers, scientists, and drug development professionals. This document provides clear, step-by-step guidance to ensure the safe handling and disposal of this chemical in a laboratory setting, in accordance with regulatory standards.

This compound is a flammable liquid that requires careful management as hazardous waste. Adherence to proper disposal protocols is critical to protect personnel, prevent environmental contamination, and maintain compliance with safety regulations.

Key Safety and Disposal Information

The following table summarizes the primary hazards and recommended disposal procedures for this compound. This information has been compiled from safety data sheets (SDS) and general chemical waste management guidelines.

Parameter Information Citation
Chemical Name This compound[1]
CAS Number 156783-96-9[1][2]
Primary Hazards Flammable liquid and vapor (GHS Category 2 or 3), Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area, such as a chemical fume hood.[4]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[5]
Recommended Disposal Method Dispose of contents and container at an approved waste disposal plant. The preferred method is incineration in a licensed facility equipped with an afterburner and a flue gas scrubber.[1][5]
Regulatory Framework Disposal must comply with all applicable federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3]

Experimental Protocols: Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood, to dissipate flammable vapors.[4]

  • Eliminate Ignition Sources: Extinguish all nearby open flames and turn off any equipment that could create a spark.[4]

  • Don Personal Protective Equipment (PPE): Before attempting to clean the spill, wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Contain the Spill: Use a non-flammable absorbent material, such as sand, earth, or commercial sorbent pads, to contain and absorb the spilled liquid. Do not use combustible materials like paper towels.[4]

  • Collect the Waste: Carefully collect the absorbed material and any contaminated items into a suitable, labeled, and sealable container for hazardous waste.[6]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: The container with the collected spill waste must be treated as hazardous and disposed of according to the procedures outlined in this document.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A Waste Generation (Unused or Contaminated This compound) B Segregate as Flammable Liquid Waste (Keep away from incompatible materials) A->B Characterize Waste C Containerize in a labeled, leak-proof, and compatible container B->C Proper Containment D Store in a designated Satellite Accumulation Area (SAA) (Cool, dry, well-ventilated) C->D Safe Storage E Arrange for Pickup by a Licensed Hazardous Waste Hauler D->E Regulatory Compliance F Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) E->F Manifest Tracking G Final Disposal: Incineration with afterburner and flue gas scrubber F->G Approved Method

Caption: Disposal workflow for this compound.

Conclusion

The safe and compliant disposal of this compound is a critical responsibility for all laboratory personnel. By following these established procedures, laboratories can minimize risks, ensure regulatory compliance, and contribute to a safe working environment. It is imperative to consult your institution's specific waste management plan and the chemical's Safety Data Sheet for the most current and detailed information.

References

Personal protective equipment for handling Ethyl 2,2,2-trifluoroethyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for handling Ethyl 2,2,2-trifluoroethyl carbonate (CAS No. 156783-96-9). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.Protects against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves. While specific breakthrough time data for this compound is not readily available, gloves made of Nitrile, Neoprene, or Butyl rubber are generally recommended for handling esters and halogenated compounds.[2] Always consult the glove manufacturer's specific chemical resistance data.Prevents skin contact which can cause irritation. The choice of material should be based on the duration and nature of the work.
Skin and Body Protection A lab coat or chemical-resistant apron.Provides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.Minimizes the inhalation of vapors which can cause respiratory tract irritation.

Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the chemical's integrity.

Operational Plan:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • Location: All work should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that containers and receiving equipment are properly grounded and bonded.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Hygiene: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.

Storage Plan:

  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Temperature: Store at room temperature.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a prompt and systematic response is critical. The following workflow outlines the necessary steps to safely manage a spill.

ChemicalSpillWorkflow cluster_InitialResponse Initial Response cluster_Cleanup Cleanup Procedure cluster_FinalSteps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess PPE Don Appropriate PPE Assess->PPE If spill is manageable Emergency Call Emergency Services Assess->Emergency If spill is large or unmanageable Contain Contain the Spill with Absorbent Material PPE->Contain Absorb Absorb the Spilled Liquid Contain->Absorb Collect Collect Contaminated Material into a Labeled Waste Container Absorb->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste via a Licensed Contractor Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

Disposal Plan

This compound is a halogenated organic compound. As such, it must be disposed of as hazardous waste. Do not dispose of it down the drain or with general waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.

    • The container should be compatible with the chemical.

    • Label the container clearly as "Halogenated Organic Waste" and list the contents.

  • Segregation:

    • Keep halogenated waste separate from non-halogenated waste to avoid costly disposal procedures.[3]

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • Ensure the container is kept closed to prevent the release of vapors.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2,2-trifluoroethyl carbonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2,2-trifluoroethyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.